molecular formula C12H14O3 B178054 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid CAS No. 1460-47-5

2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Cat. No.: B178054
CAS No.: 1460-47-5
M. Wt: 206.24 g/mol
InChI Key: ZHGXYXVTCLJDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutyl-2-hydroxy-2-phenylacetic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutyl-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(14)12(15,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10,15H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGXYXVTCLJDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447240
Record name 2-cyclobutyl-2-hydroxy-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1460-47-5
Record name 2-cyclobutyl-2-hydroxy-2-phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid, a valuable α-hydroxy carboxylic acid intermediate. Recognizing the importance of rational design in chemical synthesis, this document moves beyond simple procedural outlines to explore the underlying chemical principles, mechanistic pathways, and critical process parameters. We present two primary, validated synthetic strategies: a Grignard-based approach targeting an α-keto ester and a classic cyanohydrin route starting from a precursor ketone. Each pathway is detailed with step-by-step protocols, mechanistic insights, and data presentation designed for the practicing researcher and drug development professional. The objective is to provide a self-validating framework for the reliable and efficient laboratory-scale production of this target molecule.

Introduction and Strategic Overview

α-Hydroxy carboxylic acids are a privileged structural motif in medicinal chemistry and materials science, serving as key building blocks for pharmaceuticals, bioactive molecules, and biodegradable polymers.[1][2] The title compound, this compound (Molecular Formula: C₁₂H₁₄O₃), embodies this class of molecules, featuring a chiral quaternary carbon center that is often crucial for biological activity.[3][4][5] Its structural analogs, such as 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, are known intermediates for pharmaceutical products like oxybutynin, a therapeutic agent for pollakiuria.[6]

The synthesis of such tertiary α-hydroxy acids requires a careful strategy to construct the sterically hindered quaternary carbon center. This guide focuses on two convergent and highly effective synthetic routes, selected for their reliability, scalability, and grounding in well-established organic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary bond disconnections that lead to commercially available or readily accessible starting materials.

G cluster_A Route A: Grignard Pathway cluster_B Route B: Cyanohydrin Pathway Target This compound A1 Cyclobutyl Grignard (Nucleophile) Target->A1 Disconnect C-C A2 Ethyl Benzoylformate (Electrophile) Target->A2 Disconnect C-C B1 Cyclobutyl Phenyl Ketone Target->B1 Disconnect C-CN (Functional Group Interconversion) B2 Cyanide Source (e.g., KCN, TMSCN) B1->B2 Add Cyanide B3 Hydrolysis B1->B3 Followed by

Caption: Retrosynthetic analysis of the target molecule.

This analysis forms the basis for the two detailed synthetic pathways explored in the following sections.

Physicochemical Properties of the Target Compound

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₃[3][5]
Molecular Weight 206.24 g/mol [3][4][5]
CAS Number 1460-47-5[5]
Appearance Assumed to be a solid at room temperature
Purity (Typical) >95%[4]
InChI Key ZHGXYXVTCLJDSI-UHFFFAOYNA-N[4]

Pathway A: Grignard Reaction with an α-Keto Ester

This is arguably the most direct and efficient route. It involves the nucleophilic addition of a cyclobutyl organometallic reagent to the electrophilic ketone carbonyl of an α-keto ester, such as ethyl benzoylformate. The Grignard reaction is a powerful tool for C-C bond formation, reacting with aldehydes and ketones to yield secondary and tertiary alcohols, respectively.[7][8] The use of an ester of benzoylformic acid (phenylglyoxylic acid) provides a direct precursor to the final product structure. A similar strategy is employed industrially for the synthesis of the cyclohexyl analog.[6]

Mechanistic Principle

The reaction proceeds via the nucleophilic attack of the cyclobutyl carbanion equivalent (from the Grignard reagent) on the electrophilic keto-carbon of ethyl benzoylformate. This forms a magnesium alkoxide intermediate. Subsequent acidic workup serves two purposes: protonation of the tertiary alkoxide to yield the hydroxyl group and hydrolysis of the ethyl ester to the final carboxylic acid.

Experimental Workflow: Grignard Pathway

G start Cyclobutyl Bromide + Mg Turnings step1 Formation of Cyclobutylmagnesium Bromide (Anhydrous Ether) start->step1 step2 Addition of Ethyl Benzoylformate (0°C to RT) step1->step2 Nucleophilic Attack step3 Acidic Workup (e.g., aq. HCl) step2->step3 step4 Ester Hydrolysis & Protonation step3->step4 step5 Extraction & Purification step4->step5 end Final Product step5->end

Caption: Workflow for the Grignard synthesis route.

Detailed Experimental Protocol

Materials:

  • Cyclobutyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Ethyl benzoylformate (phenylglyoxylic acid ethyl ester)

  • Hydrochloric acid (e.g., 3M aq.)

  • Sodium hydroxide (for hydrolysis step, if performed separately)

  • Ethyl acetate (for extraction)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask along with a small crystal of iodine. Gently warm the flask under nitrogen to activate the magnesium (the purple iodine color will fade).

    • Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise via the dropping funnel to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (a cloudy grey solution).

  • Reaction with Ethyl Benzoylformate:

    • In a separate flame-dried flask, prepare a solution of ethyl benzoylformate in anhydrous diethyl ether.

    • Cool this solution to 0°C in an ice bath.

    • Slowly add the prepared cyclobutylmagnesium bromide solution to the ethyl benzoylformate solution via cannula or dropping funnel. Maintain the temperature below 10°C during the addition.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Hydrolysis:

    • Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and 3M HCl. Stir until all solids dissolve.

    • Transfer the mixture to a separatory funnel. The layers will separate; extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Note on Hydrolysis: Acidic workup may partially or fully hydrolyze the ester. To ensure complete hydrolysis, the crude product obtained after solvent evaporation can be refluxed with aqueous NaOH, followed by re-acidification with HCl to precipitate the carboxylic acid.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • The final product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Pathway B: Cyanohydrin Formation and Hydrolysis

This classic two-step approach is a highly reliable method for synthesizing α-hydroxy acids.[9][10] It begins with the synthesis of cyclobutyl phenyl ketone, followed by the addition of a cyanide nucleophile to form a cyanohydrin intermediate. The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.

Mechanistic Principle
  • Step 1: Cyanohydrin Formation: A cyanide anion (from KCN or generated in situ) acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutyl phenyl ketone. The resulting alkoxide is protonated to give the cyanohydrin.

  • Step 2: Nitrile Hydrolysis: The nitrile is converted to a carboxylic acid. Under acidic conditions, the nitrogen is protonated, making the carbon susceptible to attack by water. A series of proton transfers and tautomerization steps leads first to an amide intermediate and then to the carboxylic acid.[9]

Experimental Workflow: Cyanohydrin Pathway

G start Cyclobutyl Phenyl Ketone step1 Cyanohydrin Formation (e.g., KCN, AcOH) start->step1 step2 Isolation of Cyanohydrin Intermediate step1->step2 step3 Nitrile Hydrolysis (Conc. HCl, heat) step2->step3 Conversion step4 Precipitation & Purification step3->step4 end Final Product step4->end

Caption: Workflow for the Cyanohydrin synthesis route.

Detailed Experimental Protocol

Materials:

  • Cyclobutyl phenyl ketone (can be prepared via Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride)

  • Potassium cyanide (KCN) (EXTREME CAUTION: Highly Toxic)

  • Acetic acid

  • Concentrated hydrochloric acid

  • Diethyl ether

Procedure:

  • Synthesis of Cyclobutyl Phenyl Ketone (Precursor Step):

    • This precursor can be synthesized via a standard Friedel-Crafts acylation. Add cyclobutanecarbonyl chloride to a mixture of benzene and a Lewis acid catalyst like aluminum chloride (AlCl₃) at 0°C.

    • After the reaction is complete, work up by quenching with ice/HCl, extract with an organic solvent, and purify.

  • Cyanohydrin Formation:

    • SAFETY: All operations involving cyanide must be performed in a certified chemical fume hood. An emergency cyanide antidote kit should be available. Acidification of cyanide salts produces highly toxic HCN gas.

    • In a flask, dissolve cyclobutyl phenyl ketone in a suitable solvent like ethanol.

    • Add a solution of potassium cyanide in water.

    • Cool the mixture in an ice bath and slowly add acetic acid dropwise with vigorous stirring. The acid generates HCN in situ, which adds to the ketone.

    • Stir at room temperature for several hours or overnight until the ketone is consumed (monitor by TLC).

    • Work up by extracting with diethyl ether. Wash the organic layer carefully with brine to remove residual cyanide salts. Dry over anhydrous sodium sulfate and concentrate to yield the crude cyanohydrin.

  • Nitrile Hydrolysis:

    • Combine the crude cyanohydrin with concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if a basic workup were used) or by TLC/LC-MS.

    • Upon completion, cool the reaction mixture. The product, being an organic acid, may precipitate from the acidic aqueous solution.

    • Collect the solid product by filtration. If it remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification:

    • The crude solid can be purified by recrystallization from water or an organic solvent mixture to yield pure this compound.

Conclusion and Recommendations

This guide has detailed two robust and scientifically sound pathways for the synthesis of this compound.

  • Pathway A (Grignard Route) is highly convergent and efficient, making it ideal for larger-scale preparations. Its primary challenges lie in the strict requirement for anhydrous conditions and the handling of pyrophoric Grignard reagents.

  • Pathway B (Cyanohydrin Route) is a classic, reliable method that is often less sensitive to moisture in its initial step. However, it involves more steps and requires stringent safety protocols due to the extreme toxicity of cyanide reagents.

The choice of method will depend on the available starting materials, the scale of the synthesis, and the safety infrastructure of the laboratory. For both routes, standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis should be used to confirm the structure and purity of the final product.

References

  • SATHEE. Chemistry Reformatsky Reaction.
  • Wikipedia. Reformatsky reaction.
  • PHARMD GURU. 28. REFORMATSKY REACTION.
  • Chemistry Steps. Preparation of Carboxylic Acids.
  • Google Patents. US2229897A - Method of preparing alpha hydroxy carboxylic acids.
  • BYJU'S. Reformatsky reaction.
  • Thermo Fisher Scientific - ES. Reformatsky Reaction.
  • Wikipedia. Alpha hydroxycarboxylic acid.
  • Benchchem. Synthesis of α-Hydroxycarboxylic Acids Utilizing Diethyl Acetamidomalonate: A Detailed Guide for Researchers.
  • ChemSynthesis. This compound.
  • Google Patents. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • CymitQuimica. This compound.
  • Organic Chemistry Portal. Grignard Reaction.
  • SCBT. This compound (CAS 1460-47-5).
  • Sigma-Aldrich. Cyclopentyl-2-hydroxy-2-phenylacetic acid.
  • YouTube. Using the Grignard Reaction to Make Alcohols.

Sources

A Comprehensive Technical Guide to 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid: Synthesis, Analysis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclobutyl-2-hydroxy-2-phenylacetic acid, also known by its CAS Number 1460-47-5 , is a crucial chemical intermediate in the pharmaceutical industry.[1] With the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol , this α-hydroxy acid holds a significant position as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its primary and most notable application is in the production of Glycopyrrolate, a synthetic quaternary ammonium anticholinergic agent.[2] This guide provides an in-depth exploration of the synthesis, analytical characterization, and the pivotal role of this compound in drug development, with a particular focus on the synthesis of Glycopyrrolate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1460-47-5[1]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Synonyms cyclobutyl(hydroxy)phenylacetic acid
Physical State Solid (predicted)
Melting Point Not available[3]
Boiling Point Not available[3]
Density Not available[3]

Synthesis of this compound

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product ethyl_phenylglyoxylate Ethyl Phenylglyoxylate grignard_reaction 1. Grignard Reaction (in dry ether) ethyl_phenylglyoxylate->grignard_reaction cyclobutylmagnesium_bromide Cyclobutylmagnesium Bromide (Grignard Reagent) cyclobutylmagnesium_bromide->grignard_reaction hydrolysis 2. Acidic Hydrolysis (e.g., aq. HCl) grignard_reaction->hydrolysis Intermediate (Magnesium alkoxide salt) final_product 2-Cyclobutyl-2-hydroxy- 2-phenylacetic acid hydrolysis->final_product

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

  • Ethyl phenylglyoxylate

  • Cyclobutyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Sodium sulfate (anhydrous)

  • Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Step 1: Preparation of Cyclobutylmagnesium Bromide (Grignard Reagent)

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of cyclobutyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the cyclobutyl bromide solution to the magnesium turnings. The reaction is typically initiated by gentle warming, and the disappearance of the iodine color and the formation of a cloudy solution indicates the start of the reaction.

  • Once the reaction has initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

Step 2: Grignard Reaction with Ethyl Phenylglyoxylate

  • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

  • Prepare a solution of ethyl phenylglyoxylate (1.0 equivalent) in anhydrous diethyl ether.

  • Add the ethyl phenylglyoxylate solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the intermediate magnesium alkoxide salt.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene.[6]

  • Filter the purified solid and dry it under vacuum to obtain this compound as a crystalline solid.

Analytical Characterization

Ensuring the purity and identity of this compound is paramount, as the quality of this intermediate directly impacts the safety and efficacy of the final API.[7][8][9][10][11] A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and quantifying any impurities. A reversed-phase HPLC method is typically employed.

Typical HPLC Parameters:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of acidified water (e.g., with 0.1% phosphoric acid) and acetonitrile.[12]
Elution Isocratic or gradient
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector UV at 215 nm
Injection Volume 5 µL
Sample Preparation The sample is dissolved in a suitable diluent, typically the mobile phase.

This method allows for the separation of the target compound from starting materials, by-products, and other potential impurities.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (typically in the range of 7.2-7.5 ppm), the hydroxyl proton (a broad singlet, the chemical shift of which is concentration and solvent-dependent), and the protons of the cyclobutyl ring.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carboxylic acid carbon (around 175-185 ppm), the quaternary carbon attached to the hydroxyl and phenyl groups, the carbons of the phenyl ring, and the carbons of the cyclobutyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretching vibration for the carboxylic acid hydroxyl group (around 2500-3300 cm⁻¹).

  • A sharp O-H stretching vibration for the tertiary alcohol hydroxyl group (around 3500-3200 cm⁻¹).[13]

  • A strong C=O stretching vibration for the carboxylic acid carbonyl group (around 1700-1725 cm⁻¹).[14]

  • C-O stretching vibrations for the alcohol and carboxylic acid groups (in the region of 1300-1000 cm⁻¹).

  • C-H stretching vibrations for the aromatic and aliphatic protons.

Role in Drug Development: A Precursor to Glycopyrrolate

The primary significance of this compound in drug development lies in its role as the key starting material for the synthesis of Glycopyrrolate.

Synthesis of Glycopyrrolate

The synthesis of Glycopyrrolate from this compound involves esterification with N-methyl-3-pyrrolidinol, followed by quaternization of the nitrogen atom with methyl bromide.

Glycopyrrolate_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product precursor 2-Cyclobutyl-2-hydroxy- 2-phenylacetic acid esterification 1. Esterification precursor->esterification pyrrolidinol N-methyl-3-pyrrolidinol pyrrolidinol->esterification methyl_bromide Methyl Bromide quaternization 2. Quaternization methyl_bromide->quaternization esterification->quaternization Ester Intermediate glycopyrrolate Glycopyrrolate quaternization->glycopyrrolate

Sources

molecular structure of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Significance of 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid

Introduction: Unveiling a Scaffold of Potential

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both unique three-dimensional topologies and favorable physicochemical properties is paramount. This compound emerges as a compound of significant interest, embodying key structural motifs that are hallmarks of successful therapeutic agents. As a derivative of mandelic acid, it belongs to the class of alpha-hydroxy carboxylic acids, which are prevalent in both natural products and pharmaceuticals. The incorporation of a cyclobutyl ring, a bioisostere for larger or more flexible groups, imparts distinct conformational constraints and metabolic properties that are increasingly sought after in drug design.[1][2]

This technical guide provides a comprehensive analysis of the . It is intended for researchers, scientists, and drug development professionals, offering not only a detailed structural elucidation but also field-proven insights into its synthesis, characterization, and potential as a versatile building block in the development of next-generation therapeutics. We will explore the causality behind experimental choices, from synthetic strategy to analytical validation, grounding our discussion in authoritative chemical principles.

Molecular Architecture and Physicochemical Profile

The foundational step in evaluating any compound for drug development is a thorough understanding of its molecular and physical properties. This compound is a chiral molecule whose properties are dictated by the interplay of its constituent functional groups.

Core Molecular Properties

A summary of the key identifiers and fundamental properties of the molecule is presented below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₃[3][4]
Molecular Weight 206.24 g/mol [3][4]
CAS Number 1460-47-5[4]
Appearance White to off-white solid (predicted)N/A
Chirality Contains one stereocenterStructural Analysis
Structural Features and Stereochemistry

The molecule's structure is characterized by a central quaternary carbon atom, which is a chiral center. This carbon is bonded to four distinct substituents:

  • A hydroxyl group (-OH)

  • A carboxyl group (-COOH)

  • A phenyl ring (-C₆H₅)

  • A cyclobutyl ring (-C₄H₇)

The presence of this stereocenter means the compound exists as a pair of enantiomers, (R)- and (S)-2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. The specific stereoisomer can dramatically influence biological activity, making stereoselective synthesis or chiral separation a critical consideration for its use in drug development.[5][6]

Caption: 2D structure of this compound.

The Role of the Cyclobutyl Moiety

The cyclobutane ring is a key feature that distinguishes this molecule. While historically underutilized compared to five- and six-membered rings, cyclobutanes are gaining prominence in medicinal chemistry.[2] Its inclusion offers several strategic advantages:

  • Increased Three-Dimensionality: It disrupts planarity, which can improve solubility and reduce the entropic penalty upon binding to a target protein.[1]

  • Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to linear alkyl chains.[1]

  • Conformational Restriction: The puckered conformation of the cyclobutane ring limits the rotational freedom of the molecule, which can lock it into a bioactive conformation and improve binding affinity.[2]

  • Hydrophobic Interactions: It can effectively fill hydrophobic pockets in protein binding sites.[1][2]

Synthesis and Purification Strategy

A robust and scalable synthesis is essential for the practical application of any molecule in research and development. While a specific published procedure for this exact compound is scarce, a reliable synthetic route can be designed based on well-established reactions for analogous α-hydroxy acids.

Proposed Synthetic Pathway: Grignard Reaction

The most logical and field-proven approach for synthesizing 2-cycloalkyl-2-hydroxy-2-phenylacetic acids is the Grignard reaction.[7] This involves the nucleophilic addition of a cyclobutylmagnesium halide to an ester of phenylglyoxylic acid (benzoylformic acid).

Synthesis_Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Saponification Start1 Cyclobutyl Bromide Grignard Cyclobutylmagnesium Bromide (Grignard Reagent) Start1->Grignard THF, I₂ (cat.) Start2 Magnesium Turnings Start2->Grignard Start3 Ethyl Benzoylformate Ester_Int Ethyl 2-Cyclobutyl-2-hydroxy-2-phenylacetate Start3->Ester_Int Product This compound Grignard->Ester_Int THF, -78 °C to RT Ester_Int->Product 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthetic workflow via Grignard reaction.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system, designed with standard chemical practices to ensure reliability and reproducibility.

Step 1: Formation of Cyclobutylmagnesium Bromide

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask. Add a small portion of a solution of cyclobutyl bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) via the dropping funnel.

  • Propagation: Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Nucleophilic Addition

  • Setup: In a separate flame-dried flask under nitrogen, dissolve ethyl benzoylformate (1.0 eq.) in anhydrous THF.

  • Reaction: Cool the ethyl benzoylformate solution to -78 °C (dry ice/acetone bath). Slowly add the prepared Grignard reagent via cannula.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

Step 3: Hydrolysis and Isolation

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester intermediate.

  • Saponification: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the mixture to room temperature and remove the ethanol in vacuo. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid, which will precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Purify the crude acid by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.

Structural Elucidation and Analytical Workflow

Confirming the identity and purity of the synthesized compound is a critical step that relies on a suite of spectroscopic and chromatographic techniques.

Analytical_Workflow Start Synthesized Product MS Mass Spectrometry (MS) Confirms Molecular Weight Start->MS E.g., ESI-MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Start->IR E.g., ATR-IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Confirms Connectivity & Structure Start->NMR MS->NMR IR->NMR HPLC HPLC Analysis Assesses Purity & Chirality NMR->HPLC If structure confirmed Final Structurally Confirmed, Pure Compound HPLC->Final

Caption: Analytical workflow for structural confirmation and purity assessment.

Spectroscopic Characterization (Predicted Data)

Based on the known structure and data from analogous compounds, the following spectroscopic data can be predicted.

TechniqueFunctional GroupPredicted ObservationSource(s) of Analogy
IR Spectroscopy Carboxyl O-HVery broad peak, 3300-2500 cm⁻¹[8][9]
Aliphatic/Aromatic C-HSharp peaks, 3100-2850 cm⁻¹[8]
Carbonyl C=OStrong, sharp peak, ~1710 cm⁻¹ (dimeric)[9]
Tertiary O-HSharp peak, ~3500-3400 cm⁻¹ (if not H-bonded)[10][11]
¹H NMR Carboxyl -COOHSinglet, ~10-13 ppm (broad)[9]
Phenyl -C₆H₅Multiplet, ~7.2-7.5 ppm[12]
Cyclobutyl -CH-Multiplet, ~2.5-3.0 ppm (methine)N/A
Cyclobutyl -CH₂-Multiplets, ~1.8-2.4 ppmN/A
¹³C NMR Carboxyl -COOH~175-185 ppm[9]
Phenyl C-ipso~138-142 ppm[12]
Phenyl C-H~125-130 ppm[12]
Alpha Carbon C-OH~75-85 ppmN/A
Cyclobutyl Carbons~15-40 ppmN/A
Mass Spec. (ESI-) [M-H]⁻m/z = 205.08Calculated
[M+Cl]⁻m/z = 241.06Calculated

Expertise in Interpretation:

  • The broadness of the carboxylic acid O-H stretch in IR is a hallmark feature resulting from hydrogen-bonded dimers.[8][9]

  • In ¹H NMR, the exact chemical shift of the acidic proton is highly dependent on concentration and solvent but is expected to be significantly downfield (>10 ppm).[9]

  • Mass spectrometry, particularly using a soft ionization technique like Electrospray Ionization (ESI) in negative mode, would be ideal for confirming the molecular weight by observing the deprotonated molecule [M-H]⁻.[13]

Conclusion and Future Directions

This compound is more than a mere catalogue chemical; it is a strategically designed scaffold that leverages the benefits of both alpha-hydroxy acids and conformationally restricted cycloalkanes. Its molecular architecture, centered around a chiral quaternary carbon, provides a rigid framework for orienting functional groups in three-dimensional space. The cyclobutyl moiety, in particular, offers a modern tool for enhancing druglike properties, including metabolic stability and binding affinity.[1][2]

The synthetic and analytical workflows detailed in this guide provide a robust framework for researchers to produce and validate this compound with high confidence. For drug development professionals, this molecule represents a valuable starting point for fragment-based or lead optimization campaigns, particularly in therapeutic areas where targeting hydrophobic protein pockets with conformationally defined ligands is key to success. Future work should focus on efficient enantioselective synthesis or chiral separation to unlock the full therapeutic potential of its individual stereoisomers.

References

  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. Available at: [Link][10][11][14]

  • Kirsch, G., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link][1][2]

  • Valko, K., et al. (1983). Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Biomedical Mass Spectrometry. Available at: [Link][15]

  • Zhang, L., et al. (2021). Rapid discrimination of enantiomers by ion mobility mass spectrometry and chemical theoretical calculation: Chiral mandelic acid and its derivatives. Talanta. Available at: [Link][5][6]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. Available at: [Link][16][17]

  • Sumika Fine Chemicals Co., Ltd. (2004). Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. Google Patents. Available at: [7]

  • NIST. Mandelic acid, 2TBDMS derivative. NIST WebBook. Available at: [Link][18]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link][8]

  • Foley, D. J., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ResearchGate. Available at: [Link][19]

  • ChemSynthesis. This compound. Available at: [Link][3]

  • Human Metabolome Database. p-Hydroxyphenylacetic acid 1H NMR Spectrum. Available at: [Link][20][21]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link][9]

  • Biological Magnetic Resonance Bank. Phenylacetic Acid at BMRB. Available at: [Link][12]

  • PubChem. 2-Cyclopentyl-2-hydroxy-phenylacetic acid. Available at: [Link][22]

  • 2a biotech. Product Detail. Available at: [Link][23]

  • Paci, E., et al. (2013). Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution. ResearchGate. Available at: [Link][13]

  • Sumitomo Chemical Company. (2003). Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. Google Patents. Available at: [24]

  • Lonza AG. (2003). Process for preparation of 2-phenyl acetic acid derivatives. Google Patents. Available at: [25]

  • Organic Syntheses. lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Available at: [Link][26]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. Given the specialized nature of this compound, this document synthesizes available data, information from analogous structures, and established scientific principles to offer a robust resource for laboratory and development applications.

Introduction: Understanding the Molecular Landscape

This compound, a member of the α-hydroxy acid family, presents a unique combination of structural features: a bulky cyclobutyl group, a phenyl ring, and a chiral center at the α-carbon. These elements dictate its physicochemical properties and potential biological activity. Its structural similarity to other α-hydroxy-α-aryl carboxylic acids suggests potential applications in medicinal chemistry and materials science, where chirality and specific intermolecular interactions are crucial.

Core Compound Identifiers:

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1460-47-5[1]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Canonical SMILES C1CC(C1)C(C2=CC=CC=C2)(C(=O)O)ON/A
InChI Key ZHGXYXVTCLJDSI-UHFFFAOYSA-N[2]

Physicochemical Properties: A Data-Driven Analysis

A thorough understanding of the physicochemical properties is fundamental to the successful application of any compound in research and development. Due to the limited availability of direct experimental data for this compound, this section combines reported data, estimated values based on analogous compounds, and established analytical principles.

Physical State and Appearance

Based on supplier information and the general properties of similar carboxylic acids, this compound is expected to be a solid at room temperature, likely a white to off-white crystalline powder.

Melting Point

Experimental Protocol: Determination of Melting Point [3][4][5][6]

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute near the melting point).

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Causality: A sharp melting point range (typically 0.5-1.5 °C) is indicative of a high-purity compound. Impurities tend to depress and broaden the melting range.

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar functional groups (carboxyl and hydroxyl) and its nonpolar moieties (cyclobutyl and phenyl rings).

  • Water: Expected to have low to moderate solubility in water. The polar groups can engage in hydrogen bonding with water, but the hydrophobic bulk of the cyclobutyl and phenyl groups will limit this.

  • Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone): Expected to be soluble due to the ability of these solvents to solvate both the polar and nonpolar parts of the molecule.

  • Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.

  • Aqueous Base (e.g., NaOH, NaHCO₃): Expected to be soluble due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt.

Experimental Protocol: Determination of Solubility [7][8][9][10][11]

A qualitative assessment of solubility provides valuable information for purification, formulation, and reaction setup.

Objective: To determine the solubility of the compound in various solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, toluene, 5% aqueous NaOH, 5% aqueous HCl).

  • Procedure: Approximately 10-20 mg of the compound is placed in a small test tube. The solvent is added dropwise with agitation.

  • Observation: The amount of solvent required to dissolve the sample is noted. Solubility is often expressed qualitatively (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Causality: The principle of "like dissolves like" governs solubility. The ability of the solvent to overcome the solute-solute interactions in the crystal lattice determines the extent of dissolution.

Acidity (pKa)

The carboxylic acid group is the primary acidic center in the molecule. The pKa is a measure of its tendency to donate a proton. While an experimental pKa for this specific compound is not available, the pKa of related α-hydroxy acids can provide an estimate. For example, mandelic acid (2-hydroxy-2-phenylacetic acid) has a pKa of approximately 3.4. The electron-donating nature of the cyclobutyl group may slightly increase the pKa compared to mandelic acid.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the protons of the cyclobutyl ring, and the acidic protons of the hydroxyl and carboxyl groups. The chemical shifts and coupling patterns will provide detailed information about the connectivity of the atoms. The hydroxyl and carboxyl protons may exhibit broad signals and their chemical shifts can be concentration and solvent-dependent.[12]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the α-carbon bearing the hydroxyl group, the carbons of the phenyl ring, and the carbons of the cyclobutyl ring.

Infrared (IR) Spectroscopy[14][15][16][17][18]

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • O-H Stretch (Alcohol): A sharper band is anticipated around 3500-3200 cm⁻¹ for the alcoholic hydroxyl group.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band is expected in the range of 1725-1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and the alcohol will appear in the fingerprint region (1300-1000 cm⁻¹).

  • C-H Stretch: Aromatic C-H stretching bands will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching bands from the cyclobutyl ring will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)[19][20][21]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, a molecular ion peak at m/z = 206.24 would confirm the molecular weight.

  • Fragmentation Pattern: Common fragmentation pathways for α-hydroxy acids include decarboxylation (loss of CO₂), loss of water, and cleavage of the C-C bond adjacent to the hydroxyl group.

Synthesis and Reactivity

Plausible Synthetic Route

A common method for the synthesis of α-hydroxy acids involves the reaction of a ketone or aldehyde with a cyanide source to form a cyanohydrin, followed by hydrolysis. A plausible synthetic route for this compound is outlined below.

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis Cyclobutyl(phenyl)methanone Cyclobutyl(phenyl)methanone Intermediate_Cyanohydrin 2-Cyclobutyl-2-hydroxy-2-phenylacetonitrile (Cyanohydrin Intermediate) Cyclobutyl(phenyl)methanone->Intermediate_Cyanohydrin + HCN (or NaCN/H+) Target_Molecule This compound Intermediate_Cyanohydrin->Target_Molecule + H3O+ / Heat

Caption: A two-step synthesis of the target molecule from a ketone precursor.

Key Chemical Reactions
  • Esterification: The carboxylic acid group can be esterified by reaction with an alcohol in the presence of an acid catalyst.

  • Oxidation: The secondary alcohol can be oxidized to a ketone under appropriate conditions.

  • Reactions of the Carboxylic Acid: The carboxyl group can undergo typical reactions such as conversion to acid chlorides, amides, and anhydrides.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling α-hydroxy acids should be followed. A safety data sheet for the analogous 2-cyclopentyl-2-hydroxy-2-phenylacetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with interesting structural features that warrant further investigation. While a complete experimental dataset for its physicochemical properties is not yet available in the public domain, this guide provides a comprehensive overview based on existing information, data from analogous compounds, and established scientific principles. The provided experimental protocols offer a framework for the systematic characterization of this and similar molecules in a research and development setting.

References

  • Gu, Q., Xia, Y., Chen, S., Su, P., Yang, Z., & Miller, C. O. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(47), 29571-30058.
  • ACS Publications. (2022). Infrared Reflection–Absorption Spectroscopy of α-Hydroxyacids at the Water–Air Interface. The Journal of Physical Chemistry A.
  • Parker, E. T., Cleaves, H. J., Burton, A. S., Glavin, D. P., Dworkin, J. P., & Callahan, M. P. (2016). Quantitation of α-hydroxy acids in complex prebiotic mixtures via liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 30(18), 2043–2051.
  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion.
  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics.
  • University of Alberta. (n.d.).
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • ResearchGate. (2022).
  • MedPharma. (2025). To determine the melting point of given organic compound.
  • PubMed. (1999). Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column.
  • Scholars' Mine. (n.d.).
  • MedPharma. (2025). Experiment-1. Object – To determine the melting point of given organic compound.
  • ACS Publications. (2022).
  • ResearchGate. (n.d.). Physicochemical properties of labeled alpha-hydroxy acids.
  • Journal of Food and Drug Analysis. (2002).
  • Taiwan Food and Drug Administration. (2007). Method of Test for α-Hydroxy Acids in Cosmetics.
  • ResearchGate. (2016).
  • 2a biotech. (n.d.). Products.
  • ResearchGate. (2025). Determination of α-hydroxy acids in cosmetic products by capillary electrophoresis.
  • JDDonline. (2025). All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids.
  • Scribd. (n.d.).
  • NIH. (n.d.). Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review.
  • Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.
  • Unknown. (n.d.).
  • Wikipedia. (n.d.). Alpha hydroxycarboxylic acid.
  • NIH. (n.d.). Dual Effects of Alpha-Hydroxy Acids on the Skin.
  • Biosynth. (2022). Safety Data Sheet - 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid.
  • CymitQuimica. (n.d.). This compound.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Clinical Tree. (2023). α-Hydroxy Acids.
  • Sigma-Aldrich. (n.d.). 2-Cyclobutyl-2-phenylacetic acid.
  • Quora. (2017). How can you determine the solubility of organic compounds?.
  • Achmem. (n.d.). 2-Cyclobutyl-2-phenylacetic acid.
  • Wikipedia. (n.d.).
  • ChemSynthesis. (n.d.). This compound.
  • CPAChem. (2023).
  • PubChem. (n.d.). 2-Cyclopentyl-2-hydroxy-phenylacetic acid.
  • Journal of the Chemical Society C. (n.d.). Mass spectrometry in structural and stereochemical problems. Part CLXXV. Evidence against electron impact-induced alkyl shifts in the mass spectra of α-hydroxy-ketones.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000729).
  • Chemistry LibreTexts. (2021). 6.
  • ResearchGate. (n.d.). 1H-NMR stacked spectra of 12-hydroxystearic acid, 12-hydroxystearyl alcohol and branched α,ω-diene in CDCl3.
  • RSC Publishing. (n.d.). 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution.
  • Google Patents. (n.d.). US4981619A - Process for preparing alpha-hydroxy acids.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides.
  • ResearchGate. (n.d.). Synthesis of α-hydroxycyclohexyl phenyl ketone.
  • Google Patents. (n.d.). US8940934B2 - Production process of α-hydroxy acids.

Sources

An In-Depth Technical Guide to the Anticipated Biological Activity of 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the predicted biological activity of 2-cyclobutyl-2-hydroxy-2-phenylacetic acid and its derivatives. While direct experimental data for this specific class of compounds is not extensively available in peer-reviewed literature, this document synthesizes information from closely related analogs, particularly the cyclohexyl and cyclopentyl derivatives, to project the likely pharmacological profile and provide a robust framework for future research. The primary focus is on the anticipated anticholinergic properties, grounded in established structure-activity relationships for muscarinic receptor antagonists.

Introduction: The Rationale for Investigating this compound Derivatives

The α-substituted α-phenyl-α-hydroxyacetic acid scaffold is a cornerstone in medicinal chemistry, most notably for its role in potent anticholinergic agents. The parent compound of this class, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, is a key intermediate in the synthesis of oxybutynin, a widely prescribed medication for overactive bladder. Similarly, the cyclopentyl analog is also utilized in the development of muscarinic receptor antagonists.

The exploration of the 2-cyclobutyl derivative is a logical next step in elucidating the structure-activity relationships (SAR) within this chemical class. The size and conformation of the cycloalkyl group are known to significantly influence the affinity and selectivity for muscarinic receptor subtypes. The cyclobutyl moiety, with its unique conformational constraints compared to cyclopentyl and cyclohexyl rings, presents an intriguing opportunity to fine-tune the pharmacological properties of these derivatives, potentially leading to compounds with improved efficacy or side-effect profiles.

This guide will delve into the synthetic pathways to access these compounds, the predicted biological activities with a focus on muscarinic receptor antagonism, the underlying SAR principles, and detailed experimental protocols for their biological evaluation.

Synthetic Pathways and Key Intermediates

The synthesis of this compound and its derivatives can be approached through several established methods, primarily adapted from the synthesis of its cyclohexyl and cyclopentyl analogs. A common and effective strategy involves the Grignard reaction.

A plausible synthetic route is outlined below:

Synthesis_Pathway start Benzoylformic acid reagent1 Cyclobutylmagnesium bromide (Grignard Reagent) start->reagent1 1. Grignard Reaction product1 This compound reagent1->product1 2. Acidic Workup esterification Esterification (e.g., with an amino alcohol) product1->esterification Activation & Coupling final_product Bioactive Ester Derivative esterification->final_product

Caption: Proposed synthetic pathway for this compound and its ester derivatives.

Experimental Protocol: Synthesis of this compound
  • Preparation of Cyclobutylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of cyclobutyl bromide in the same anhydrous solvent is added dropwise to initiate the Grignard reaction. The mixture is typically stirred at room temperature or gently refluxed until the magnesium is consumed.

  • Grignard Addition: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethyl benzoylformate in anhydrous THF is added dropwise to the Grignard reagent. The reaction is allowed to proceed at room temperature for several hours.

  • Hydrolysis: The reaction mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by acidification with a dilute mineral acid (e.g., HCl).

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield this compound ethyl ester.

  • Saponification: The purified ester is then hydrolyzed to the carboxylic acid by refluxing with a base such as sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., methanol or ethanol). After acidification, the final product, this compound, is extracted and purified.

Predicted Biological Activity and Mechanism of Action

Based on the extensive data available for its close analogs, the primary biological activity of this compound derivatives is predicted to be antagonism of muscarinic acetylcholine receptors (mAChRs) .

Muscarinic Receptor Antagonism

Muscarinic receptors are a class of G-protein coupled receptors that are activated by the neurotransmitter acetylcholine (ACh). They are involved in a wide range of physiological functions, including smooth muscle contraction, heart rate regulation, and glandular secretion. There are five subtypes of muscarinic receptors, M1 through M5, which are distributed in various tissues.

Antagonists of muscarinic receptors block the effects of acetylcholine, leading to a range of effects depending on the receptor subtype and tissue. For example, antagonism of M3 receptors in the bladder detrusor muscle leads to muscle relaxation and is the basis for the treatment of overactive bladder.

The general structure of anticholinergic esters derived from α-substituted phenylacetic acids consists of a bulky acidic moiety and a basic amino alcohol portion, connected by an ester linkage. The this compound moiety would serve as the bulky "head" that interacts with the muscarinic receptor binding pocket.

Mechanism_of_Action cluster_receptor Muscarinic Receptor (M3) cluster_ligands Ligands receptor M3 Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 ip3_dag IP3 & DAG pip2->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release contraction Smooth Muscle Contraction ca_release->contraction ach Acetylcholine (ACh) ach->receptor Binds & Activates antagonist 2-Cyclobutyl Derivative (Antagonist) antagonist->receptor Binds & Blocks

Caption: Proposed mechanism of action at the M3 muscarinic receptor.

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly dependent on the nature of the substituents. Key SAR insights from related compounds suggest the following for this compound derivatives:

  • The Hydroxyl Group: The α-hydroxyl group is crucial for high-affinity binding to the muscarinic receptor, likely through hydrogen bonding interactions within the receptor's binding site.

  • The Phenyl Group: The phenyl ring is another key feature for receptor affinity, contributing through hydrophobic and potentially pi-stacking interactions.

  • The Cycloalkyl Group: The size and lipophilicity of the cycloalkyl group at the α-position are critical determinants of potency and receptor subtype selectivity. The cyclobutyl group, being smaller than cyclohexyl and cyclopentyl, may lead to a different selectivity profile for the M1-M5 receptor subtypes.

  • The Ester Moiety: The amino alcohol portion of the ester derivative is also critical for activity. The nature of the amino group (tertiary or quaternary) and the length of the alkyl chain connecting the ester and the amine will influence potency, duration of action, and the potential for central nervous system side effects.

Experimental Protocols for Biological Evaluation

To validate the predicted anticholinergic activity of novel this compound derivatives, a series of in vitro assays are recommended.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for the muscarinic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a high density of a single human muscarinic receptor subtype (commercially available or prepared from transfected cell lines).

  • A high-affinity radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compounds (this compound derivatives).

  • Atropine or another potent, non-selective muscarinic antagonist as a positive control.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-NMS (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubation: Initiate the binding reaction by adding the cell membranes. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition binding model. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

These assays measure the ability of a compound to antagonize the functional response induced by a muscarinic agonist in an isolated tissue preparation.

Objective: To determine the functional antagonist potency (pA₂) of the test compounds.

Materials:

  • Isolated tissue preparations rich in specific muscarinic receptor subtypes (e.g., guinea pig ileum for M3 receptors, rabbit vas deferens for M1 receptors).

  • A muscarinic agonist (e.g., carbachol or acetylcholine).

  • Test compounds.

  • Atropine as a positive control.

  • Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Isometric force transducer and data acquisition system.

Protocol:

  • Tissue Preparation: Mount the isolated tissue strip in the organ bath under a slight resting tension. Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve to the muscarinic agonist to establish a baseline response.

  • Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate the tissue with a known concentration of the test compound for a predetermined period (e.g., 30-60 minutes).

  • Shifted Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve to the agonist.

  • Data Analysis: The antagonist will cause a rightward shift in the agonist concentration-response curve. The magnitude of this shift is used to calculate the pA₂ value using a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC₅₀.

Data Presentation and Interpretation

The data from these assays should be tabulated to allow for clear comparison between different derivatives.

Table 1: Hypothetical Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1M2M3M4M5
Derivative 115.2150.58.525.345.1
Derivative 222.8250.112.338.960.7
Atropine1.12.51.81.52.1

Table 2: Hypothetical Functional Antagonist Potencies (pA₂)

CompoundGuinea Pig Ileum (M3)Rabbit Vas Deferens (M1)
Derivative 18.17.8
Derivative 27.97.6
Atropine8.98.7

A higher pA₂ value and a lower Ki value indicate greater potency. By comparing the Ki values across the different receptor subtypes, the selectivity profile of each compound can be determined.

Conclusion and Future Directions

While direct experimental evidence is pending, the chemical structure of this compound derivatives strongly suggests a pharmacological profile centered on muscarinic receptor antagonism. The synthetic routes are well-trodden for analogous compounds, and a robust set of in vitro assays are available to rigorously test this hypothesis.

Future research should focus on the synthesis of a small library of these derivatives, followed by the comprehensive biological evaluation outlined in this guide. The key questions to be addressed are:

  • What is the optimal amino alcohol moiety for potent anticholinergic activity?

  • How does the cyclobutyl group influence the muscarinic receptor subtype selectivity compared to cyclopentyl and cyclohexyl analogs?

  • Do any derivatives exhibit a selectivity profile that could be therapeutically advantageous (e.g., high M3 selectivity for overactive bladder with reduced M1/M2 side effects)?

The exploration of this compound derivatives represents a promising avenue for the discovery of novel anticholinergic agents with potentially improved pharmacological properties.

References

Due to the predictive nature of this guide for the specific cyclobutyl derivatives, the references provided are for the synthesis and biological activity of closely related analogs and general methodologies.

  • Synthesis of 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid: For analogous synthetic procedures, refer to patents describing the synthesis of oxybutynin intermediates, such as US P
  • Muscarinic Receptor Pharmacology: Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290.
  • Radioligand Binding Assays: Hulme, E. C., & Birdsall, N. J. (1992). Strategy and tactics in receptor-binding studies. In Receptor-Ligand Interactions (pp. 63-176). IRL Press.
  • Functional Assays and Schild Analysis: Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48–58.

The Untapped Therapeutic Potential of 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the promising, yet unexplored, therapeutic applications of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. While direct research on this specific molecule is nascent, a comprehensive analysis of its close structural analogs, particularly the cyclopentyl and cyclohexyl derivatives, strongly suggests its potential as a potent anticholinergic agent with significant therapeutic utility. This document provides a detailed exploration of the inferred mechanism of action, potential therapeutic indications, a proposed synthetic route, and a strategic framework for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals poised to investigate novel therapeutic agents.

Introduction: The Rationale for Investigating this compound

The quest for novel therapeutics with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. The family of α-cycloalkyl-α-phenyl-α-hydroxyacetic acids has a rich history in medicinal chemistry, primarily as precursors to potent anticholinergic drugs. Notably, the cyclopentyl and cyclohexyl analogs are key intermediates in the synthesis of widely used medications such as oxybutynin and glycopyrrolate, which are staples in the management of overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD), respectively.[1][2]

This compound, the subject of this guide, represents an intriguing yet uninvestigated member of this chemical class. Its unique cyclobutyl moiety, smaller and more constrained than cyclopentyl or cyclohexyl rings, may confer advantageous physicochemical and pharmacological properties. These could include altered receptor binding kinetics, improved selectivity for muscarinic receptor subtypes, and a modified metabolic profile, potentially leading to a superior therapeutic window. This guide posits that this compound is a high-potential candidate for development as a novel anticholinergic agent.

Inferred Pharmacology: A Focus on Anticholinergic Activity

The primary therapeutic potential of this compound is inferred to be its action as an anticholinergic agent, specifically a muscarinic receptor antagonist.[3][4] This inference is based on the well-established pharmacology of its structural analogs.

Mechanism of Action: Muscarinic Receptor Antagonism

Anticholinergic drugs exert their effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to its receptors.[5] These receptors are broadly classified into nicotinic and muscarinic subtypes. The therapeutic effects of drugs like oxybutynin and glycopyrrolate stem from their antagonist activity at muscarinic receptors, which are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) distributed throughout the body.[6][7][8]

  • M1 Receptors: Primarily located in the central nervous system (CNS) and gastric parietal cells.

  • M2 Receptors: Predominantly found in the heart and presynaptically on autonomic and central neurons.

  • M3 Receptors: Located in smooth muscle (e.g., bladder, bronchi), exocrine glands, and the eye.

  • M4 and M5 Receptors: Mainly found in the CNS.[6][8]

The therapeutic efficacy of anticholinergics in conditions like OAB and COPD is largely attributed to the blockade of M3 receptors, leading to smooth muscle relaxation in the bladder and bronchi, respectively.[9] A high degree of selectivity for M3 over other subtypes is a desirable characteristic to minimize side effects such as dry mouth (M1/M3), tachycardia (M2), and cognitive impairment (M1).

The proposed mechanism of action for this compound is the competitive blockade of muscarinic receptors, with a hypothesized selectivity profile influenced by the cyclobutyl group.

Anticholinergic Mechanism of Action Figure 1: Proposed Anticholinergic Mechanism cluster_synapse Cholinergic Synapse cluster_drug Drug Action ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (e.g., M3) ACh->Receptor Binds & Activates Effector Effector Cell (e.g., Smooth Muscle) Receptor->Effector Signal Transduction Response Physiological Response (e.g., Muscle Contraction) Effector->Response Leads to Drug This compound Drug->Receptor Competitively Blocks

Caption: Proposed competitive antagonism at muscarinic receptors.

Potential Therapeutic Indications

Based on its inferred anticholinergic properties, this compound could be developed for the treatment of a range of conditions, including:

  • Overactive Bladder (OAB): Characterized by urinary urgency, frequency, and urge incontinence. Anticholinergics are a first-line pharmacotherapy for OAB.[10][11]

  • Chronic Obstructive Pulmonary Disease (COPD): Anticholinergics are effective bronchodilators used to manage symptoms and prevent exacerbations.[12][13]

  • Gastrointestinal Disorders: Including irritable bowel syndrome (IBS) and peptic ulcers, where anticholinergics can reduce smooth muscle spasms and gastric acid secretion.[3][14]

  • Hyperhidrosis: Excessive sweating can be managed with systemic anticholinergics that reduce sweat gland activity.[15][16]

  • Sialorrhea: Excessive salivation, often associated with neurological conditions, can be treated with anticholinergic agents.[3]

Proposed Synthetic Pathway

The synthesis of α-hydroxy-α-phenyl carboxylic acids is well-documented. A plausible and efficient route to synthesize this compound is proposed below. This pathway is amenable to laboratory-scale synthesis for initial screening and can be optimized for larger-scale production.

Synthetic Pathway Figure 2: Proposed Synthesis of this compound Start Benzoylformic Acid Step1 Grignard Reaction Start->Step1 Reagent1 Cyclobutylmagnesium Bromide (Grignard Reagent) Reagent1->Step1 Intermediate Intermediate Salt Step1->Intermediate Step2 Acidic Workup (e.g., aq. HCl) Intermediate->Step2 Product This compound Step2->Product Preclinical Evaluation Workflow Figure 3: Proposed Preclinical Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Synthesis & Purification InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies InVitro->InVivo ReceptorBinding Muscarinic Receptor Binding Assay InVitro->ReceptorBinding FunctionalAssay Functional Antagonism Assay InVitro->FunctionalAssay Tox Preliminary Toxicology InVivo->Tox OAB_Model Overactive Bladder Model (e.g., rat cystometry) InVivo->OAB_Model COPD_Model COPD Model (e.g., smoke-induced in mice) InVivo->COPD_Model GoNoGo Go/No-Go Decision for IND-enabling Studies Tox->GoNoGo

Sources

mechanism of action of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Authored by a Senior Application Scientist

Foreword

The landscape of pharmacologically active molecules is vast and ever-expanding. Among the myriad of structures, α-hydroxy-α-aryl-alkanoic acids represent a privileged scaffold, frequently encountered in compounds targeting the cholinergic system. This guide delves into the putative , a compound that, while not extensively characterized in standalone studies, belongs to a class of molecules with significant therapeutic relevance. Its structural similarity to known anticholinergic agents, particularly its role as a potential precursor or analog to muscarinic receptor antagonists, provides a strong basis for a hypothesized mechanism of action. This document will, therefore, explore this presumed mechanism with scientific rigor, grounding the discussion in the well-established principles of cholinergic pharmacology and proposing a clear path for experimental validation.

Introduction to this compound

This compound is a chiral carboxylic acid derivative featuring a central carbon atom bonded to a cyclobutyl group, a phenyl ring, a hydroxyl group, and a carboxylic acid moiety.[1] Its molecular structure is a key determinant of its likely biological activity. The presence of the hydroxyl and carboxylic acid groups allows for hydrogen bonding, while the phenyl group can engage in hydrophobic interactions, features that are critical for binding to biological targets like enzyme active sites or receptor pockets.[1]

Chemical Properties
PropertyValueSource
Molecular FormulaC12H14O3[2][3][4]
Molecular Weight206.24 g/mol [4][5]
AppearanceWhite to yellow crystalline powder[1]
IUPAC NameThis compound[2]

While detailed pharmacological data for this specific compound is not abundant in public literature, its structural analogs have been noted for their biological activities. For instance, the closely related compound, (S)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid, is a known intermediate in the synthesis of oxybutynin, a potent anticholinergic drug used to treat overactive bladder.[1] This relationship strongly suggests that this compound likely interacts with the same target class: muscarinic acetylcholine receptors.

Hypothesized Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary hypothesized mechanism of action for this compound is competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[6] These receptors are key components of the parasympathetic nervous system, which governs "rest-and-digest" functions.[6] By blocking the action of the endogenous neurotransmitter, acetylcholine (ACh), at these receptors, the compound would inhibit parasympathetic signaling.

The Muscarinic Acetylcholine Receptor Family

There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) expressed throughout the body.[7] Their activation by ACh leads to a variety of physiological responses depending on the receptor subtype and tissue location.

Receptor SubtypeG-Protein CouplingPrimary LocationsKey Functions
M1 Gq/11Central Nervous System (CNS), Salivary Glands, Gastric Parietal CellsCognitive function, Salivation, Gastric acid secretion
M2 Gi/oHeart (SA and AV nodes), Smooth Muscle, CNSDecreased heart rate and contractility, Smooth muscle contraction
M3 Gq/11Smooth Muscle (Bladder, GI tract, Bronchi), Glands (Salivary, Lacrimal), EyeSmooth muscle contraction, Glandular secretion, Pupillary constriction
M4 Gi/oCNSInhibition of neurotransmitter release
M5 Gq/11CNS (Substantia Nigra)Dopamine release
The Molecular Basis of Antagonism

As a competitive antagonist, this compound is presumed to bind to the orthosteric site of the muscarinic receptor, the same site that acetylcholine binds to. However, unlike acetylcholine, the binding of the antagonist does not induce the conformational change in the receptor required for G-protein activation and downstream signaling. By occupying the binding site, it prevents acetylcholine from binding and eliciting a physiological response.

The chemical structure of this compound supports this hypothesis. The phenyl and cyclobutyl groups can form van der Waals and hydrophobic interactions within the receptor's binding pocket, while the hydroxyl and carboxylate groups can form key hydrogen bonds, anchoring the molecule in place.

Signaling Pathways Modulated by Muscarinic Antagonism

The blockade of mAChRs interrupts their downstream signaling cascades. For Gq/11-coupled receptors (M1, M3, M5), this would prevent the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately preventing the release of intracellular calcium and the activation of protein kinase C (PKC). For Gi/o-coupled receptors (M2, M4), antagonism would prevent the inhibition of adenylyl cyclase, thereby maintaining levels of cyclic AMP (cAMP) and preventing the modulation of ion channels.

Gq_signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3_Receptor M3 Receptor ACh->M3_Receptor Binds & Activates Antagonist This compound Antagonist->M3_Receptor Binds & Blocks Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Figure 1: Hypothesized antagonistic action on the M3 receptor signaling pathway.

Experimental Protocols for Mechanism Validation

To empirically validate the hypothesized mechanism of action, a series of well-established pharmacological assays are required. The following protocols provide a framework for characterizing the interaction of this compound with muscarinic receptors.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for each of the five human muscarinic receptor subtypes (M1-M5).

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) for binding to the receptor. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory constant (Ki) can be calculated.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing one of the human muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]-NMS) to each well.

    • Add increasing concentrations of the test compound (this compound) to the experimental wells.

    • For determining non-specific binding, add a high concentration of a known non-labeled antagonist (e.g., atropine) to a set of wells.

    • For determining total binding, add only the radiolabeled ligand and buffer.

    • Add the membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow A Prepare Membranes from Receptor-Expressing Cells B Set up 96-well Plate: - Radioligand ([³H]-NMS) - Test Compound (Varying Conc.) - Controls (Total & Non-specific Binding) A->B C Add Membranes to Initiate Binding B->C D Incubate to Reach Equilibrium C->D E Rapid Filtration to Separate Bound and Free Ligand D->E F Scintillation Counting to Measure Bound Radioactivity E->F G Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki F->G

Figure 2: Workflow for a radioligand binding assay.

Functional Assays

Objective: To determine if the compound acts as an antagonist and to quantify its potency (pA2 or IC50) in a cell-based functional assay.

Principle: For Gq-coupled receptors (M1, M3, M5), a calcium flux assay is a common method. It measures the change in intracellular calcium concentration following receptor activation. An antagonist will inhibit the calcium flux induced by an agonist (e.g., carbachol).

Methodology:

  • Cell Preparation:

    • Plate cells expressing the target muscarinic receptor (e.g., M3) in a black-walled, clear-bottom 96-well plate.

    • Allow the cells to adhere and grow overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution. The dye will be cleaved to its active form inside the cells.

  • Functional Assay:

    • Wash the cells to remove any excess dye.

    • Add increasing concentrations of the test compound (this compound) to the wells and incubate for a period to allow the compound to bind to the receptors.

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument).

    • Initiate the assay by adding a fixed concentration of a muscarinic agonist (e.g., carbachol) that is known to elicit a submaximal response (EC80).

    • Measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • The peak fluorescence response in each well is determined.

    • Plot the peak response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

    • The potency of a competitive antagonist can also be expressed as a pA2 value, which is derived from a Schild analysis. This requires performing agonist dose-response curves in the presence of several fixed concentrations of the antagonist.

Conclusion and Future Directions

The structural characteristics of this compound and its relationship to known anticholinergic agents provide a compelling, albeit inferred, case for its action as a muscarinic receptor antagonist. The proposed mechanism, centered on competitive inhibition of acetylcholine binding to muscarinic receptors, aligns with the well-understood pharmacology of this class of compounds.

However, this hypothesis remains to be experimentally confirmed. The protocols outlined in this guide for radioligand binding and functional assays represent the foundational experiments required to definitively elucidate the mechanism of action of this compound. Further studies could also explore its selectivity across the five muscarinic receptor subtypes, its potential for allosteric modulation, and its in vivo efficacy in relevant animal models of diseases involving cholinergic dysfunction. Such research would not only validate the presumed mechanism but also uncover the therapeutic potential of this and related molecules.

References

  • Birdsall, N. J. M., et al. Acetylcholine receptors (muscarinic) in GtoPdb v.2023.1. (URL: [Link])

  • This compound | C12H14O3 | CID 10889046 - PubChem. (URL: [Link])

  • This compound - C12H14O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Muscarinic antagonist - Wikipedia. (URL: [Link])

Sources

Methodological & Application

Comprehensive Guide to the Quantitative Analysis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide with validated protocols for the quantitative analysis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid, a significant compound in pharmaceutical development, often encountered as an intermediate or a related substance to active pharmaceutical ingredients like Glycopyrrolate.[1][2] This guide is designed for researchers and scientists in analytical development, quality control, and clinical pharmacology. We present three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis in complex matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative orthogonal technique. Each section explains the scientific principles behind the methodology, provides step-by-step protocols, and discusses critical parameters for method validation, ensuring scientific integrity and reproducible results.

Introduction and Physicochemical Profile

This compound is an alpha-hydroxy acid derivative whose accurate quantification is critical for ensuring the purity of pharmaceutical ingredients, monitoring stability, and conducting pharmacokinetic studies.[3][4] Its structure, featuring a carboxylic acid, a hydroxyl group, and phenyl and cyclobutyl moieties, dictates the choice of analytical strategies. The presence of a phenyl group provides a chromophore suitable for UV detection, while the polar, ionizable carboxylic acid group makes it an excellent candidate for reversed-phase liquid chromatography and mass spectrometry in negative ion mode.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[7]
Molecular Weight 206.24 g/mol [7]
Chemical Structure A phenylacetic acid with cyclobutyl and hydroxyl substitutions at the alpha-carbon.[7]
Appearance Typically a white to off-white solid.N/A

Method 1: Reversed-Phase HPLC-UV for Purity and Assay

Principle and Application

High-Performance Liquid Chromatography with UV detection is the cornerstone of quality control in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness.[8] This method is ideally suited for determining the purity of this compound as a bulk substance or in simple formulations.

The methodology relies on a reversed-phase C18 column, where the nonpolar stationary phase retains the analyte based on its hydrophobicity.[6] A mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer with an acidic modifier (e.g., phosphoric acid or formic acid) is used. The acid serves a critical purpose: by maintaining the mobile phase pH below the pKa of the carboxylic acid group (~4-5), it ensures the analyte remains in its neutral, protonated form. This prevents ionization, leading to consistent retention and sharp, symmetrical peak shapes, which are essential for accurate quantification. The phenyl group in the molecule allows for sensitive detection at a UV wavelength of approximately 215-220 nm.[2]

Experimental Protocol

2.2.1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (85%, analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of 85% phosphoric acid to 1 L of deionized water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (for Assay): Accurately weigh approximately 25 mg of the sample, dissolve in, and dilute to 25 mL with diluent to achieve a target concentration of 1000 µg/mL. Further dilute to fall within the calibration range (e.g., 100 µg/mL).

2.2.3. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/DAD Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient: 0-15 min, 30-70% B; 15-16 min, 70-30% B; 16-20 min, 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 220 nm
Run Time 20 minutes
Data Analysis and Typical Performance

Quantification is achieved by constructing a linear regression curve from the peak areas of the working standard solutions versus their concentrations. The concentration of the analyte in the sample is then calculated from this curve.

Table 2: Typical HPLC-UV Method Validation Parameters

ParameterTypical SpecificationRationale/Reference
Linearity (r²) > 0.999Ensures a direct proportional response.[9]
Range 1 - 250 µg/mLCovers expected concentrations for purity and assay.
LOD ~0.3 µg/mLThe lowest detectable concentration.[9]
LOQ ~1.0 µg/mLThe lowest quantifiable concentration.[9]
Accuracy (% Recovery) 98.0 - 102.0%Demonstrates closeness to the true value.
Precision (%RSD) < 2.0%Shows the reproducibility of the method.
Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Standard & Sample dissolve Dissolve in Diluent (50:50 ACN/H2O) weigh->dissolve dilute Prepare Calibration Curve & QC Samples dissolve->dilute inject Inject 10 µL onto C18 Column dilute->inject Transfer to Vials separate Gradient Elution (ACN/H2O + H3PO4) inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Area detect->integrate Chromatogram calibrate Generate Calibration Curve (y = mx + c) integrate->calibrate quantify Calculate Concentration & Purity calibrate->quantify

Caption: Workflow for HPLC-UV analysis.

Method 2: LC-MS/MS for Bioanalysis in Plasma

Principle and Application

For quantifying low concentrations of this compound in complex biological matrices like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method.[10] Its exceptional sensitivity and selectivity allow it to measure analyte levels relevant to pharmacokinetic and toxicokinetic studies.[11][12]

The method involves sample cleanup to remove proteins and other interferences, followed by chromatographic separation and mass spectrometric detection.[13] Negative Electrospray Ionization (ESI-) is the preferred ionization technique, as the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion in the gas phase. Detection is performed in Selected Reaction Monitoring (SRM) mode, where the precursor ion ([M-H]⁻) is isolated, fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly specific to the analyte, minimizing interference from matrix components and ensuring accurate quantification.[12] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is crucial for correcting variations in sample preparation and instrument response.[11]

Experimental Protocol

3.2.1. Reagents and Materials

  • Analyte reference standard and a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., d5-phenyl labeled analyte)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade) with 0.1% Formic Acid

  • Deionized water (LC-MS grade) with 0.1% Formic Acid

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes, 96-well plates

3.2.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples and standards on ice.

  • Aliquot 50 µL of plasma into a microcentrifuge tube or well of a 96-well plate.

  • Add 10 µL of SIL-IS working solution (e.g., at 500 ng/mL in methanol).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the clear supernatant to a new plate or autosampler vials.

  • Inject into the LC-MS/MS system.

3.2.3. LC-MS/MS Conditions

ParameterLC ConditionMS/MS Condition
Instrument UHPLC system coupled to a triple quadrupole mass spectrometerIonization Mode
Column C18, 2.1 x 50 mm, 1.8 µmSRM Transitions
Mobile Phase A 0.1% Formic Acid in WaterCapillary Voltage
Mobile Phase B 0.1% Formic Acid in AcetonitrileSource Temp.
Flow Rate 0.4 mL/minDesolvation Temp.
Gradient 2-98% B over 3 minutesCollision Energy
Injection Vol. 5 µLDwell Time
Data Analysis and Typical Performance

Quantification is based on the ratio of the analyte peak area to the SIL-IS peak area. A calibration curve is generated by plotting this ratio against the analyte concentration of the prepared standards.

Table 3: Typical Bioanalytical LC-MS/MS Method Validation Parameters

ParameterTypical SpecificationRationale/Reference
Linearity (r²) > 0.995 (with 1/x² weighting)Standard for bioanalytical methods.
Range (LLOQ-ULOQ) 0.5 - 500 ng/mLCovers typical plasma concentrations in PK studies.[12]
LLOQ 0.5 ng/mLMust be precise and accurate within ±20%.[11]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)FDA/EMA guidance for bioanalytical validation.
Precision (%RSD) < 15% (< 20% at LLOQ)FDA/EMA guidance for bioanalytical validation.
Matrix Effect Monitored and within acceptable limitsEnsures ionization is not suppressed or enhanced.
Recovery Consistent and reproducibleNot required to be 100%, but must be consistent.[12]
Workflow Visualization

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma spike Spike with Internal Standard plasma->spike ppt Add 200 µL Cold Acetonitrile spike->ppt centrifuge Vortex & Centrifuge (10,000 x g) ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL onto UHPLC C18 supernatant->inject Analyze separate Fast Gradient Separation inject->separate ionize ESI Negative Ionization separate->ionize detect SRM Detection (Precursor -> Product) ionize->detect ratio Calculate Peak Area Ratios (Analyte/IS) detect->ratio curve Plot Calibration Curve ratio->curve quantify Determine Sample Concentration curve->quantify

Caption: Workflow for bioanalytical LC-MS/MS.

Method 3: GC-MS with Derivatization

Principle and Application

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is an excellent orthogonal technique to LC-MS for confirmatory analysis. However, this compound is not directly suitable for GC analysis due to its low volatility and thermal instability caused by the polar carboxylic acid and hydroxyl groups.

To overcome this, a derivatization step is required to convert these polar functional groups into nonpolar, volatile, and thermally stable analogues.[6] Silylation is a common and effective strategy, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups.[14] The resulting TMS-ester-ether derivative is highly volatile and exhibits excellent chromatographic behavior. After separation on a low-polarity capillary GC column, the compound is identified and quantified by the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[15]

Experimental Protocol

4.2.1. Reagents and Materials

  • Analyte reference standard

  • Ethyl Acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Sodium Sulfate

  • GC autosampler vials with inserts

4.2.2. Sample Preparation: LLE and Derivatization

  • Extraction: For aqueous samples, acidify 1 mL of the sample to pH ~2 with HCl. Extract twice with 2 mL of ethyl acetate. For solid samples, dissolve in a suitable solvent and proceed.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Derivatization: Reconstitute the dry residue in 50 µL of ethyl acetate.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4.2.3. GC-MS Conditions

ParameterCondition
Instrument GC system with a single quadrupole or triple quadrupole MS
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temp. 250 °C
Injection Mode Splitless, 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100 °C, hold 1 min; ramp at 15 °C/min to 280 °C, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-550) for identification; SIM for quantification
Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract Liquid-Liquid Extraction (Ethyl Acetate) dry Evaporate to Dryness (N2) extract->dry derivatize Add BSTFA & Heat (70°C, 30 min) dry->derivatize inject Splitless Injection (1 µL) derivatize->inject Analyze separate Separation on DB-5ms Column inject->separate detect EI Ionization & MS Detection (SIM/Scan) separate->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Calculate Concentration calibrate->quantify

Caption: Workflow for GC-MS analysis with derivatization.

Method Selection and Final Remarks

The choice of analytical method depends directly on the research question and sample matrix.

  • HPLC-UV is the ideal choice for routine quality control, purity assessments, and stability testing of the drug substance and formulated products where concentration levels are high.

  • LC-MS/MS is unparalleled for bioanalytical applications, offering the high sensitivity and selectivity required to quantify the analyte in complex biological fluids for pharmacokinetic, metabolism, or toxicology studies.

  • GC-MS serves as a valuable orthogonal method. It is particularly useful for confirmatory analysis or in laboratories where GC-MS is more readily available than LC-MS, provided that the derivatization step is carefully controlled and validated.

Each protocol described herein provides a robust starting point. It is imperative that any method be fully validated according to the appropriate regulatory guidelines (e.g., ICH Q2(R1) for validation of analytical procedures or FDA/EMA guidelines for bioanalytical method validation) to ensure the generation of reliable, accurate, and reproducible data.

References

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021). Source not specified. 5

  • Development and Validation of Analytical Methods for Pharmaceuticals. Omics Online. 8

  • Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. (2022). MDPI. Link

  • Analytical methods for exploring nutraceuticals based on phenolic acids and polyphenols. (2021). SciSpace. Link

  • Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. (2010). PubMed. Link

  • Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. Google Patents. Link

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Austin Publishing Group. Link

  • Simultaneous quantification of eight organic acid components in Artemisia capillaris Thunb (Yinchen) extract using high-performance liquid chromatography. (2017). Journal of Food and Drug Analysis. Link

  • Bioanalytical sample preparation. Biotage. Link

  • Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent. (2020). PubMed. Link

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2012). PubMed. Link

  • Glycopyrrolate Related Compound I Pharmaceutical Secondary Standard CRM. Millipore Sigma. Link

  • 2-Cyclopentyl-2-hydroxy-phenylacetic acid. PubChem. Link

  • This compound. ChemSynthesis. Link

  • Cyclization of γ-hydroxybutyric acid (GHBA) as a strategy to enhance its signal in gas chromatography analysis. (2025). ResearchGate. Link

  • Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial. (2020). PubMed. Link

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2021). PubMed Central. Link

  • Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. (2010). ResearchGate. Link

  • First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers. ResearchGate. Link

  • Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. Science and Education Publishing. Link

  • Sample preparation techniques in biological and pharmaceutical sciences. ScienceDirect. Link

  • HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic. CORE. Link

  • Glycopyrrolate. USP. Link

  • High-resolution gas chromatographic analysis of phenolic acids and alcohols using capillary columns. Sci-Hub. Link

  • Rapid and Sensitive HPLC Method for the Determination of Polyphenols in Various Lichen Species of Himalayan Origin. SciSpace. Link

  • Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2021). MDPI. Link

  • Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea. ADDI. Link

  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. (2025). Preprints.org. Link

  • UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. ResearchGate. Link

  • Glycopyrrolate Related Compound A. GLP Pharma Standards. Link

  • New Trends in Sample Preparation for Bioanalysis. (2016). American Pharmaceutical Review. Link

  • Pharmacokinetics of glycerol phenylbutyrate in pediatric patients 2 months to 2 years of age with urea cycle disorders. ResearchGate. Link

  • case study of Glycopyrrolate Analytical lifecycle management oriented development and validation of a new stability-indicating ultra-fast liquid chromatographic method. SciELO. Link

  • Glycopyrrolate Related compound L. Veeprho. Link

  • 2 Hydroxyphenylacetic Acid. Kajay Remedies. Link

  • (+-)-2-Hydroxy-2-phenylethanoic acid. Pharmacompass. Link

Sources

A Comprehensive Guide to the HPLC Analysis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid: Achiral Purity and Chiral Separation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. Due to the compound's structure, which includes a single chiral center, both achiral and chiral analytical methods are critical for comprehensive characterization. This document provides two robust protocols: Part 1 details a reversed-phase HPLC (RP-HPLC) method for determining chemical purity and performing quantitative assays. Part 2 describes a normal-phase chiral HPLC method for the separation and quantification of its enantiomers. The rationale behind method development choices, detailed step-by-step protocols, and system suitability requirements are provided to ensure method robustness and reliability in research and quality control environments.

Introduction

This compound is an organic molecule featuring a phenyl ring, a carboxylic acid, a hydroxyl group, and a cyclobutyl moiety. The central quaternary carbon atom, bonded to these four different groups, is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers. In the pharmaceutical industry, enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, it is imperative for drug development and quality control to have analytical methods capable of not only assessing the overall chemical purity but also quantifying the enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2] This guide is designed for researchers, scientists, and drug development professionals, providing a foundational methodology for the analysis of this compound and structurally similar alpha-hydroxy acids.

Part 1: Achiral Analysis for Purity and Assay by RP-HPLC

Principle and Rationale

Reversed-phase chromatography is the most common HPLC mode and is ideally suited for separating compounds with both polar and non-polar characteristics.[3] For this compound, a C18 stationary phase (non-polar) is selected to interact with the phenyl and cyclobutyl groups. A polar mobile phase, consisting of water and an organic modifier like acetonitrile, is used to elute the analyte.

A critical aspect of analyzing acidic compounds is controlling their ionization state. The carboxylic acid group (pKa typically ~3-5) will be ionized at neutral pH, which can lead to poor peak shape (tailing) and unstable retention times. By acidifying the mobile phase to a pH well below the analyte's pKa (e.g., pH < 3), the carboxylic acid is protonated and remains in its neutral form, ensuring strong retention and sharp, symmetrical peaks.[4] The phenyl group acts as a strong chromophore, making UV detection a sensitive and straightforward choice.[3]

Experimental Protocol: Achiral RP-HPLC

1. Materials and Reagents

  • Analyte: this compound reference standard

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or deionized (18.2 MΩ·cm)

  • Phosphoric Acid (H₃PO₄): ACS grade or higher

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS)

The operational parameters are summarized in the table below.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard column for reversed-phase; provides good efficiency and retention for the analyte.
Mobile Phase A 0.1% H₃PO₄ in WaterAcidified aqueous phase to suppress ionization of the carboxylic acid group.
Mobile Phase B Acetonitrile (ACN)Organic modifier to control elution strength.
Gradient 60% A to 20% A over 10 minA scouting gradient is useful for initial method development to separate the main peak from any potential impurities.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Detector UV at 215 nmThe phenyl chromophore absorbs strongly at lower UV wavelengths, providing high sensitivity.
Injection Vol. 10 µLAdjustable based on analyte concentration and detector response.

3. Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation: Prepare samples at a similar concentration to the working standard using the sample diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulates.

4. System Suitability Testing (SST) Before initiating the analysis, the system's performance must be verified.[6] This is accomplished by making five replicate injections of the working standard solution. The acceptance criteria ensure the system is fit for its intended purpose on the day of analysis.[7][8][9]

SST ParameterAcceptance Criteria
Peak Tailing Factor (Tf) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Part 2: Chiral Separation by Normal-Phase HPLC

Principle and Rationale

Enantiomers have identical physical properties in an achiral environment and thus cannot be separated using the reversed-phase method described above. Chiral separation is achieved by introducing a chiral environment that allows for the formation of transient, diastereomeric complexes with different energies.[10] The most direct and widely used approach is a Chiral Stationary Phase (CSP).[2]

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and effective for a broad range of chiral compounds, including α-hydroxy acids.[11][12] These separations are often performed in normal-phase mode, using a non-polar mobile phase like hexane with a polar modifier such as isopropanol or ethanol.[10] The interactions responsible for chiral recognition, such as hydrogen bonding and π-π interactions, are typically stronger under normal-phase conditions.[11][13] A small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) is often added to the mobile phase to improve the peak shape and resolution of acidic analytes.[10][12]

Experimental Protocol: Chiral NP-HPLC

1. Materials and Reagents

  • Analyte: Racemic this compound

  • n-Hexane: HPLC grade

  • Isopropanol (IPA): HPLC grade

  • Trifluoroacetic Acid (TFA): HPLC grade

  • Sample Diluent: n-Hexane/Isopropanol (90:10, v/v)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: As described in Part 1.

  • Data Acquisition: Chromatography Data System (CDS)

ParameterRecommended ConditionRationale
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)Polysaccharide-based CSPs are highly effective for separating a wide range of enantiomers, including hydroxy acids.[1][11]
Mobile Phase n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v)Common mobile phase for normal-phase chiral separations. The IPA ratio can be adjusted to optimize resolution and retention time. TFA improves peak shape for acidic analytes.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column.
Column Temp. 25 °CChiral separations can be sensitive to temperature; a controlled temperature ensures reproducibility.
Detector UV at 220 nmWavelength is adjusted for optimal response in the normal-phase mobile phase.
Injection Vol. 10 µLAdjustable based on analyte concentration.

3. Standard and Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the racemic standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter compatible with organic solvents.

4. Data Analysis and System Suitability

  • Resolution (Rs): The primary goal is to achieve baseline separation between the two enantiomer peaks. An Rs value > 1.5 is considered baseline resolution.

  • Enantiomeric Excess (% ee): This is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = (|Area E1 - Area E2|) / (Area E1 + Area E2) * 100

SST ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Peak Tailing Factor (Tf) ≤ 2.0

Method Validation Framework

To ensure these protocols are trustworthy and fit for purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15][16] A full validation study establishes the performance characteristics of the method.

G Optimization Optimization Specificity Specificity Optimization->Specificity Transfer to Validation Linearity Linearity Accuracy Accuracy Precision Precision Limits Limits Robustness Robustness SST SST Robustness->SST Implement for Routine Use Analysis Analysis SST->Analysis Analysis->SST Periodic Check

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte in the presence of impurities or degradation products.

  • Linearity: Demonstrating a proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often determined by spike/recovery studies.

  • Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Conclusion

This application note provides a comprehensive and scientifically grounded starting point for the HPLC analysis of this compound. The achiral reversed-phase method is suitable for routine purity testing and quantitative assays, while the normal-phase chiral method allows for the critical separation and quantification of its enantiomers. By following the detailed protocols and adhering to the principles of system suitability and method validation, researchers can generate accurate, reliable, and reproducible data essential for research, development, and quality assurance in the pharmaceutical industry.

References

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. Retrieved from [Link]

  • Nour, V., Trandafir, I., & Ionica, M. (2010). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Notulae Botanicae Horti Agrobotanici Cluj-Napoca.
  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • Satinder Ahuja, S. A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Slideshare. (n.d.). System suitability testing. Retrieved from [Link]

  • Semantic Scholar. (2010). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Oxford Academic. (n.d.). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science. Retrieved from [Link]

  • DDReg Pharma. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubMed. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • SciSpace by Typeset. (2007). Rapid and Sensitive HPLC Method for the Determination of Polyphenols in Various Lichen Species of Himalayan Origin. Retrieved from [Link]

  • CORE. (n.d.). HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method Development Guide. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

2-Cyclobutyl-2-hydroxy-2-phenylacetic acid is a valuable chiral building block in modern organic synthesis. As a substituted α-hydroxy acid, its structure incorporates a phenyl group and a cyclobutyl moiety attached to a stereogenic quaternary carbon. This unique arrangement makes it a precursor of significant interest in the pharmaceutical industry, primarily as a key starting material for the synthesis of anticholinergic agents. Its structural analogue, 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid, is a well-documented intermediate in the manufacture of Glycopyrronium Bromide (Glycopyrrolate), a potent antimuscarinic drug used to treat conditions like chronic obstructive pulmonary disease (COPD) and peptic ulcers[1][2]. The principles and synthetic routes established for the cyclopentyl analogue are directly applicable to the cyclobutyl variant, providing a robust framework for its utilization in drug discovery and development.

This document provides a comprehensive guide to the properties, applications, and detailed synthetic protocols involving this compound, with a focus on the causal relationships behind experimental choices to ensure reproducibility and success.

Physicochemical Properties & Handling

A thorough understanding of the reagent's physical and chemical properties is fundamental to its effective use and safe handling.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[3][4]
Molecular Weight 206.24 g/mol [3][5]
CAS Number 1460-47-5[4]
Appearance White to off-white solid (typical for α-hydroxy acids)General Knowledge
Solubility Soluble in organic solvents like methanol, ethanol, THF, DMF.General Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Inert atmosphere recommended.[6][7]

Safety & Handling: While specific data for this exact compound is limited, analogues like 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid are known to cause skin and serious eye irritation, and may cause respiratory irritation[7]. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood[7].

Core Application: Synthesis of Quaternary Ammonium Anticholinergics

The primary and most high-value application of this compound is its role as the acidic precursor in the synthesis of glycopyrrolate analogues. The overall synthetic strategy involves two key transformations:

  • Esterification: Coupling of the acid with a specific amino alcohol, typically N-methyl-3-pyrrolidinol.

  • Quaternization: N-methylation of the resulting tertiary amine ester to form the final quaternary ammonium salt.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Quaternization A 2-Cyclobutyl-2-hydroxy- 2-phenylacetic acid B Intermediate Ester: (1-methylpyrrolidin-3-yl) 2-cyclobutyl- 2-hydroxy-2-phenylacetate A->B  + N-methyl-3-pyrrolidinol  + Coupling Agent (e.g., CDI) C Final Product: Cyclobutyl Analogue of Glycopyrronium Bromide B->C  + Methyl Bromide (MeBr)

Caption: General workflow for synthesizing a glycopyrrolate analogue.

Mechanistic Insight: The Esterification Step

Direct Fischer esterification between a tertiary alcohol (like our starting acid) and another alcohol is often inefficient due to steric hindrance and equilibrium limitations[8]. Therefore, activation of the carboxylic acid is the preferred industrial strategy. One of the most effective methods involves the use of 1,1'-Carbonyldiimidazole (CDI).

Causality of CDI Activation: CDI reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate. Imidazole is an excellent leaving group, making the acyl carbon highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of N-methyl-3-pyrrolidinol. This method avoids the need for harsh acidic conditions or the formation of corrosive byproducts like HCl (which would occur if using thionyl chloride), making it a cleaner and more controlled process[9].

G Acid R-COOH 2-Cyclobutyl-2-hydroxy- 2-phenylacetic acid Intermediate R-CO-Im N-Acylimidazolide (Active Intermediate) Acid->Intermediate Activation - Imidazole, -CO2 CDI Im-CO-Im 1,1'-Carbonyldiimidazole CDI->Intermediate Ester R-COOR' Final Ester Product Intermediate->Ester Nucleophilic Attack Byproduct1 Imidazole + CO2 Intermediate->Byproduct1 Alcohol R'-OH N-methyl-3-pyrrolidinol Alcohol->Ester Byproduct2 Imidazole

Caption: Mechanism of CDI-mediated esterification.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of glycopyrrolate and its intermediates[1][9][10]. Researchers should perform their own optimization based on in-lab results.

Protocol 1: CDI-Mediated Synthesis of (1-methylpyrrolidin-3-yl) 2-cyclobutyl-2-hydroxy-2-phenylacetate

Objective: To synthesize the key ester intermediate via a controlled, high-yield coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • N-methyl-3-pyrrolidinol (1.05 eq)

  • Anhydrous Dimethylformamide (DMF) or Toluene

  • Toluene (for extraction)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: Ensure a multi-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is thoroughly dried and purged with nitrogen.

  • Acid Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF (approx. 5 mL per gram of acid).

  • Activation: To the stirred solution, add CDI (1.1 eq) portion-wise at room temperature (18-25°C). The addition may cause slight effervescence (CO₂ evolution).

    • Causality Note: Portion-wise addition controls the initial exothermic reaction and gas evolution.

  • Activation Stirring: Stir the mixture at room temperature for 60-90 minutes. The completion of the N-acylimidazolide formation can be monitored by TLC or HPLC.

  • Nucleophilic Addition: Add N-methyl-3-pyrrolidinol (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting acid by HPLC.

    • Causality Note: Heating provides the necessary activation energy to overcome the steric hindrance of the coupling partners.

  • Quenching & Extraction: Once the reaction is complete, cool the mixture to room temperature and add deionized water (approx. 10 volumes relative to DMF).

  • Extract the aqueous mixture with toluene (3 x 5 volumes).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 5 volumes) and brine (1 x 5 volumes).

    • Causality Note: The water wash removes residual DMF and unreacted N-methyl-3-pyrrolidinol. The brine wash removes bulk water from the organic phase.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Quaternization to Synthesize the Glycopyrrolate Analogue

Objective: To convert the tertiary amine ester into the final quaternary ammonium bromide salt.

Materials:

  • Crude (1-methylpyrrolidin-3-yl) 2-cyclobutyl-2-hydroxy-2-phenylacetate (1.0 eq)

  • Methyl Bromide (MeBr) (solution in a suitable solvent or as a gas) (1.5 - 4.0 eq)[11]

  • Acetonitrile and/or Chloroform

  • Diethyl Ether (for precipitation/washing)

Procedure:

  • Dissolution: Dissolve the crude ester from the previous step in a mixture of acetonitrile and chloroform (e.g., a 2:3 v/v mixture)[11].

  • Quaternization Reaction: Add methyl bromide (excess, 1.5-4.0 eq) to the solution. The reaction is typically performed at room temperature.

    • SAFETY NOTE: Methyl bromide is highly toxic and a regulated substance. This step must be performed in a high-efficiency fume hood with appropriate safety precautions and monitoring.

  • Stirring: Seal the reaction vessel and stir at room temperature for 48-72 hours. The product will often precipitate out of the solution as a white solid.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Washing/Trituration: Wash the resulting solid residue thoroughly with diethyl ether to remove unreacted starting material and other organic impurities.

    • Causality Note: The quaternary ammonium salt is an ionic solid and is insoluble in non-polar solvents like diethyl ether, while the unreacted tertiary amine ester is soluble. This allows for simple and effective purification.

  • Drying & Recrystallization: Dry the white solid under vacuum. The final product can be further purified by recrystallization from a suitable solvent system (e.g., 2-propanol or butanone/methanol mixtures) to achieve high diastereomeric and chemical purity[12].

References

  • PubChem (National Center for Biotechnology Information). this compound.[Link]

  • 2a biotech. this compound.[Link]

  • PubChem (National Center for Biotechnology Information). 2-Cyclopentyl-2-hydroxy-phenylacetic acid.[Link]

  • ChemSynthesis. this compound.[Link]

  • CPAChem. Safety data sheet - Phenylacetic acid.[Link]

  • Google Patents.EP3204354A1 - A process for preparing glycopyrronium bromide.
  • Google Patents.
  • Google Patents.WO2018154597A1 - Process for synthesis of glycopyrronium bromide.
  • ResearchGate. Scheme 9. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid...[Link]

  • Google Patents.US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Google Patents.US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Patsnap. Preparation method of glycopyrronium bromide - Eureka.[Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.[Link]

  • Organic Syntheses. Phenylacetic acid.[Link]

  • New Drug Approvals. Glycopyrronium bromide.[Link]

  • Cleanchem. Glycopyrrolate Related Compound C.[Link]

  • Master Organic Chemistry. Fischer Esterification.[Link]

  • Veeprho. Glycopyrrolate Impurity 6.[Link]

  • Google Patents.
  • MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.[Link]

  • Stenutz. 2-hydroxy-2-phenylacetic acid.[Link]

Sources

protocol for the synthesis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid Esters

Introduction: The Significance of α-Hydroxy Acid Esters

Tertiary α-hydroxy acids and their corresponding esters are pivotal structural motifs found in a wide array of biologically active molecules and serve as crucial intermediates in pharmaceutical synthesis. The specific class of this compound esters represents a valuable scaffold for drug development, sharing structural similarities with compounds used as therapeutic agents. For instance, the analogous compound, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, is a key intermediate for oxybutynin, a medication used to treat overactive bladder[1]. The synthesis of these complex tertiary alcohols requires a robust and high-yielding methodology. This guide provides a detailed protocol for the synthesis of this class of esters, focusing on the Grignard reaction, a powerful and versatile tool for carbon-carbon bond formation.

Reaction Principle: Grignard Addition to α-Ketoesters

The most direct and efficient method for constructing the this compound ester framework is the nucleophilic addition of a cyclobutyl Grignard reagent to an ester of benzoylformic acid (phenylglyoxylic acid).

The core of this transformation is the Grignard reaction, where an organomagnesium halide (the Grignard reagent) attacks an electrophilic carbonyl carbon[2][3]. In this specific application, the substrate is an α-ketoester, such as ethyl benzoylformate. This molecule presents two electrophilic carbonyl centers: a ketone and an ester. The ketone carbonyl is significantly more reactive than the ester carbonyl due to the reduced electron-donating resonance from the single oxygen atom compared to the two oxygens in the ester group[4].

The reaction proceeds as follows:

  • Formation of the Grignard Reagent: Cyclobutyl bromide is reacted with magnesium metal in an anhydrous ether solvent to form cyclobutylmagnesium bromide. This reagent is a potent nucleophile and a strong base[5][6].

  • Nucleophilic Attack: The cyclobutyl Grignard reagent selectively attacks the more electrophilic ketone carbonyl of ethyl benzoylformate. This addition forms a magnesium alkoxide intermediate.

  • Aqueous Work-up: The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide, yielding the final tertiary alcohol product.

It is crucial to use at least one equivalent of the Grignard reagent. While esters can react with two equivalents of a Grignard reagent to form a tertiary alcohol where two identical R-groups are added[3][4], the high reactivity of the ketone in the α-ketoester substrate allows for a selective single addition to produce the desired α-hydroxy ester. However, careful control of stoichiometry and temperature is necessary to minimize side reactions, such as reduction of the ketone or addition to the ester group[1].

Visualizing the Synthesis Pathway

The overall synthetic transformation is summarized in the following reaction scheme.

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_products Product EB Ethyl Benzoylformate Product Ethyl 2-cyclobutyl-2-hydroxy-2-phenylacetate EB->Product 2. Nucleophilic Addition 3. NH4Cl Work-up CB Cyclobutyl Bromide Grignard Cyclobutylmagnesium Bromide CB->Grignard 1. Mg, Anhydrous THF Mg Magnesium Grignard->Product 2. Nucleophilic Addition 3. NH4Cl Work-up Experimental_Workflow start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere (N2 or Ar) start->setup prep_grignard Prepare Grignard Reagent: Add Mg turnings & Iodine crystal. Slowly add Cyclobutyl Bromide in THF. setup->prep_grignard initiate Initiate reaction (gentle heating if needed). Reflux until Mg is consumed. prep_grignard->initiate cool_1 Cool Grignard solution to 0 °C (ice-water bath) initiate->cool_1 add_substrate Add substrate solution dropwise to Grignard reagent at 0 °C cool_1->add_substrate prep_substrate Prepare Ethyl Benzoylformate solution in anhydrous THF prep_substrate->add_substrate react Stir at 0 °C for 1h, then warm to room temperature and stir for 2h add_substrate->react quench Cool to 0 °C and slowly quench with saturated aq. NH4Cl react->quench extract Perform Liquid-Liquid Extraction with Diethyl Ether (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry organic layer over anhydrous MgSO4 wash->dry filter_evap Filter and remove solvent under reduced pressure dry->filter_evap purify Purify crude product via Silica Gel Column Chromatography filter_evap->purify characterize Characterize pure product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Methodology

PART A: Preparation of Cyclobutylmagnesium Bromide

  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction.

  • Reagent Addition: Place the magnesium turnings (1.34 g) in the flask. Add a single small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: In the dropping funnel, prepare a solution of cyclobutyl bromide (7.18 g) in 50 mL of anhydrous THF. Add approximately 5 mL of this solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be required.

  • Completion: Once the reaction has started, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 1-2 hours until almost all the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.

PART B: Reaction with Ethyl Benzoylformate

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Substrate Addition: Prepare a solution of ethyl benzoylformate (8.91 g) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

PART C: Work-up and Purification

  • Quenching: Cool the reaction flask back down to 0 °C in an ice-water bath. Cautiously and slowly add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. A white precipitate of magnesium salts will form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them with 50 mL of brine (saturated NaCl solution) to remove excess water. Dry the combined organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and increasing to 20:80) to elute the product.

  • Characterization: Combine the pure fractions and remove the solvent to yield the final product, Ethyl 2-cyclobutyl-2-hydroxy-2-phenylacetate. Confirm the structure and purity using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. The expected yield is typically in the range of 65-80%.

Safety and Handling Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations must be conducted under a strict inert atmosphere using anhydrous solvents.

  • Anhydrous Ethers (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon storage. Always use fresh, inhibitor-free anhydrous solvents and work in a well-ventilated fume hood away from ignition sources.

  • Cyclobutyl Bromide: This is a lachrymator and irritant. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

Conclusion

The Grignard reaction provides a reliable and effective pathway for the synthesis of this compound esters from readily available starting materials. The causality of the protocol is rooted in the fundamental principles of organometallic chemistry, specifically the superior nucleophilicity of the Grignard reagent and the differential reactivity of carbonyl groups. By carefully controlling reaction conditions, particularly temperature and moisture exclusion, this protocol can be consistently applied to generate high yields of the desired product. The resulting α-hydroxy ester is a valuable building block for further elaboration in medicinal chemistry and drug development programs.

References

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Jadhav, S. Reformatsky Reaction. Cambridge University Press. [Link]

  • Google Patents. Synthesis of optically active cyclohexylphenylglycolic acid and its esters.
  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • NC State University Libraries. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Organic Syntheses. 19 - Organic Syntheses Procedure. [Link]

  • ChemSynthesis. This compound. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]

  • Google Patents. Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

Sources

Application Note & Protocols: 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid as a Versatile Precursor for the Synthesis of Novel Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-cyclobutyl-2-hydroxy-2-phenylacetic acid, a valuable precursor in medicinal chemistry. While its close analogues, the cyclopentyl and cyclohexyl derivatives, are well-established cornerstones in the synthesis of anticholinergic drugs like Glycopyrrolate and Oxybutynin, the cyclobutyl variant offers a unique scaffold for developing novel chemical entities with potentially modulated pharmacological profiles.[1][2][3] This document details the synthesis of the title compound via a Grignard reaction, provides a representative protocol for its subsequent esterification into a drug analogue, and outlines essential analytical methods for quality control. The protocols are designed for researchers, chemists, and drug development professionals, with a focus on explaining the causal-driven logic behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of the α-Aryl-α-hydroxy Acid Scaffold

The α-aryl-α-hydroxy acid motif is a privileged structure in pharmacology, forming the core of numerous active pharmaceutical ingredients (APIs). The specific nature of the alkyl or cycloalkyl group at the α-position plays a critical role in modulating the compound's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties.

Notably, two prominent anticholinergic drugs underscore the importance of this scaffold:

  • Glycopyrrolate: Incorporates a cyclopentyl group and is used to reduce secretions, treat peptic ulcers, and manage conditions like severe drooling.[2][3][4]

  • Oxybutynin: Features a cyclohexyl group and is primarily used to treat overactive bladder by exerting an antispasmodic effect on the detrusor muscle.[1][5][6][7]

The subject of this guide, This compound , serves as a strategic intermediate for synthesizing analogues of these drugs. By replacing the five- or six-membered ring with a cyclobutyl moiety, researchers can explore new chemical space, potentially leading to compounds with improved selectivity, reduced side effects, or altered duration of action.

Physicochemical Properties

A clear understanding of the precursor's fundamental properties is essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 1460-47-5[8][9]
Molecular Formula C₁₂H₁₄O₃[8][10][11]
Molecular Weight 206.24 g/mol [8][11]
Appearance White to off-white solid (typical)General Knowledge

Synthesis of this compound

The most direct and industrially scalable approach to synthesizing α-cycloalkyl-α-hydroxy-phenylacetic acids is through the Grignard reaction. This method involves the nucleophilic addition of a cyclobutylmagnesium halide to an ester of phenylglyoxylic acid (also known as benzoylformic acid).[1][12]

Reaction Principle & Causality

The synthesis is a two-step, one-pot process.

  • Grignard Addition: Cyclobutylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbonyl carbon of the keto-group in methyl benzoylformate. This forms a magnesium alkoxide intermediate. The use of anhydrous solvents (like THF or diethyl ether) is critical, as Grignard reagents react violently with protic sources like water, which would quench the reagent and halt the reaction.

  • Hydrolysis (Workup): The reaction mixture is quenched with an aqueous acid (e.g., HCl or H₂SO₄). This step serves two purposes: it protonates the tertiary magnesium alkoxide to yield the desired hydroxyl group, and it catalyzes the hydrolysis of the methyl ester to the final carboxylic acid.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of the title precursor.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Hydrolysis CyclobutylBromide Cyclobutyl Bromide Grignard Cyclobutylmagnesium Bromide (in THF) CyclobutylBromide->Grignard Anhydrous THF, I₂ (cat.) Mg Magnesium Turnings Mg->Grignard MethylBenzoylformate Methyl Benzoylformate Intermediate Tertiary Magnesium Alkoxide Intermediate Grignard->Intermediate Add to Methyl Benzoylformate soln. MethylBenzoylformate->Intermediate Product 2-Cyclobutyl-2-hydroxy- 2-phenylacetic acid Intermediate->Product 1. Quench with aq. HCl 2. Extraction 3. Crystallization

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • Magnesium turnings

  • Cyclobutyl bromide

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl benzoylformate

  • Hydrochloric acid (3M aqueous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Preparation:

    • Dry all glassware in an oven (120 °C) overnight and assemble hot under a stream of dry nitrogen.

    • To the three-neck flask, add magnesium turnings (1.2 eq) and a single crystal of iodine.

    • Add a small portion of anhydrous THF via syringe.

    • In the dropping funnel, prepare a solution of cyclobutyl bromide (1.1 eq) in anhydrous THF.

    • Add a few drops of the cyclobutyl bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction.

    • Once initiated, add the remaining cyclobutyl bromide solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the gray, cloudy solution for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Prepare a solution of methyl benzoylformate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the methyl benzoylformate solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of 3M HCl. Caution: This is an exothermic process.

    • Continue adding HCl until the aqueous layer is acidic (pH ~1-2) and all magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by crystallization from a solvent system such as ethyl acetate/hexanes to yield pure this compound.

Application: Esterification to Synthesize Drug Analogues

The synthesized precursor is a carboxylic acid, which is readily activated or directly coupled with an alcohol to form the final ester product. This esterification is the pivotal step in creating analogues of drugs like Oxybutynin.[1][13]

Principle: Transesterification

A common and effective method for this coupling is a base-catalyzed transesterification.[13][14] In this approach, the methyl ester of the precursor (which can be easily formed from the acid using methanolic HCl) is reacted with the desired alcohol in the presence of a catalytic amount of a strong base, such as sodium methoxide. The reaction is often driven to completion by distilling off the methanol byproduct.

Reaction Pathway Diagram

The diagram below shows the conversion of the precursor to a final bioactive ester, analogous to the structure of Oxybutynin.

G Precursor 2-Cyclobutyl-2-hydroxy- 2-phenylacetic acid MethylEster Methyl 2-cyclobutyl-2-hydroxy- 2-phenylacetate Precursor->MethylEster Methanolic HCl or SOCl₂ then MeOH Product 4-(Diethylamino)-2-butynyl 2-cyclobutyl-2-hydroxy-2-phenylacetate (Drug Analogue) MethylEster->Product Transesterification: NaOMe (cat.), Toluene Heat (distill off MeOH) Alcohol 4-Diethylamino- 2-butyn-1-ol Alcohol->Product

Caption: Esterification pathway to form a novel anticholinergic drug analogue.

Representative Protocol: Synthesis of a 4-(diethylamino)-2-butynyl Ester Analogue

Materials:

  • Methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate (prepared from the acid)

  • 4-Diethylamino-2-butyn-1-ol

  • Sodium methoxide (NaOMe)

  • Toluene (anhydrous)

  • n-Heptane

  • Dilute aqueous HCl

  • Aqueous sodium bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Distillation head and condenser

  • Heating mantle with temperature control

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate (1.0 eq), 4-diethylamino-2-butyn-1-ol (1.1 eq), and toluene.

    • Add a catalytic amount of sodium methoxide (e.g., 0.05 eq).

  • Transesterification:

    • Heat the mixture to reflux (~95-110 °C, depending on the solvent choice like n-heptane or toluene).[13]

    • Set up the apparatus for distillation to remove the methanol byproduct as it forms, driving the equilibrium towards the product.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with water to remove any remaining base and salts.

    • For basic products like this, an acid-base extraction can be performed for purification. Extract the toluene layer with dilute aqueous HCl. The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with a non-polar solvent like hexanes to remove residual impurities.

    • Basify the aqueous layer with NaHCO₃ or NaOH solution and extract the free base product back into an organic solvent like ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or crystallization if necessary.

Quality Control & Analytical Methods

Rigorous analytical control is necessary to confirm the identity, purity, and stability of the synthesized precursor and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for assessing the purity of α-hydroxy acids and their esters. A stability-indicating method can be developed using forced degradation studies.[15]

Sample HPLC Conditions:

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Vol. 10 µL

| Column Temp. | 30 °C |

Spectroscopic Characterization
  • ¹H NMR: Will confirm the presence of phenyl, cyclobutyl, and hydroxyl/acid protons with characteristic chemical shifts and splitting patterns.

  • ¹³C NMR: Will show distinct signals for the quaternary α-carbon, the carboxylic acid carbon, and the carbons of the phenyl and cyclobutyl rings.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[16]

  • Infrared (IR) Spectroscopy: Will show characteristic broad O-H stretches for the hydroxyl and carboxylic acid groups, and a sharp C=O stretch for the carboxyl group.

Safety and Handling

  • Grignard Reagents: Highly reactive, flammable, and corrosive. Must be handled under an inert atmosphere and away from any source of water.

  • Solvents: Anhydrous THF, toluene, and ethyl acetate are flammable. Handle in a well-ventilated fume hood.

  • Acids/Bases: Concentrated acids and bases like sodium methoxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Quenching: The quenching of Grignard reactions is highly exothermic and can cause splashing. Perform this step slowly and with cooling.

Conclusion

This compound is a strategically important precursor for the synthesis of novel drug candidates, particularly within the anticholinergic class. By leveraging well-established synthetic methodologies such as the Grignard reaction and transesterification, researchers can efficiently produce this building block and its derivatives. The protocols and analytical methods detailed in this guide provide a solid, scientifically-grounded framework for the synthesis, purification, and characterization of this compound, enabling the exploration of new therapeutic agents with potentially superior pharmacological properties.

References

  • ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Available from: [Link]

  • Google Patents. (n.d.). CZ296056B6 - Process for preparing oxybutynin.
  • MDPI. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Glycopyrrolate (CAS 596-51-0): Mechanism, Efficacy, and Sourcing. Available from: [Link]

  • ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Available from: [Link]

  • ChemSynthesis. (n.d.). This compound. Available from: [Link]

  • Google Patents. (n.d.). WO2020148777A1 - Process for preparation of glycopyrrolate intermediate.
  • Quick Company. (n.d.). An Improved Process For Preparation Of Glycopyrrolate. Available from: [Link]

  • PubChem. (n.d.). 2-Cyclopentyl-2-hydroxy-phenylacetic acid. Available from: [Link]

  • NCBI Bookshelf. (2025). Glycopyrrolate - StatPearls. Available from: [Link]

  • Google APIs. (2020). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Available from: [Link]

  • New Drug Approvals. (2014). Esoxybutynin, (S)-Oxybutynin. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 9. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.... Available from: [Link]

  • ResearchGate. (n.d.). Scheme 10. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic.... Available from: [Link]

  • 2a biotech. (n.d.). Products. Available from: [Link]

  • Google Patents. (n.d.). WO2009122429A2 - Crystalline oxybutynin and process for preparing the same.
  • Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Google Patents. (n.d.). US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Veeprho. (n.d.). Glycopyrrolate Impurity 6. Available from: [Link]

  • Google Patents. (n.d.). KR20120128522A - Synthetics method of Glycopyrrolate and pharmaceutical formulations containing this active ingredient.
  • Google Patents. (n.d.). KR101460694B1 - New synthetic method of glycopyrrolate and pharmaceutical formulations containing this active ingredient.
  • MDPI. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Available from: [Link]

Sources

Application Note and Protocols for Studying the Reactions of 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a detailed guide to the experimental setups for studying the chemical reactions of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. This alpha-hydroxy acid, with its unique cyclobutyl moiety, presents interesting opportunities for chemical modification and potential applications in drug discovery and materials science. This guide offers a foundational framework for investigating its reactivity, stability, and potential transformations.

Introduction: The Significance of this compound

This compound belongs to the class of α-hydroxy acids (AHAs), which are characterized by a hydroxyl group attached to the alpha-carbon of a carboxylic acid.[1] While AHAs like glycolic and lactic acid are well-studied for their dermatological applications, the introduction of a cyclobutyl group and a phenyl ring at the alpha-position creates a molecule with distinct steric and electronic properties. These features can influence its reactivity, biological activity, and potential as a building block in medicinal chemistry. Understanding the reaction kinetics and pathways of this molecule is crucial for harnessing its full potential.

This guide will detail experimental setups for three key reaction types: esterification , oxidation , and thermal degradation . For each, we will provide the scientific rationale, detailed protocols, and methods for analysis.

Foundational Analysis: Characterization of the Starting Material

Before commencing reactivity studies, it is imperative to fully characterize the starting material, this compound (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ).[1][2]

PropertyDescription
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Appearance White to off-white solid
Purity ≥95% (recommended)

Initial Analytical Protocol:

A comprehensive initial analysis should be performed to confirm the identity and purity of the starting material.

  • High-Performance Liquid Chromatography (HPLC): To determine purity. A reverse-phase method is suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. Both ¹H and ¹³C NMR are essential.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups (hydroxyl, carboxylic acid, phenyl, cyclobutyl).

Reaction Studies: A Multi-faceted Approach

Esterification: The Fischer-Speier Approach

Esterification is a fundamental reaction of carboxylic acids, and the Fischer-Speier esterification is a classic acid-catalyzed method.[3][4] Studying this reaction is crucial for creating derivatives with altered solubility, lipophilicity, and potential pro-drug applications.

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

  • Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent or in large excess drives the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4]

  • Removal of Water: The formation of water as a byproduct can shift the equilibrium back to the reactants. A Dean-Stark apparatus can be employed to remove water azeotropically, thereby increasing the yield of the ester.[4]

Experimental Workflow for Fischer Esterification:

Fischer_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 2-Cyclobutyl-2-hydroxy- 2-phenylacetic acid D Combine Reactants A->D B Alcohol (e.g., Ethanol) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Heat under Reflux (with Dean-Stark Trap) D->E F Cool and Quench E->F G Solvent Extraction F->G H Purification (e.g., Column Chromatography) G->H I HPLC H->I J NMR H->J K MS H->K

Caption: Workflow for Fischer Esterification.

Detailed Protocol for Esterification with Ethanol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (1.0 g, 4.85 mmol).

  • Reagent Addition: Add absolute ethanol (20 mL) and a catalytic amount of concentrated sulfuric acid (0.1 mL).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified ester by HPLC, ¹H NMR, ¹³C NMR, and MS.

Oxidation Studies: Investigating the α-Hydroxy Acid Moiety

The α-hydroxy acid functionality is susceptible to oxidation, which can lead to the formation of an α-keto acid. Studying the oxidation of this compound provides insights into its metabolic stability and potential for derivatization.

Causality of Experimental Choices:

  • Oxidizing Agent: A variety of oxidizing agents can be used. Mild oxidants are preferred to avoid over-oxidation and degradation of the molecule. Hexamethylenetetramine-bromine (HABR) is a stable and selective oxidizing agent for α-hydroxy acids.[5]

  • Solvent: The choice of solvent is critical. Glacial acetic acid is often used as it is relatively inert to oxidation and can solubilize both the substrate and the oxidant.[5]

  • Kinetic Monitoring: The reaction kinetics can be studied under pseudo-first-order conditions by using a large excess of the hydroxy acid over the oxidizing agent. The disappearance of the oxidant can be monitored spectrophotometrically or by titration.[5][6]

Experimental Workflow for Oxidation Kinetics:

Oxidation_Kinetics cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Stock solution of 2-Cyclobutyl-2-hydroxy- 2-phenylacetic acid D Thermostat Reaction Vessel A->D B Stock solution of Oxidizing Agent (e.g., HABR) B->D C Solvent (e.g., Glacial Acetic Acid) C->D E Initiate reaction by mixing D->E F Withdraw aliquots at time intervals E->F G Spectrophotometry or Titration F->G H Determine Rate Constants G->H

Caption: Workflow for Oxidation Kinetic Studies.

Detailed Protocol for Kinetic Study of Oxidation:

  • Preparation of Solutions: Prepare stock solutions of this compound and the oxidizing agent (e.g., HABR) in glacial acetic acid.

  • Reaction Initiation: In a thermostated reaction vessel, place a known excess of the this compound solution. Initiate the reaction by adding a known volume of the oxidizing agent solution.

  • Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a solution of potassium iodide for iodometric titration if using a bromine-based oxidant).

  • Analysis: Determine the concentration of the remaining oxidant in each aliquot. For HABR, this can be done by titrating the liberated iodine with a standard sodium thiosulfate solution.[5]

  • Data Processing: Plot the logarithm of the oxidant concentration versus time to determine the pseudo-first-order rate constant. By varying the concentration of the hydroxy acid, the second-order rate constant can be determined.

Thermal Degradation Analysis

Understanding the thermal stability of this compound is crucial for determining its shelf-life, storage conditions, and processing parameters. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for this purpose.[7][8]

Causality of Experimental Choices:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperatures at which the compound degrades and the extent of mass loss.[7]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting, crystallization, and decomposition, and determine the enthalpy changes associated with these processes.[7]

  • Inert Atmosphere: Performing the analysis under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation and allows for the study of the intrinsic thermal stability of the compound.

Experimental Workflow for Thermal Analysis:

Thermal_Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation A Weigh a small amount of 2-Cyclobutyl-2-hydroxy- 2-phenylacetic acid B Place in TGA/DSC pan A->B C Place pan in TGA/DSC instrument B->C D Heat at a controlled rate under inert atmosphere C->D E Record Mass Change (TGA) and Heat Flow (DSC) D->E F Determine Onset of Decomposition E->F G Identify Thermal Events (e.g., Melting, Decomposition) E->G H Analyze Degradation Kinetics F->H G->H

Caption: Workflow for Thermal Degradation Analysis.

Detailed Protocol for Thermal Analysis:

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of this compound into a TGA or DSC pan.

  • Instrument Setup: Place the pan in the TGA or DSC instrument. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.

  • TGA Analysis: Heat the sample from ambient temperature to a temperature at which complete decomposition is expected (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min). Record the mass loss as a function of temperature.

  • DSC Analysis: Heat the sample in a similar manner as in the TGA analysis. Record the heat flow to and from the sample.

  • Data Analysis: From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at different stages. From the DSC curve, identify the melting point and any exothermic or endothermic events associated with decomposition.

Analytical Methodologies

Accurate and reliable analytical methods are essential for monitoring reaction progress, identifying products, and quantifying yields.

Analytical TechniqueApplication
HPLC Purity assessment, reaction monitoring, and quantification of reactants and products. A C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a good starting point.[9]
¹H and ¹³C NMR Structural elucidation of starting materials, intermediates, and products. The carboxylic acid proton typically appears at a downfield chemical shift (10-13 ppm) in ¹H NMR.[10]
Mass Spectrometry Determination of molecular weights of products and identification of unknown byproducts.
FTIR Spectroscopy Identification of functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a C=O stretch at a different wavenumber can indicate ester formation.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Strong acids and oxidizing agents should be handled with extreme care.

Conclusion

This application note provides a comprehensive framework for the experimental investigation of this compound. The detailed protocols for esterification, oxidation, and thermal degradation, along with the underlying scientific principles, will enable researchers to explore the chemical landscape of this intriguing molecule. The insights gained from these studies will be invaluable for its potential application in drug development and other scientific disciplines.

References

  • Sharma, V., & Banerji, K. K. (2004). Kinetics and mechanism of the oxidation of some α-hydroxy acids by hexamethylenetetramine-bromine. Journal of Chemical Sciences, 116(6), 339-344. [Link]

  • Sheik Mansoor, S., et al. (2015). Kinetics and mechanism of oxidation of some α-hydroxy acids by triethylammonium fluorochromate in presence of picolinic acid. Der Pharma Chemica, 7(11), 299-306. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Tang, W., & Eisenbrand, G. (Eds.). (2011).
  • LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Master Organic Chemistry. (2011). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Tang, W., & Eisenbrand, G. (Eds.). (2011).
  • LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Master Organic Chemistry. (2011). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • SIELC Technologies. (2018). 2-Hydroxyphenylacetic acid. [Link]

  • Gajda, M., & Staszak, K. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 27(19), 6296. [Link]

  • Cazes, J. (Ed.). (2009).
  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Vyazovkin, S., & Sbirrazzuoli, N. (2020). Isoconversional kinetics of polymers: The state of the art and the new challenges. Thermochimica Acta, 689, 178653. [Link]

  • LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • SIELC Technologies. (2018). 2-Hydroxyphenylacetic acid. [Link]

  • LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Application Notes & Protocols: A Framework for In Vivo Evaluation of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid and Related Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies for 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. Structurally, this compound belongs to the glycolate ester class, which is known to exhibit anticholinergic properties, primarily through the antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2][3] Given the limited public data on this specific molecule, this guide establishes a robust framework based on established principles for evaluating novel anticholinergic agents in animal models. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity, causality in experimental design, and adherence to international guidelines for animal research.[4][5][6] We will cover critical stages from initial formulation and pharmacokinetic profiling to pharmacodynamic assays for confirming mechanism of action and safety pharmacology assessments.

Introduction and Scientific Background

This compound is a chiral carboxylic acid derivative featuring a phenyl group and a cyclobutyl moiety.[7][8][9] Its structure is analogous to other well-characterized phenylacetic acid derivatives and glycolate esters that function as competitive antagonists at muscarinic acetylcholine receptors.[2][3][10] These receptors are critical G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[11]

Antagonism of these receptors can lead to a range of physiological effects, including reduced smooth muscle contraction, decreased glandular secretions, and altered cardiovascular and central nervous system (CNS) activity.[11][12] Consequently, compounds in this class have therapeutic applications in treating conditions like overactive bladder, chronic obstructive pulmonary disease (COPD), and certain movement disorders.[10][13]

The primary scientific objective for the in vivo evaluation of a novel compound like this compound is to systematically characterize its:

  • Pharmacokinetics (PK): How the animal body absorbs, distributes, metabolizes, and excretes the compound.

  • Pharmacodynamics (PD): The physiological effects of the compound and its mechanism of action.

  • Safety Profile: The potential for adverse effects on vital physiological functions.[14][15]

All animal experiments must be conducted in accordance with ethical principles and should follow reporting standards such as the ARRIVE guidelines to ensure transparency and reproducibility.[4][6][16]

Hypothesized Mechanism of Action

Based on its chemical structure, this compound is hypothesized to act as a muscarinic receptor antagonist. It likely competes with endogenous acetylcholine for binding at one or more of the five muscarinic receptor subtypes (M1-M5), thereby inhibiting downstream signaling pathways.

Muscarinic_Antagonism_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (e.g., M3) ACh->mAChR Binds & Activates Test_Cmpd 2-Cyclobutyl-2-hydroxy- 2-phenylacetic acid (Antagonist) Test_Cmpd->mAChR Binds & Blocks G_Protein Gq/11 Protein mAChR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Response Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PLC->Response Leads to

Caption: Hypothesized mechanism of this compound as a muscarinic receptor antagonist.

Overall In Vivo Study Workflow

A logical, phased approach is essential for the efficient evaluation of a new chemical entity. The workflow should begin with foundational studies that inform the design of more complex efficacy and safety models.

In_Vivo_Workflow Formulation Step 1: Formulation & Vehicle Selection PK Step 2: Pilot Pharmacokinetic (PK) Study (e.g., in Rat) Formulation->PK Determine bioavailability & dosing parameters PD_MOA Step 3: Pharmacodynamic (PD) / MoA Confirmation (e.g., Sialometry in Mouse) PK->PD_MOA Inform dose selection & timepoints PD_Efficacy Step 4: Central vs. Peripheral Activity Assessment (e.g., Oxotremorine Challenge) PD_MOA->PD_Efficacy Confirm target engagement Safety Step 5: Safety Pharmacology Core Battery (CNS, CV, Respiratory) PD_Efficacy->Safety Define efficacy window Decision Go/No-Go Decision for Further Development Safety->Decision Assess therapeutic index

Sources

Formulation of 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid for Research Use: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of formulation strategies for the research-use compound, 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. Due to the limited availability of specific physicochemical data for this molecule, this document emphasizes a rational, step-by-step approach to formulation development based on its structural characteristics as a carboxylic acid with significant hydrophobic moieties.

Understanding the Molecule: Inferred Physicochemical Properties and Formulation Challenges

This compound possesses a chemical structure that suggests it is a poorly water-soluble, acidic compound. The presence of the cyclobutyl and phenyl groups contributes to its lipophilicity, while the carboxylic acid group offers a handle for pH-dependent solubility manipulation.

PropertyInferred CharacteristicFormulation Implication
Solubility Likely low in aqueous media at neutral pH. Higher solubility expected in organic solvents and at elevated pH.Aqueous stock solutions will likely require solubilization enhancement techniques.
pKa The carboxylic acid moiety suggests a pKa in the range of 3-5, similar to other phenylacetic acid derivatives.Solubility will be highly dependent on pH. Formulation at a pH above the pKa will favor the more soluble ionized form.
Stability Potential for degradation via oxidation of the hydroxyl group or esterification of the carboxylic acid. Stability in solution will need to be assessed.Stock solutions should be stored under appropriate conditions (e.g., protected from light, refrigerated or frozen) and their stability monitored over time.
Molecular Weight Approximately 206.24 g/mol .[1][2]This is a key parameter for calculating molar concentrations for stock solutions.

The primary challenge in formulating this compound lies in overcoming its anticipated poor aqueous solubility to prepare accurate and reproducible concentrations for in vitro and in vivo research.

Pre-formulation Assessment: A Critical First Step

Before committing to a specific formulation strategy, it is essential to perform a small-scale solubility assessment. This will provide empirical data to guide the selection of the most appropriate solubilization method.

Protocol 1: Rapid Solubility Screening
  • Solvent Selection : Prepare a panel of common laboratory solvents and formulation vehicles. A suggested starting panel is provided in the table below.

  • Sample Preparation : Accurately weigh a small amount (e.g., 1-5 mg) of this compound into separate, small, clear glass vials.

  • Solvent Addition : Add a measured volume of each solvent to the vials in a stepwise manner (e.g., 100 µL increments).

  • Observation : After each solvent addition, vortex the vial vigorously for 30-60 seconds and visually inspect for complete dissolution. If the compound dissolves, record the approximate concentration. If it does not, continue adding solvent up to a defined maximum volume (e.g., 1 mL).

  • Data Analysis : Record the results as "soluble" with the approximate concentration, "partially soluble," or "insoluble."

Solvent/VehicleExpected Utility
Water (pH adjusted) Assess pH-dependent solubility.
Phosphate-Buffered Saline (PBS) Evaluate solubility in a common biological buffer.
Ethanol A common co-solvent.
Dimethyl Sulfoxide (DMSO) A powerful aprotic solvent, but consider its potential effects in biological assays.
Polyethylene Glycol 400 (PEG 400) A non-volatile, water-miscible co-solvent.
Propylene Glycol Another common co-solvent.
Cyclodextrin Solutions To assess the potential for solubility enhancement via inclusion complexation.
Lipid-based Excipients To explore the feasibility of lipid-based formulations.

Formulation Strategies for Research Applications

Based on the inferred properties of this compound and the results of the pre-formulation assessment, several strategies can be employed. The following sections provide detailed protocols for the most common and practical approaches for a research setting.

pH-Dependent Solubilization

For ionizable compounds like carboxylic acids, adjusting the pH of the aqueous vehicle is often the simplest and most effective method to enhance solubility.[3][4] By raising the pH above the compound's pKa, the carboxylic acid group will deprotonate, forming a more water-soluble salt.

  • Initial Suspension : Weigh the desired amount of this compound and suspend it in a volume of purified water (e.g., deionized or distilled) that is less than the final desired volume.

  • pH Adjustment : While stirring, slowly add a dilute alkaline solution (e.g., 0.1 N NaOH) dropwise. Monitor the pH of the suspension using a calibrated pH meter.

  • Dissolution : Continue adding the alkaline solution until the compound is fully dissolved. Note the pH at which complete dissolution occurs.

  • Final Volume and pH Adjustment : Add purified water to reach the final desired volume. Re-check the pH and adjust if necessary.

  • Filtration : Sterilize the final solution by passing it through a 0.22 µm syringe filter.

ph_solubilization cluster_0 pH < pKa cluster_1 pH > pKa Insoluble Insoluble Form (Protonated) Soluble Soluble Form (Deprotonated Salt) Insoluble->Soluble + OH- Soluble->Insoluble + H+

Caption: pH-dependent equilibrium of this compound.

Co-Solvent Systems

When pH adjustment alone is insufficient or undesirable, the use of a water-miscible organic co-solvent can increase the solubility of a lipophilic compound.

  • Solubilization in Co-solvent : Dissolve the weighed amount of this compound in a minimal volume of a suitable organic co-solvent (e.g., DMSO, ethanol, PEG 400) in which it is freely soluble.

  • Aqueous Dilution : Slowly add the aqueous vehicle (e.g., purified water, buffer) to the co-solvent concentrate while vortexing or stirring continuously.

  • Observation : Monitor the solution for any signs of precipitation. If precipitation occurs, the solubility limit in that co-solvent/aqueous ratio has been exceeded.

  • Final Concentration : Adjust the volumes of the co-solvent and aqueous vehicle to achieve the desired final concentration and co-solvent percentage.

  • Considerations : Always consider the potential biological or experimental interference of the chosen co-solvent and aim to use the lowest effective concentration.

co_solvent_workflow start Weigh Compound dissolve Dissolve in 100% Co-solvent (e.g., DMSO, Ethanol) start->dissolve add_aqueous Titrate with Aqueous Vehicle (e.g., PBS, Water) dissolve->add_aqueous check_precipitation Observe for Precipitation add_aqueous->check_precipitation adjust Adjust Co-solvent Ratio check_precipitation->adjust Yes final_solution Final Stock Solution check_precipitation->final_solution No adjust->add_aqueous

Caption: Workflow for preparing a co-solvent-based formulation.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5][6] They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes with enhanced aqueous solubility and stability.[7][8][9]

  • Cyclodextrin Selection : Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher water solubility and lower toxicity compared to native β-cyclodextrin.[6]

  • Cyclodextrin Solution Preparation : Prepare an aqueous solution of the chosen cyclodextrin at a concentration known to be effective for solubilization (e.g., 10-40% w/v).

  • Complexation : Add the weighed amount of this compound to the cyclodextrin solution.

  • Energy Input : Promote complex formation by stirring or sonicating the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours or overnight.

  • Clarification : After the complexation period, check for any undissolved material. If present, the solution can be filtered through a 0.22 µm filter to remove it. The concentration of the compound in the filtrate should then be determined analytically (e.g., by HPLC-UV).

cyclodextrin_complexation cluster_0 Components cluster_1 Inclusion Complex Compound Drug Molecule (Hydrophobic) Complex Soluble Complex Compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Schematic of drug encapsulation by a cyclodextrin molecule.

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can be an effective strategy to enhance solubility and oral bioavailability.[10][11][12][13][14][15] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[11]

  • Excipient Screening : Determine the solubility of this compound in individual lipid excipients (oils, surfactants, and co-solvents) as described in Protocol 1.

  • Prototype Formulation : Based on the screening results, select an oil, a surfactant, and a co-solvent that exhibit good solubilizing capacity for the compound.

  • Preparation :

    • Dissolve the compound in the selected oil with gentle heating and stirring if necessary.

    • Add the surfactant and co-solvent to the oil phase and mix until a clear, homogenous solution is formed.

  • Self-Emulsification Test : Add a small amount of the formulation (e.g., 100 µL) to a larger volume of water (e.g., 10 mL) in a clear glass vial. Gently invert the vial and observe the formation of an emulsion. A good SEDDS formulation will rapidly form a clear or slightly bluish-white emulsion.

  • Optimization : The ratios of oil, surfactant, and co-solvent can be systematically varied to optimize the formulation for solubilization capacity and emulsification performance.

Preparation and Storage of Stock Solutions

Once a suitable formulation has been developed, it is crucial to prepare and store stock solutions properly to ensure their accuracy and stability.[16][17][18]

General Best Practices:
  • Accuracy : Use an analytical balance to weigh the compound and calibrated pipettes for liquid transfers.[19]

  • Labeling : Clearly label all stock solutions with the compound name, concentration, solvent/vehicle, date of preparation, and storage conditions.[20]

  • Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.[18]

  • Storage : Store stock solutions in appropriate containers (e.g., amber glass vials to protect from light) at the recommended temperature (typically -20°C or -80°C).[17][19] Before use, allow the aliquot to thaw completely and come to room temperature, then vortex briefly to ensure homogeneity.[19]

Conclusion

The formulation of this compound for research use requires a systematic approach due to its anticipated poor aqueous solubility. By conducting initial solubility screening, researchers can select an appropriate strategy from pH adjustment, co-solvent systems, cyclodextrin complexation, or lipid-based formulations. The detailed protocols provided in this guide offer a practical framework for developing reproducible and effective formulations to support preclinical research and drug discovery efforts.

References

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Drug Discovery Online. 4 Strategies To Formulate Poorly Soluble APIs.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • LinkedIn. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Semantic Scholar. [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • LinkedIn. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's. Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • National Institutes of Health (NIH). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • National Institutes of Health (NIH). Clinical studies with oral lipid based formulations of poorly soluble compounds.
  • StudySmarter. Lipid-Based Formulations: Techniques & Types.
  • CymitQuimica. This compound.
  • G-Biosciences. Stock Solutions 101: Everything You Need to Know.
  • PhytoTech Labs. Preparing Stock Solutions.
  • PubMed. Applications of lipid based formulation technologies in the delivery of biotechnology-based therapeutics.
  • Gattefossé. Lipid-based formulations.
  • Course Hero. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Pharmaceutical Technology. Lipid-Based Formulations.
  • Enfanos. Preparation of Stock Solutions.
  • ChemSynthesis. This compound - C12H14O3, density, melting point, boiling point, structural formula, synthesis.
  • Benchchem. Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Gattefossé. Excipients for Solubility and Bioavailability Enhancement.

Sources

Troubleshooting & Optimization

troubleshooting the synthesis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid >

Introduction

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are undertaking the synthesis of this and structurally related α-hydroxy acids. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive troubleshooting resource grounded in fundamental chemical principles.

The synthesis of α-hydroxy acids, particularly those with sterically demanding groups like a cyclobutyl moiety, can present unique challenges. This document provides a robust synthetic strategy, detailed experimental procedures, and an extensive troubleshooting guide in a question-and-answer format to address potential issues you may encounter.

Proposed Synthetic Route

A reliable and common method for preparing tertiary α-hydroxy acids is through the nucleophilic addition of an organometallic reagent to an α-keto ester, followed by hydrolysis. For the target molecule, a two-step approach is proposed:

  • Step 1: Grignard Reaction. The addition of cyclobutylmagnesium bromide to ethyl phenylglyoxylate to form the magnesium alkoxide of ethyl 2-cyclobutyl-2-hydroxy-2-phenylacetate.

  • Step 2: Saponification (Ester Hydrolysis). The hydrolysis of the ethyl ester to the final carboxylic acid product.

This route is advantageous due to the commercial availability of the starting materials and the generally high yields associated with Grignard reactions on α-keto esters.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 2-Cyclobutyl-2-hydroxy-2-phenylacetate

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Magnesium Turnings24.311.46 g0.061.2
Cyclobutyl bromide135.006.75 g0.051.0
Ethyl phenylglyoxylate178.188.91 g0.051.0
Anhydrous Diethyl Ether74.12~150 mL--
Iodine253.811 crystal--
Saturated NH₄Cl (aq)-100 mL--
Anhydrous MgSO₄120.37---

Procedure:

  • Preparation of Glassware: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon. This includes a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel.

  • Grignard Reagent Formation:

    • Place the magnesium turnings (1.2 eq) in the reaction flask.

    • Add a single crystal of iodine to activate the magnesium surface.[1][2]

    • Assemble the glassware and flush with inert gas.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of cyclobutyl bromide (1.0 eq) in 50 mL of anhydrous diethyl ether.

    • Add ~5 mL of the cyclobutyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by cloudiness and gentle refluxing. If it does not start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1]

  • Grignard Addition:

    • Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

    • Dissolve ethyl phenylglyoxylate (1.0 eq) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 5°C.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of cold, saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent in vacuo to yield the crude ethyl 2-cyclobutyl-2-hydroxy-2-phenylacetate. This product can be purified by column chromatography on silica gel or used directly in the next step.

Part 2: Synthesis of this compound (Saponification)

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Crude Ester from Part 1~248.32~0.05 mol1.0
Sodium Hydroxide (NaOH)40.004.0 g0.102.0
Ethanol (95%)-100 mL--
Water-50 mL--
6M Hydrochloric Acid (HCl)-As needed--

Procedure:

  • Reaction Setup: Dissolve the crude ester in 100 mL of ethanol in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (2.0 eq) in 50 mL of water.

  • Hydrolysis: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Acidify the solution to pH ~2 by the slow addition of 6M HCl. A white precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to obtain pure this compound.

Visualized Workflows and Mechanisms

Reaction Mechanism

Grignard Reaction and Saponification Overall Synthetic Pathway cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Saponification Cyclobutyl Bromide Cyclobutyl Bromide Grignard Reagent Cyclobutylmagnesium Bromide Cyclobutyl Bromide->Grignard Reagent + Mg(0) / Anhydrous Ether Mg Mg(0) Alkoxide Intermediate Alkoxide Intermediate Grignard Reagent->Alkoxide Intermediate + Ethyl Phenylglyoxylate Ethyl Phenylglyoxylate Ethyl Phenylglyoxylate Ester Intermediate Ethyl 2-cyclobutyl-2-hydroxy-2-phenylacetate Alkoxide Intermediate->Ester Intermediate NH₄Cl workup Carboxylate Salt Carboxylate Salt Ester Intermediate->Carboxylate Salt 1. NaOH, EtOH/H₂O, Reflux Final Product This compound Carboxylate Salt->Final Product 2. HCl (aq) workup

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic

Troubleshooting_Grignard start Low Yield in Step 1? q1 Grignard formation issue? start->q1 Yes q2 Side reaction during addition? q1->q2 No s1 Check Mg activation. Ensure anhydrous conditions. Verify halide quality. q1->s1 Yes s2 Lower reaction temperature. Check for enolization/reduction. Ensure slow addition of ester. q2->s2 Yes s3 Check for Wurtz coupling. Titrate Grignard reagent. q2->s3 Consider

Caption: Decision tree for troubleshooting the Grignard reaction step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical aspect of the Grignard reaction?

A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions. Grignard reagents are highly reactive and will be quenched by even trace amounts of water from glassware, solvents, or reagents.[1] All glassware must be flame-dried or oven-dried, and all solvents must be anhydrous.

Q2: Why is iodine used in the formation of the Grignard reagent?

A2: Magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which can prevent the reaction with the alkyl halide from starting. Iodine acts as an activator by reacting with the magnesium surface to expose fresh, reactive metal.[1][2]

Q3: Can I use a different solvent instead of diethyl ether?

A3: Yes, tetrahydrofuran (THF) is another common solvent for Grignard reactions and can be beneficial due to its higher boiling point and better solvating properties for the Grignard reagent.[2] However, ensure it is anhydrous before use.

Q4: What is the purpose of the saturated ammonium chloride wash?

A4: The saturated ammonium chloride (NH₄Cl) solution is used to quench the reaction. It is a mild acid that protonates the magnesium alkoxide intermediate to form the alcohol and neutralizes any remaining Grignard reagent, forming soluble magnesium salts that can be easily removed in the aqueous layer.

Q5: My final carboxylic acid product is oily and won't crystallize. What should I do?

A5: An oily product often indicates the presence of impurities. First, ensure all the ethanol from the saponification step has been removed. Then, try redissolving the oil in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate), washing it again with water and brine, and then re-concentrating. If it remains an oil, purification by column chromatography on silica gel may be necessary.

Troubleshooting Guide

Problem Area 1: Grignard Reagent Formation (Step 1)

Q: My Grignard reaction won't start (no cloudiness or reflux). What's wrong?

A: This is a common issue, often related to initiation problems.

  • Probable Cause 1: Inactive Magnesium Surface. The magnesium turnings may have a thick oxide layer.

    • Solution: In addition to the iodine crystal, you can try gently crushing some of the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh surface. A small amount of 1,2-dibromoethane can also be used as an initiator.

  • Probable Cause 2: Presence of Moisture. This is the most frequent cause of failure.[1]

    • Solution: Re-check that all glassware was thoroughly dried and assembled while hot. Ensure your diethyl ether is truly anhydrous.

  • Probable Cause 3: Poor Quality Alkyl Halide. The cyclobutyl bromide may contain impurities or have degraded.

    • Solution: Use a freshly opened bottle of the halide or distill it before use.

Q: The reaction started but then turned dark and cloudy, and my final yield was low. What happened?

A: This could indicate a side reaction, such as Wurtz coupling.

  • Probable Cause: Wurtz Coupling. The Grignard reagent can react with the remaining cyclobutyl bromide to form dicyclobutyl, a common side reaction.[1]

    • Solution: Ensure the dropwise addition of the cyclobutyl bromide is slow enough to maintain a gentle reflux. This keeps the concentration of the halide low in the reaction mixture, minimizing the Wurtz coupling side reaction. Also, avoid excessively high temperatures during the formation.

Problem Area 2: Grignard Addition to the Ester (Step 1)

Q: The yield of my desired tertiary alcohol ester is low, and I recovered a lot of starting ester.

A: This suggests an issue with the reactivity or concentration of your Grignard reagent.

  • Probable Cause 1: Insufficient Grignard Reagent. Some of the Grignard reagent may have been quenched by residual moisture or air, or the initial formation was incomplete.

    • Solution: Before adding the ester, you can take a small aliquot of the Grignard solution and titrate it to determine its exact concentration. This allows for a more precise addition of the electrophile.

  • Probable Cause 2: Steric Hindrance. Both the cyclobutyl group and the phenyl group are somewhat bulky, which can slow down the reaction.

    • Solution: After the addition of the ester is complete, allow the reaction to stir for a longer period at room temperature, or gently warm it to a mild reflux for an hour to ensure the reaction goes to completion.

Q: I isolated a significant amount of a byproduct, which appears to be 1-phenyl-1-ethanol. How did this form?

A: This points to a competing reduction reaction.

  • Probable Cause: Reduction of the Carbonyl. Grignard reagents with β-hydrogens (which cyclobutylmagnesium bromide has) can act as reducing agents, transferring a hydride to the carbonyl group.[1][3] This reduces the ethyl phenylglyoxylate to ethyl mandelate, which would then be hydrolyzed to mandelic acid.

    • Solution: Perform the addition of the ester at a lower temperature (maintain 0°C or even drop to -10°C) to favor the nucleophilic addition pathway over the reduction pathway.[1]

Problem Area 3: Saponification (Step 2)

Q: The saponification reaction is very slow or incomplete.

A: This is usually due to insufficient reaction time, temperature, or base.

  • Probable Cause 1: Steric Hindrance. The bulky groups around the ester can make it less susceptible to hydrolysis.

    • Solution: Increase the reflux time and monitor the reaction by TLC until the starting material is consumed. You can also increase the concentration of NaOH or use a co-solvent like THF to improve solubility.

  • Probable Cause 2: Insufficient Base. If the crude ester contained acidic impurities, some of the NaOH may have been neutralized.

    • Solution: Use a larger excess of NaOH (e.g., 3-4 equivalents) to ensure the reaction goes to completion.

Q: During the acidic workup, my product oiled out instead of precipitating as a solid.

A: This indicates impurities or issues with the crystallization process.

  • Probable Cause 1: Incomplete Hydrolysis. The presence of unreacted ester can act as an impurity that prevents crystallization.

    • Solution: Before acidification, check a TLC to confirm the complete disappearance of the starting ester. If it's still present, return the mixture to reflux.

  • Probable Cause 2: Incorrect pH. If the solution is not acidic enough, the product will remain as the more soluble carboxylate salt.

    • Solution: Use pH paper to ensure you have reached a pH of 1-2. Add the acid slowly and with vigorous stirring to promote the formation of a crystalline solid. If it still oils out, you can try extracting the acidified solution with ethyl acetate, drying the organic layer, and then concentrating it to recover the product, which can then be recrystallized.

References

  • BenchChem. (2025). Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
  • BenchChem. (2025).
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • ResearchGate. Hydroxylation of Enolates with Oxodiperoxymolybdenum(Pyridine)(Hexamethylphosphoric Triamide), MoO 5 ·Py·HMPA(MoOPH): 3-Hydroxy-1,7,7-Trimethylbicyclo[2.2.1]Heptan-2-one.
  • Journal of the American Chemical Society. Method for direct hydroxylation of enolates. Transition metal peroxide reactions.
  • TutorChase. How do esters undergo hydrolysis?.
  • Reddit. (2021).
  • Organic Chemistry Portal. Grignard Reaction.
  • Chemguide. hydrolysing esters.
  • Save My Exams. (2024). Ester Hydrolysis (AQA A Level Chemistry): Revision Note.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
  • ACS Publications. (2019).
  • Wikipedia. Alpha hydroxycarboxylic acid.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Chemistry Steps. Esters with Grignard Reagent.
  • Google Patents. Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

Sources

Technical Support Center: Synthesis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to glycopyrrolate.[1] The synthesis typically involves a Grignard reaction between a cyclobutyl magnesium halide and a phenylglyoxylic acid derivative. While conceptually straightforward, this reaction is prone to several side reactions and experimental pitfalls that can significantly impact the yield and purity of the final product. This guide provides a structured approach to troubleshooting these issues, grounded in fundamental organic chemistry principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My Grignard reagent formation is sluggish or fails to initiate. What are the common causes and solutions?

Answer:

The successful formation of the Grignard reagent (cyclobutyl magnesium bromide/chloride) is critical for the entire synthesis. Several factors can impede this step.

  • Moisture and Air Contamination: Grignard reagents are highly reactive towards protic sources like water and are also sensitive to oxygen.[2] Rigorous anhydrous and inert atmosphere techniques are non-negotiable.

    • Troubleshooting Steps:

      • Glassware: All glassware must be thoroughly dried, either in an oven overnight at >120 °C or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).

      • Solvents: Use freshly distilled, anhydrous solvents. Anhydrous diethyl ether or tetrahydrofuran (THF) are common choices. THF is often preferred for its higher solvating power for the Grignard reagent.[3]

      • Reagents: Ensure the cyclobutyl halide is anhydrous. The magnesium turnings should be fresh and free of oxide layers.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.

    • Troubleshooting Steps:

      • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

      • Chemical Activation: A small crystal of iodine is a common and effective activating agent.[3] The disappearance of the brown iodine color is an indicator of reaction initiation. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethene gas signifies activation.

Diagram: Grignard Reagent Formation Workflow

A Start: Prepare Anhydrous Setup B Add Mg Turnings & Solvent A->B C Activate Mg Surface B->C D Add Small Portion of Cyclobutyl Halide C->D E Reaction Initiates? (Exotherm, Cloudiness) D->E F Add Remaining Halide Slowly E->F Yes H Troubleshoot Activation: - Add Iodine Crystal - Add 1,2-Dibromoethane - Apply Gentle Heat E->H No G Grignard Reagent Formed F->G H->D I Check for Moisture Contamination H->I

Caption: Troubleshooting workflow for Grignard reagent formation.

FAQ 2: The yield of this compound is consistently low. What are the likely side reactions, and how can I mitigate them?

Answer:

Low yields are often a result of competing side reactions. In the context of this synthesis, the primary culprits are enolization of the phenylglyoxylic acid derivative and reduction of the ketone.

  • Enolization: Phenylglyoxylic acid and its esters have an acidic alpha-proton. The strongly basic Grignard reagent can act as a base, deprotonating the alpha-carbon to form an enolate. This consumes the Grignard reagent and the starting material without forming the desired product.[2]

    • Mitigation Strategies:

      • Inverse Addition: Add the phenylglyoxylic acid or its ester solution slowly to the Grignard reagent solution at a low temperature (e.g., 0 °C or below). This ensures that the Grignard reagent is always in excess, favoring nucleophilic addition over deprotonation.

      • Choice of Substrate: Using an ester of phenylglyoxylic acid (e.g., ethyl or methyl phenylglyoxylate) can sometimes reduce the propensity for enolization compared to the free acid.[1] However, be aware that Grignard reagents can react twice with esters.[4]

  • Reduction: The Grignard reagent can act as a reducing agent, especially if there is significant steric hindrance. This would lead to the formation of mandelic acid derivatives as byproducts.[5]

    • Mitigation Strategies:

      • Temperature Control: Maintain a low reaction temperature throughout the addition of the electrophile. This generally favors the desired nucleophilic addition pathway.

  • Reaction with the Carboxylic Acid Group: If phenylglyoxylic acid itself is used as the starting material, the Grignard reagent will first react with the acidic carboxylic acid proton in a rapid acid-base reaction.[6] This consumes one equivalent of the Grignard reagent before any addition to the ketone can occur.

    • Mitigation Strategy:

      • Use Excess Grignard: At least two equivalents of the Grignard reagent are required when starting with phenylglyoxylic acid: one to deprotonate the carboxylic acid and one for the nucleophilic attack on the ketone. It is often advisable to use a slight excess (e.g., 2.1-2.5 equivalents) to account for any reagent that may be quenched by trace moisture.

Diagram: Competing Reaction Pathways

cluster_0 Reaction Pathways Start Phenylglyoxylic Acid Ester + Cyclobutyl MgBr A Desired Nucleophilic Addition Start->A B Side Reaction: Enolization Start->B C Side Reaction: Reduction Start->C Product This compound Ester A->Product Byproduct1 Enolate (Unreacted Starting Material after Quench) B->Byproduct1 Byproduct2 Mandelic Acid Ester C->Byproduct2

Caption: Desired vs. side reactions in the synthesis.

FAQ 3: I am observing significant amounts of a biphenyl-like impurity. What is its origin?

Answer:

The formation of dicyclobutyl is a common side reaction during the preparation of the Grignard reagent, known as Wurtz coupling. This occurs when the newly formed Grignard reagent reacts with the unreacted cyclobutyl halide starting material.

  • Mechanism: R-MgX + R-X → R-R + MgX₂

  • Mitigation Strategies:

    • Slow Addition: Add the cyclobutyl halide to the magnesium suspension very slowly. This maintains a low concentration of the halide in the reaction mixture, minimizing the rate of the Wurtz coupling reaction.

    • Dilution: Conducting the reaction under more dilute conditions can also disfavor this bimolecular side reaction.

    • Temperature Control: While an initial exotherm is needed to start the reaction, avoid excessive heating during Grignard formation, as higher temperatures can promote Wurtz coupling.[3]

FAQ 4: How can I effectively purify the final product, this compound?

Answer:

Purification is crucial to remove unreacted starting materials and byproducts. A combination of extraction and crystallization is typically employed.

  • Work-up and Extraction:

    • After the reaction is complete, it is quenched by slowly adding it to a cold, dilute acid solution (e.g., aqueous HCl or NH₄Cl). This protonates the alkoxide intermediate to form the desired alcohol and dissolves the magnesium salts.

    • The product can then be extracted into an organic solvent like diethyl ether or ethyl acetate.

    • Washing the organic layer with brine can help to remove residual water.

  • Crystallization:

    • After drying and evaporating the organic solvent, the crude product can be purified by recrystallization. The choice of solvent system is critical and may require some experimentation. Common solvents for recrystallization of phenylacetic acid derivatives include toluene, hexane/ethyl acetate mixtures, or water/isopropanol mixtures.[1]

Purification Step Purpose Key Considerations
Acidic Work-up Protonate the alkoxide, dissolve Mg saltsPerform slowly and at low temperature to control exotherm.
Liquid-Liquid Extraction Separate product from aqueous phase and saltsUse an appropriate organic solvent (e.g., ethyl acetate).
Brine Wash Remove residual water from organic phaseHelps to "dry" the organic layer before adding a drying agent.
Drying & Evaporation Isolate crude solid productUse a drying agent like Na₂SO₄ or MgSO₄.
Recrystallization Remove soluble impuritiesSelect a solvent system where the product has high solubility at high temperature and low solubility at low temperature.

Detailed Experimental Protocol

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Cyclobutyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl phenylglyoxylate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

    • Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask.

    • Add anhydrous THF via syringe to cover the magnesium.

    • In the dropping funnel, prepare a solution of cyclobutyl bromide (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the cyclobutyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

  • Reaction with Ethyl Phenylglyoxylate:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of ethyl phenylglyoxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the ethyl phenylglyoxylate solution dropwise to the cold, stirring Grignard reagent solution. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of cold 1 M HCl.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

References

  • Allmendinger, T., et al. Carry Over of Impurities: A Detailed Exemplification for Glycopyrrolate (NVA237). Organic Process Research & Development. Available from: [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]

  • Master Organic Chemistry. Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Available from: [Link]

  • New Drug Approvals. Glycopyrrolate Tosylate. Available from: [Link]

  • Patents.google.com. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate.
  • Chemistry Steps. The Grignard Reaction Mechanism. Available from: [Link]

  • WIPO Patentscope. WO/2020/148777 PROCESS FOR PREPARATION OF GLYCOPYRROLATE INTERMEDIATE. Available from: [Link]

  • Patents.google.com. US4596885A - Process for the preparation of phenylglyoxylic acid esters.
  • Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Available from: [Link]

  • Wikipedia. Phenylglyoxylic acid. Available from: [Link]

  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]

  • Patents.google.com. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Patents.google.com. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.

Sources

stability issues of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered when working with this compound in solution. As a tertiary α-hydroxy carboxylic acid, this compound possesses specific structural features that can influence its stability under various experimental conditions. This resource provides insights into its potential degradation pathways, recommended handling procedures, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] As an α-hydroxy acid, it is susceptible to degradation under harsh acidic or basic conditions, and its tertiary alcohol group can be prone to certain oxidative and thermal degradation pathways.

Q2: I'm observing a yellowing of my solution containing this compound over time. What could be the cause?

A2: A yellowing of the solution could indicate degradation of the compound, potentially due to oxidation or photolytic degradation. The phenyl group within the molecule can be susceptible to oxidation, leading to the formation of colored byproducts. Exposure to light, especially UV light, can also induce degradation pathways that result in colored impurities.[1][3]

Q3: Is this compound sensitive to pH changes in aqueous solutions?

A3: Yes, α-hydroxy acids can be sensitive to pH.[4] In highly acidic or alkaline solutions, the compound may undergo hydrolysis or other degradation reactions. It is crucial to control the pH of your solutions to maintain the stability of the compound. For many phenolic compounds, high pH can lead to irreversible degradation.[4]

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its structure as a tertiary α-hydroxy acid, potential degradation pathways could include decarboxylation under thermal stress, oxidation of the phenyl ring or the tertiary alcohol, and dehydration.[5][6][7] Forced degradation studies are recommended to identify the specific degradation products under your experimental conditions.[8]

Q5: How does the cyclobutyl group affect the stability of the molecule?

A5: The cyclobutyl moiety can influence the molecule's stability by imparting steric hindrance around the reactive centers. This may offer some protection against certain degradation pathways. However, the ring strain of the cyclobutyl group could also potentially influence reactivity under certain conditions. Studies on other molecules have shown that incorporating a cyclobutyl group can sometimes increase metabolic stability.[9][10]

Troubleshooting Guide: Common Stability Issues

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Precipitation in solution - Poor solubility at the working concentration and temperature.- pH of the solution is near the pKa of the carboxylic acid, reducing solubility.- Degradation to a less soluble product.- Verify Solubility: Determine the solubility of the compound in your specific solvent system at the intended temperature.- Adjust pH: For aqueous solutions, adjust the pH away from the pKa to ensure the compound is in its more soluble ionized form.- Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.
Decrease in potency or concentration over time - Chemical degradation of the compound.- Perform Forced Degradation Studies: Conduct stress testing (acid, base, oxidation, heat, light) to identify the conditions causing degradation.[2][3]- Develop a Stability-Indicating HPLC Method: Use a validated HPLC method that can separate the parent compound from its degradation products to accurately quantify its concentration over time.[11][12]- Optimize Storage Conditions: Based on degradation studies, store solutions at a lower temperature, protected from light, and under an inert atmosphere if sensitive to oxidation.
Change in solution color (e.g., yellowing) - Oxidative degradation.- Photodegradation.- Use Antioxidants: If oxidation is suspected, consider adding a small amount of a suitable antioxidant to the solution.- Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[13][14]- Inert Atmosphere: Purge the solution and headspace with an inert gas like nitrogen or argon to minimize contact with oxygen.
Inconsistent analytical results - Instability during the analytical procedure.- Adsorption to container surfaces.- Assess Autosampler Stability: If using HPLC, evaluate the stability of the compound in the autosampler over the duration of the analysis.- Use Silanized Glassware: To prevent adsorption of the carboxylic acid to glass surfaces, consider using silanized vials and glassware.- Ensure Proper Sample Dissolution: Confirm that the compound is fully dissolved before analysis.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for designing stable formulations and interpreting stability data. Based on its chemical structure, the following degradation mechanisms are plausible:

  • Hydrolytic Degradation: In strongly acidic or basic conditions, the ester-like character of the α-hydroxy acid could be susceptible to hydrolysis, although this is less common than for esters. More likely, extreme pH can catalyze other degradation reactions.[4][5]

  • Oxidative Degradation: The tertiary alcohol and the phenyl ring are potential sites for oxidation.[5][15] Oxidizing agents or atmospheric oxygen can lead to the formation of various byproducts.

  • Thermal Degradation: At elevated temperatures, α-hydroxy acids can undergo intermolecular dehydration to form lactides (cyclic dimeric esters).[6][7] Decarboxylation is another potential thermal degradation pathway.[16]

  • Photodegradation: The phenyl group in the molecule can absorb UV light, leading to photolytic degradation.[1][13] This can result in complex degradation pathways and the formation of colored impurities.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling

To minimize degradation and ensure the integrity of this compound in solution, the following storage and handling procedures are recommended:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) unless otherwise specified. For long-term storage, consider storing at -20 °C or below.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping containers with aluminum foil.

  • Atmosphere: For solutions sensitive to oxidation, it is advisable to purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and to store the solution under an inert atmosphere.

  • pH: Maintain the pH of aqueous solutions within a range that has been demonstrated to be optimal for stability. Avoid strongly acidic or basic conditions.

  • Container: Use high-quality, inert containers (e.g., borosilicate glass or polypropylene) to prevent leaching or adsorption. For sensitive applications, consider using silanized glassware.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves conducting forced degradation studies and developing a stability-indicating analytical method, typically HPLC.

Protocol 1: Forced Degradation Studies

Objective: To identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter, heating block or water bath, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 N HCl and/or with heating (e.g., 60 °C).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. If no degradation is observed, repeat with 1 N NaOH and/or with heating. Neutralize the samples before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60-80 °C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[13][14] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method (e.g., HPLC-UV/PDA). The goal is to achieve 5-20% degradation of the parent compound.[17]

Caption: Workflow for forced degradation studies.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of all peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and its degradation products have significant absorbance (e.g., determined from the PDA spectrum).

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Method Development: Inject a mixture of the stressed samples from the forced degradation studies to evaluate the separation of the parent peak from the degradation product peaks. Adjust the mobile phase composition, gradient, and other parameters to achieve optimal resolution.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation products.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharma Quality
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Effect of alpha-hydroxy acids on transformation products formation and degradation mechanisms of carbamazepine by UV/H2O2 process. (2019). PubMed.
  • Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotoc
  • Strategies for Resolving Stability Issues in Drug Formul
  • What happens when alpha hydroxy acid is he
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Forced Degrad
  • Weerman degradation on alpha-hydroxy amides. (2021). Chemistry Stack Exchange.
  • Effect of pH on the stability of plant phenolic compounds. (n.d.). PubMed.
  • Degradation of p-hydroxyphenylacetic acid by photoassisted Fenton reaction. (n.d.). PubMed.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Why are alpha hydroxy acids stable? [closed]. (2021). Chemistry Stack Exchange.
  • Bacterial degradation of 4-hydroxyphenylacetic acid and homoprotoc
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Determination of α-hydroxyacids in cosmetics. (n.d.). Journal of Food and Drug Analysis.
  • Method of preparing alpha hydroxy carboxylic acids. (n.d.).
  • 2 Hydroxyphenylacetic Acid | CAS 614-75-5. (n.d.). Kajay Remedies.
  • Pyrolysis of Carboxylic Acids. (n.d.).
  • Method of Test for α-Hydroxy Acids in Cosmetics. (2007).
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.
  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
  • A rapid method for determination of alpha hydroxy acids in seawater and biological fluids
  • Decomposition of high molecular weight carboxylic acid in aqueous solution by submerged thermal plasma | Request PDF. (n.d.).
  • Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd.
  • (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970. (n.d.). PubChem.
  • 2-Hydroxy-2-phenylacetic acid;methane | C9H12O3 | CID 20480800. (n.d.). PubChem.
  • Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2. (2024). Chemical Review and Letters.
  • Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system DISSERT
  • Alpha-hydroxyacids and carboxylic acids. (2025).
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. (n.d.). PubMed.
  • Showing Compound 2-Hydroxyphenylacetic acid (FDB012331). (2010). FooDB.
  • Stability Testing of Pharmaceutical Products. (2012).
  • Carboxylic acid - Hydroxy, Keto, Acids. (n.d.). Britannica.
  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temper
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
  • CAS No : 90-64-2| Product Name : Homatropine - Impurity C. (n.d.).
  • Types of Alcohols – Primary, Secondary and Tertiary Alcohols. (n.d.). BYJU'S.
  • Stability Study SOP as per ICH Guideline. (2020). Pharma Beginners.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • Hydroxycarboxylic acid. (n.d.). Wikipedia.
  • (2R)-2-hydroxy-2-phenylacetic acid;(2S). (n.d.). PubChem.
  • Hydroxy ketone synthesis by oxid
  • Mechanism for oxidative cleavage of tertiary alcohols by NaOCl. (2015). Chemistry Stack Exchange.

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation with this compound. Our approach is to provide not just protocols, but also the scientific reasoning behind them, empowering you to make informed decisions in your work.

Given that this compound is a specific chemical entity, detailed public solubility data is scarce.[1] Therefore, this guide leverages established principles of physical chemistry and formulation science, drawing parallels with structurally similar compounds like phenylacetic acid and other carboxylic acid-containing active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the predicted physicochemical properties of this compound, and what is its expected solubility in common lab solvents?

A1: Understanding the inherent properties of the molecule is the first step in addressing solubility issues. Based on its structure—containing a non-polar cyclobutyl and phenyl group, along with a polar hydroxyl and a weakly acidic carboxylic acid group—we can predict that it will be a poorly water-soluble compound.

Predicted Physicochemical Properties

PropertyPredicted Value/InformationRationale & Scientific Insight
Molecular Formula C₁₂H₁₄O₃Derived from its chemical structure.[1]
Molecular Weight 206.24 g/mol Calculated from the molecular formula.[1]
logP (Octanol-Water Partition Coefficient) > 2The presence of the phenyl and cyclobutyl groups suggests significant lipophilicity, which generally correlates with low aqueous solubility.
pKa (Acid Dissociation Constant) ~4.0 - 4.5The carboxylic acid group is the primary ionizable center. Its pKa is expected to be similar to other phenylacetic acid derivatives.[3] This is a critical parameter for pH-modification strategies.
Aqueous Solubility Likely < 1 mg/mLCompounds with a logP > 2 and a crystalline solid form are often poorly soluble in water.

Expected Solubility in Common Solvents

Based on the principle of "like dissolves like," we can anticipate its solubility behavior in a range of common laboratory solvents. A preliminary solvent screening is always recommended.

SolventPolarityExpected SolubilityRationale
Water HighVery LowThe large non-polar regions (phenyl and cyclobutyl rings) dominate the molecule's character.
Methanol, Ethanol HighModerate to HighThese polar protic solvents can hydrogen bond with the carboxylic acid and hydroxyl groups.[4]
Acetone, Ethyl Acetate MediumModerate to HighThese polar aprotic solvents can interact favorably with the molecule.[4]
Dimethyl Sulfoxide (DMSO) HighHighA powerful, versatile solvent capable of dissolving a wide range of polar and non-polar compounds.
Polyethylene Glycol (PEG 400) HighHighA common co-solvent in formulation, known to enhance the solubility of many poorly soluble drugs.[5]
Hexane, Toluene LowLowThe polar carboxylic acid and hydroxyl groups will limit solubility in non-polar solvents.
Q2: My compound is not dissolving in my aqueous buffer. How does pH influence its solubility, and what is the protocol for optimizing it?

A2: The solubility of ionizable compounds is highly dependent on the pH of the solution.[6][7] this compound is a weak acid due to its carboxylic acid group (-COOH). At a pH below its pKa (~4.0-4.5), the compound will be predominantly in its neutral, protonated form, which is less soluble in water. By increasing the pH to a value above its pKa, the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more water-soluble.[8]

Workflow for pH-Dependent Solubility

cluster_0 pH Adjustment Strategy Start Start Prepare_Suspension Prepare a suspension of the compound in water (e.g., 10 mg/mL). Start->Prepare_Suspension Adjust_pH_Up Titrate with a base (e.g., 0.1M NaOH) to increase pH. Prepare_Suspension->Adjust_pH_Up Observe_Dissolution Observe for complete dissolution. Adjust_pH_Up->Observe_Dissolution Monitor visually and with pH meter Determine_Solubility Determine solubility at different pH points. Observe_Dissolution->Determine_Solubility Target_pH Identify Target pH for Complete Solubilization Determine_Solubility->Target_pH

Caption: Workflow for enhancing solubility via pH adjustment.

Experimental Protocol: pH-Solubility Profile

This protocol will help you determine the pH at which your compound achieves the desired solubility.

  • Preparation: Prepare stock solutions of a suitable acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).[9]

  • Suspension Creation: Add an excess amount of this compound to a series of vials containing your aqueous buffer of choice (e.g., add 10 mg to 1 mL of buffer in each vial). This ensures you are measuring the saturation solubility.

  • pH Adjustment: Adjust the pH of each suspension to a different value (e.g., pH 3, 4, 5, 6, 7, 7.4, 8) using your acid and base stock solutions.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow them to reach equilibrium.

  • Sample Collection & Preparation: After equilibration, check for any undissolved solid. If present, filter the samples through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH value to generate a pH-solubility profile.

Q3: I've adjusted the pH, but I'm still facing solubility issues, or I need to work at a specific pH where it's insoluble. Can I use co-solvents?

A3: Yes, co-solvents are an excellent strategy when pH adjustment alone is insufficient or not viable. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[10] This makes the environment more favorable for dissolving lipophilic compounds like this compound by reducing the interfacial tension between the solute and the solvent.[5]

Commonly Used Biocompatible Co-solvents

Co-solventTypical Concentration Range (%)Notes & Considerations
Ethanol 5 - 40%Often used, but can cause precipitation upon dilution.
Propylene Glycol (PG) 10 - 60%A very common and effective solubilizer.[5]
Polyethylene Glycol 400 (PEG 400) 10 - 80%Excellent solubilizing capacity for many poorly soluble drugs.[11]
Glycerin 5 - 30%Increases viscosity, which can slow down dissolution but helps maintain stability.[12]
Dimethyl Sulfoxide (DMSO) < 10% (for in vitro)Highly effective, but use should be limited in biological systems due to potential toxicity.

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a few co-solvents from the table above based on your experimental requirements (e.g., biocompatibility).

  • Prepare Solvent Systems: Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v of Propylene Glycol in phosphate-buffered saline).

  • Determine Solubility: Add an excess amount of your compound to each co-solvent system.

  • Equilibrate and Quantify: Follow steps 4-7 from the "pH-Solubility Profile" protocol to determine the saturation solubility in each condition.

  • Analyze and Select: Plot solubility versus co-solvent concentration to identify the most effective co-solvent and the optimal concentration for your needs.

Causality: The mechanism of co-solvency involves the disruption of water's hydrogen bond network, creating a less polar microenvironment that can more easily accommodate the non-polar phenyl and cyclobutyl moieties of your compound.[5]

Q4: Are there any excipients, like surfactants or cyclodextrins, that can enhance solubility?

A4: Absolutely. When pH and co-solvent strategies are not sufficient, using formulation excipients can provide a significant boost in solubility.

1. Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell. The non-polar parts of your compound can partition into the hydrophobic core, effectively solubilizing it within the aqueous phase.[8]

  • Common Examples: Polysorbate 20, Polysorbate 80, Cremophor® EL.[13]

  • Consideration: The amount of surfactant needed should be carefully optimized to avoid potential toxicity in cell-based assays or in vivo studies.

2. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble "inclusion complex".[14][15][16] This complexation effectively shields the hydrophobic parts of the drug from the aqueous environment, dramatically increasing its apparent solubility.[17]

Cyclodextrin Inclusion Complex Formation

cluster_0 Mechanism of Cyclodextrin Solubilization Drug Poorly Soluble Drug (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulation

Caption: Encapsulation of a drug within a cyclodextrin cavity.

Experimental Protocol: Cyclodextrin Screening

  • Select Cyclodextrins: Common choices include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.

  • Prepare Cyclodextrin Solutions: Create a series of solutions with increasing concentrations of the chosen cyclodextrin in your desired aqueous buffer (e.g., 0, 1, 2, 5, 10% w/v).

  • Phase Solubility Study: Add an excess amount of this compound to each solution.

  • Equilibrate and Quantify: Follow steps 4-7 from the "pH-Solubility Profile" protocol.

  • Data Analysis: Plot the solubility of your compound as a function of cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 inclusion complex. The slope of this line can be used to determine the complexation efficiency.[18]

Q5: For preclinical or formulation development, what advanced strategies can be considered for very poor solubility?

A5: For more challenging cases, especially in drug development, advanced formulation technologies are employed to enhance both solubility and bioavailability.

1. Amorphous Solid Dispersions (ASDs)

This technique involves dispersing the API in its amorphous (non-crystalline) state within a polymer matrix.[19][20] The amorphous form of a drug has higher free energy and is more soluble than its stable crystalline form.[21] The polymer carrier helps to stabilize the amorphous state and prevent recrystallization.[22]

  • Method: Techniques like spray drying or hot-melt extrusion are used to create the dispersion.

  • Common Polymers: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), Soluplus®.

  • Benefit: Can significantly increase the dissolution rate and lead to supersaturated solutions in vivo.[23][24]

2. Nanosuspensions

This approach reduces the particle size of the drug down to the nanometer range (typically 200-600 nm).[25] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn increases the dissolution rate.[26] Nanosuspensions are stabilized by surfactants or polymers to prevent particle aggregation.[27]

  • Method: Prepared using techniques like media milling or high-pressure homogenization.

  • Benefit: Applicable to drugs that are poorly soluble in both aqueous and organic media.[27] It can improve bioavailability for oral and parenteral routes of administration.[28]

These advanced methods require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility hurdles.[29][30][31]

Troubleshooting Summary
ProblemProbable Cause(s)Recommended Solution(s)
Compound precipitates out of solution. - pH shift.- Solvent evaporation.- Temperature change.- Supersaturation and crystallization.- Ensure pH is stable and buffered.- Keep containers sealed.- Work at a constant temperature.- Consider adding a crystallization inhibitor (e.g., HPMC).
Low solubility even after pH adjustment. - The neutral form of the molecule is extremely insoluble.- The salt form has limited solubility.- Introduce a co-solvent (e.g., Propylene Glycol).- Screen for a suitable surfactant or cyclodextrin.
Inconsistent solubility results. - Insufficient equilibration time.- Inaccurate pH measurement.- Degradation of the compound.- Increase equilibration time to 48 hours.- Calibrate pH meter before each use.- Assess compound stability at different pH values and temperatures.
Compound is "oiling out" instead of dissolving. - The compound is melting or forming a liquid phase that is immiscible with the solvent.- Increase the volume of the solvent.- Try a different co-solvent system.- Consider advanced methods like solid dispersions.
References
  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Hydroxyphenylacetic acid (FDB012331). Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Gavali, S. M., et al. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 82–87. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Pharmaceuticals, 15(8), 945. Retrieved from [Link]

  • Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(10), 2453. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

  • Budiman, A., et al. (2024). Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity. BioMed Research International. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen. Retrieved from [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

  • SciSpace. (n.d.). Nanosuspension technologies for delivery of poorly soluble drugs. Retrieved from [Link]

  • University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Sur-Ryl Marketing. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Retrieved from [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Enhancement by Solid Dispersion Method: An Overview. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Retrieved from [Link]

  • pH adjustment: Significance and symbolism. (2026). IntechOpen. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopentyl-2-hydroxy-phenylacetic acid. Retrieved from [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Advances in Pharmacology and Pharmacy. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • SlideShare. (n.d.). Cosolvency. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved from [Link]

  • Bulletin of Environment, Pharmacology and Life Sciences. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • YouTube. (2025). How Do Acids And Bases Alter Compound Solubility?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclobutylacetic Acid. Retrieved from [Link]

  • Kajay Remedies. (n.d.). 2 Hydroxyphenylacetic Acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Derivatization of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the chemical modification of this sterically hindered α-hydroxy acid. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Introduction: The unique challenges of this compound

This compound presents a unique set of challenges for derivatization due to the presence of a tertiary alcohol and a carboxylic acid within the same molecule. The bulky cyclobutyl and phenyl groups create significant steric hindrance around the reactive centers, which can impede standard derivatization reactions and lead to low yields or undesired side products. This guide will address these specific challenges with practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the derivatization of this compound, providing potential causes and actionable solutions.

Question 1: I am attempting to esterify the carboxylic acid of this compound using a standard Fischer esterification (alcohol with a strong acid catalyst), but I am getting very low yields. What is going on?

Answer:

Low yields in the Fischer esterification of this substrate are a common issue. The primary reasons are the reversible nature of the reaction and steric hindrance.

  • Equilibrium Limitations: Fischer esterification is a reversible process where the starting materials and products (ester and water) exist in equilibrium.[1][2] To drive the reaction towards the product side, you need to shift this equilibrium.

  • Steric Hindrance: The bulky cyclobutyl and phenyl groups hinder the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid, slowing down the reaction rate.[3]

Solutions:

  • Removal of Water: The continuous removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the ester product. This can be achieved by:

    • Dean-Stark Apparatus: If you are using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark trap is highly effective.[2][4]

    • Drying Agents: The addition of molecular sieves to the reaction mixture can absorb the water as it is formed.[5]

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant can also shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][6] Often, the alcohol itself can be used as the solvent.

  • Alternative Catalysts: While strong mineral acids like sulfuric acid are common, Lewis acids such as scandium(III) triflate or bulky diarylammonium arenesulfonates can also be effective catalysts.[4][5]

  • Increase Reaction Time and/or Temperature: Due to steric hindrance, longer reaction times and higher temperatures may be necessary. However, be cautious of potential side reactions like dehydration of the tertiary alcohol at elevated temperatures.

Question 2: I am observing the formation of an unexpected alkene byproduct during my esterification reaction. How can I prevent this?

Answer:

The formation of an alkene is likely due to the acid-catalyzed dehydration of the tertiary alcohol in this compound. Tertiary alcohols are particularly prone to elimination reactions under acidic conditions, especially at higher temperatures.[4][6]

Solutions:

  • Milder Reaction Conditions:

    • Lower Temperature: If possible, run the reaction at a lower temperature for a longer duration.

    • Milder Acid Catalyst: Consider using a less harsh acid catalyst. For example, boric acid has been shown to selectively catalyze the esterification of α-hydroxy acids under milder conditions.[7]

  • Protecting Group Strategy: Protect the tertiary alcohol before proceeding with the esterification of the carboxylic acid. This will prevent its participation in side reactions. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals.[8][9]

  • Alternative Esterification Methods: Employ esterification methods that do not require strong acidic conditions.

    • DCC/DMAP Coupling: Use dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for reaction with the alcohol. This method is effective for sterically hindered substrates.[5]

    • Acid Chlorides or Anhydrides: Convert the carboxylic acid to a more reactive acid chloride or anhydride, which will then readily react with the alcohol, often in the presence of a non-nucleophilic base like pyridine.[6][10]

Question 3: I want to derivatize the tertiary hydroxyl group, but the carboxylic acid is interfering. How can I selectively derivatize the alcohol?

Answer:

Selective derivatization of the tertiary alcohol in the presence of a carboxylic acid requires protecting the more acidic carboxylic acid group first.

Solutions:

  • Protect the Carboxylic Acid: The most common way to protect a carboxylic acid is to convert it into an ester, such as a methyl or ethyl ester.[11] This can be done using standard Fischer esterification. Once the carboxylic acid is protected, the tertiary alcohol can be derivatized.

  • Choice of Protecting Group: The choice of ester as a protecting group depends on the conditions you plan to use for the alcohol derivatization and the final deprotection step. For example, a benzyl ester can be removed by hydrogenolysis, which is a mild method that is unlikely to affect other functional groups.[11]

  • Orthogonal Protecting Groups: If you need to deprotect the two groups at different stages of your synthesis, you should use orthogonal protecting groups. These are groups that can be removed under different conditions without affecting each other. For example, you could protect the carboxylic acid as a methyl ester (removable by hydrolysis) and the alcohol as a silyl ether (removable with fluoride ions).[8]

Frequently Asked Questions (FAQs)

Q1: What is derivatization and why is it necessary for a molecule like this compound?

A1: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as analysis or further reaction.[12][13] For this compound, derivatization is often performed to:

  • Improve analytical properties: For techniques like gas chromatography (GC), derivatization increases volatility and thermal stability.[13] For liquid chromatography (LC), it can be used to introduce a chromophore or fluorophore for enhanced detection.[14]

  • Enable subsequent reactions: As discussed in the troubleshooting guide, protecting one functional group allows for selective reaction at the other.

  • Modify biological activity: In drug development, derivatization is a key strategy for creating analogs of a lead compound to improve its efficacy, selectivity, or pharmacokinetic properties.

Q2: What are the key considerations when choosing a derivatization reagent?

A2: The choice of a derivatization reagent should be based on several factors:

  • Target Functional Group: The reagent must be selective for the functional group you intend to modify.

  • Reaction Conditions: The reaction should proceed under conditions that do not degrade your molecule of interest.

  • Stability of the Derivative: The resulting derivative must be stable enough for the intended application.[15]

  • Ease of Removal (for protecting groups): If the derivative is a protecting group, it should be removable in high yield under mild conditions that do not affect the rest of the molecule.[8]

  • Analytical Method: If the derivatization is for analytical purposes, the reagent should enhance the detectability of the analyte without interfering with the analysis.[12]

Q3: Can I derivatize both the carboxylic acid and the tertiary alcohol in a single step?

A3: It is challenging to selectively derivatize both functional groups in a single step with the same reagent to form different types of derivatives. However, it is possible to react both groups with a reagent that reacts with both alcohols and carboxylic acids. For instance, using a large excess of a silylating agent like BSTFA could potentially silylate both the carboxylic acid and the tertiary alcohol. The reactivity of the two groups towards the reagent will determine the outcome. Generally, a stepwise approach with protection of one group is more controlled and yields a purer product.

Experimental Protocols

Protocol 1: Esterification of the Carboxylic Acid using Boric Acid Catalyst

This protocol is suitable for the selective esterification of the carboxylic acid under mild conditions, minimizing the risk of dehydrating the tertiary alcohol.[7]

  • Dissolve 1 equivalent of this compound in the desired alcohol (e.g., methanol, ethanol), using the alcohol as the solvent.

  • Add 0.1-0.2 equivalents of boric acid to the solution.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure. The majority of the boric acid catalyst can be removed as its volatile ester (e.g., trimethyl borate).

  • If necessary, purify the product by column chromatography on silica gel.

ParameterRecommended Value
Substrate Concentration 0.1 - 0.5 M in alcohol
Boric Acid Loading 10 - 20 mol%
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 18 - 24 hours
Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester

This protocol describes a standard Fischer esterification to protect the carboxylic acid.

  • Dissolve 1 equivalent of this compound in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mL of methanol).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the methyl ester by column chromatography if necessary.

Visualizations

Workflow for Selective Derivatization

selective_derivatization start This compound protect_cooh Protect Carboxylic Acid (e.g., Esterification) start->protect_cooh Selective OH derivatization protect_oh Protect Tertiary Alcohol (e.g., Silylation) start->protect_oh Selective COOH derivatization derivatize_oh Derivatize Tertiary Alcohol protect_cooh->derivatize_oh deprotect_cooh Deprotect Carboxylic Acid derivatize_oh->deprotect_cooh final_product1 OH-derivatized product deprotect_cooh->final_product1 derivatize_cooh Derivatize Carboxylic Acid protect_oh->derivatize_cooh deprotect_oh Deprotect Tertiary Alcohol derivatize_cooh->deprotect_oh final_product2 COOH-derivatized product deprotect_oh->final_product2

Caption: Decision workflow for selective derivatization.

Troubleshooting Low Esterification Yield

troubleshooting_esterification start Low Esterification Yield cause1 Reversible Reaction start->cause1 cause2 Steric Hindrance start->cause2 cause3 Side Reactions (Dehydration) start->cause3 solution1a Remove Water (Dean-Stark) cause1->solution1a solution1b Use Excess Alcohol cause1->solution1b solution2a Increase Reaction Time/Temp cause2->solution2a solution2b Use More Active Catalyst cause2->solution2b solution3a Use Milder Conditions cause3->solution3a solution3b Protect Tertiary Alcohol cause3->solution3b

Caption: Troubleshooting low esterification yield.

References

  • Houston, T. A., Wilkinson, B. L., & Kiefel, M. J. (2008). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 10(13), 2785–2788. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Bong, T., & Kim, S. (2012). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. RSC Publishing. [Link]

  • University of Wisconsin-Madison. (n.d.). Protecting Groups. [Link]

  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid. [Link]

  • National Institutes of Health. (n.d.). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]

  • Quora. (2018, January 7). Why are tertiary alcohols less reactive towards esterification?[Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Analytics-Shop. (n.d.). Why use derivatization?[Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • PubMed. (2013, June 28). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. [Link]

Sources

Technical Support Center: Synthesis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. This α-hydroxy acid is a valuable building block in medicinal chemistry, notably as a key intermediate for anticholinergic agents. Its synthesis, while conceptually straightforward, presents several challenges where side reactions can significantly impact yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides an in-depth analysis of common synthetic routes, a troubleshooting guide in a practical Q&A format to address specific experimental issues, and validated protocols to ensure reproducible success. Our focus is not just on the "how," but the critical "why" behind each step, empowering you to diagnose and resolve issues effectively.

Primary Synthetic Pathways: An Overview

The construction of the quaternary carbon center in this compound is typically achieved through the nucleophilic addition of an organometallic reagent to a carbonyl group. The two most viable and commonly employed strategies are the Grignard reaction and the Reformatsky reaction.

  • The Grignard Reaction: This approach involves the addition of a Grignard reagent (either phenylmagnesium bromide or cyclobutylmagnesium bromide) to an α-ketoester. For instance, phenylmagnesium bromide can be reacted with ethyl 2-cyclobutyl-2-oxoacetate, followed by hydrolysis of the resulting ester. This method is highly effective but extremely sensitive to reaction conditions, particularly moisture.[1][2][3]

  • The Reformatsky Reaction: This reaction utilizes an organozinc reagent, typically formed in situ from an α-haloester (like ethyl bromoacetate) and zinc dust, which then adds to a ketone (cyclobutyl phenyl ketone).[4][5] A key advantage is the lower reactivity of the organozinc reagent compared to Grignard reagents, which makes it more tolerant of ester functional groups and less prone to certain side reactions.[6][7]

The choice between these pathways often depends on the availability of starting materials and the specific challenges encountered in the laboratory. This guide will focus primarily on the Grignard approach due to its widespread use, while drawing comparisons to the Reformatsky reaction where relevant.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses the most common issues encountered during the synthesis of this compound, particularly via the Grignard pathway.

Question 1: My reaction yield is devastatingly low, and TLC/NMR analysis shows mostly unreacted starting ketone (e.g., ethyl 2-cyclobutyl-2-oxoacetate). What went wrong?

Answer: This is a classic symptom of Grignard reagent failure. The Grignard reagent, being a potent nucleophile and a strong base, is prone to several deactivation pathways before it can react with your ketone.

Root Causes & Mechanistic Explanation:

  • Protonation by Trace Moisture: Phenylmagnesium bromide is a powerful base and will readily react with any available acidic protons, most commonly from water in the solvent, glassware, or even the starting materials.[8][9] This acid-base reaction is much faster than the addition to the ketone, consuming the reagent and forming benzene.

  • Poor Reagent Formation: The reaction between magnesium metal and bromobenzene can be difficult to initiate.[10] An oxide layer on the magnesium turnings can prevent the reaction from starting, or the reaction may stall if the surface becomes passivated.

  • Enolization of the Ketone: The Grignard reagent can act as a base, abstracting an α-proton from the ketoester to form an enolate.[1] While the primary target is the highly electrophilic ketone carbonyl, this side reaction becomes more prominent at higher temperatures or with sterically hindered reagents. After acidic workup, this enolate reverts to the starting ketone, reducing the yield.

Troubleshooting Workflow & Solutions:

G start Low Yield & Unreacted Ketone check_reagent Was Grignard Reagent Titrated? start->check_reagent titrate Action: Titrate Grignard Reagent (See Protocol) check_reagent->titrate No check_conditions Were Anhydrous Conditions Rigorous? check_reagent->check_conditions Yes result Re-run reaction with validated reagent and strict anhydrous conditions. titrate->result dry Action: Flame-dry glassware. Use freshly distilled anhydrous solvent. check_conditions->dry No check_initiation Did the Grignard formation initiate properly? check_conditions->check_initiation Yes dry->result activate Action: Use I2 crystal, 1,2-dibromoethane, or sonication to activate Mg. check_initiation->activate No check_initiation->result Yes

Question 2: My crude product is contaminated with a significant amount of a non-polar, UV-active impurity that I've identified as biphenyl. How is this formed and how can I prevent it?

Answer: The presence of biphenyl is a tell-tale sign of a Wurtz-type coupling reaction.

Root Cause & Mechanistic Explanation:

This side reaction occurs when the Grignard reagent (phenylmagnesium bromide) reacts with unreacted starting material (bromobenzene). This is particularly common if the bromobenzene is added too quickly to the magnesium turnings, leading to a high local concentration.

Reaction: C₆H₅MgBr + C₆H₅Br → C₆H₅-C₆H₅ + MgBr₂

Preventative Measures:

  • Slow Addition: Add the solution of bromobenzene in anhydrous ether dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors its reaction with the magnesium surface over reaction with the already-formed Grignard reagent.

  • Efficient Stirring: Ensure vigorous stirring to quickly disperse the added bromobenzene and facilitate its interaction with the magnesium.

  • Use of Activated Magnesium: Using highly reactive magnesium (e.g., Rieke magnesium) can accelerate the formation of the Grignard reagent, minimizing the time unreacted bromobenzene is present in the solution.

Purification Strategy: Biphenyl is non-polar. It can be effectively removed from the desired carboxylic acid product via column chromatography on silica gel or by recrystallization. An acid-base extraction can also be highly effective: dissolve the crude mixture in ether, extract with aqueous sodium bicarbonate to move the desired acid into the aqueous layer, wash the ether layer (containing biphenyl) away, and then re-acidify the aqueous layer to precipitate the pure product.[11]

Question 3: After acidic workup, I've isolated a product that appears to be dehydrated (an alkene). Why did this happen?

Answer: You are likely observing the formation of 2-cyclobutyl-2-phenylacrylic acid or its ester, resulting from the elimination of water from your tertiary alcohol product.

Root Cause & Mechanistic Explanation:

Tertiary alcohols, especially those with adjacent phenyl groups that can stabilize a resulting carbocation or conjugated double bond, are susceptible to acid-catalyzed dehydration. The workup step, typically involving the addition of aqueous acid (like HCl or H₂SO₄) to quench the reaction, can create conditions harsh enough to promote this elimination.

// Nodes sub [label="Phenylmagnesium\nBromide", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; keto [label="Ethyl 2-cyclobutyl-\n2-oxoacetate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; alkoxide [label="Intermediate Alkoxide", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Target Product\n(Tertiary Alcohol)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Reaction Path protonation [label="Protonation Side Reaction", shape=box, style=dashed, color="#EA4335"]; h2o [label="H₂O (Moisture)", shape=plaintext, fontcolor="#EA4335"]; benzene [label="Benzene (Byproduct)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Path sub -> alkoxide [label="1. Nucleophilic\nAddition"]; keto -> alkoxide; alkoxide -> product [label="2. H₃O⁺ Workup"];

// Side Path sub -> benzene [label="Fast Acid-Base Reaction", color="#EA4335"]; h2o -> benzene [color="#EA4335"];

{rank=same; sub; keto;} {rank=same; alkoxide; h2o;} {rank=same; product; benzene;} } dot Caption: Main Grignard reaction pathway vs. protonation side reaction.

Preventative Solutions:

  • Mild Quenching Agent: Instead of strong mineral acids, quench the reaction by pouring it over a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a much milder proton source that is buffered and less likely to cause dehydration.

  • Temperature Control: Perform the workup and subsequent extractions at low temperatures (e.g., in an ice bath) to minimize the rate of the elimination reaction.

  • Avoid Over-Acidification: If a stronger acid is necessary, use it sparingly and ensure the pH does not drop excessively.

Frequently Asked Questions (FAQs)

Q: Which is a better synthetic route for this molecule: Grignard or Reformatsky? A: Both are viable. The Grignard reaction often gives higher yields if executed properly but is unforgiving of procedural errors, especially regarding anhydrous conditions.[1] The Reformatsky reaction is more robust and tolerant of certain functional groups, making it a good alternative if you are struggling with the Grignard synthesis or if the α-ketoester starting material is problematic.[6][7]

Q: What is the best method for purifying the final this compound? A: Recrystallization is often the most effective method for obtaining high-purity material on a large scale. A suitable solvent system (e.g., toluene, ethyl acetate/hexanes) should be determined empirically. For smaller scales or to remove stubborn impurities, column chromatography on silica gel is effective. An acid-base extraction, as described for removing biphenyl, is an excellent initial purification step.[11][12]

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: Will confirm the chemical structure, showing characteristic peaks for the cyclobutyl, phenyl, and hydroxyl groups.

  • Mass Spectrometry (MS): Will confirm the molecular weight (206.24 g/mol ).[13][14]

  • Infrared (IR) Spectroscopy: Will show a broad O-H stretch for the alcohol and carboxylic acid, and a sharp C=O stretch for the carboxylic acid.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Data Summary: Common Side Products

Side ProductFormation MechanismKey Identifying FeaturesPrevention Strategy
Benzene Protonation of Phenylmagnesium BromideVolatile, low boiling point. Detected by GC-MS in crude reaction mixture.Strict anhydrous conditions.
Biphenyl Wurtz-type couplingNon-polar, UV-active by TLC. Crystalline solid.Slow addition of bromobenzene, efficient stirring.
2-cyclobutyl-2-phenyl-acrylic acid Dehydration of productPresence of alkene signals in NMR.Mild acidic workup (sat. NH₄Cl), low temperature.
Unreacted Ketone Reagent failure / EnolizationMatches starting material by TLC/NMR.Titrate Grignard, ensure anhydrous conditions, use low temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow to cool under a nitrogen or argon atmosphere.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), gently warm the flask or place it in an ultrasonic bath.[10] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for an additional 30 minutes.

  • Addition Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of ethyl 2-cyclobutyl-2-oxoacetate (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. Maintain the temperature below 5 °C. After addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup (Ester Hydrolysis & Quenching): Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and add a 2M NaOH solution. Stir vigorously for 4-6 hours to hydrolyze the ester.

  • Purification: Separate the layers. Wash the aqueous layer with diethyl ether to remove neutral impurities (like biphenyl). Cool the aqueous layer to 0 °C and acidify with cold 3M HCl until a precipitate forms (pH ~2). Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

Protocol 2: Titration of Phenylmagnesium Bromide

  • Dry a 25 mL Erlenmeyer flask containing a stir bar. Add ~1 mL of the Grignard solution via syringe.

  • Add 5 mL of anhydrous THF and a small amount of 1,10-phenanthroline indicator.

  • Titrate with a standardized solution of sec-butanol in xylene until the color disappears.

  • The molarity can be calculated based on the volume of titrant used. This ensures you are using the correct stoichiometry in your main reaction.

References

  • Wikipedia. Reformatsky reaction. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • SATHEE. Chemistry Reformatsky Reaction. [Link]

  • Semantic Scholar. The Reformatsky Reaction. [Link]

  • Wikipedia. Phenylmagnesium bromide. [Link]

  • AdiChemistry. REFORMATSKY REACTION | EXPLANATION. [Link]

  • ChemSynthesis. this compound. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. Reactions with Grignard Reagents. [Link]

  • ResearchGate. Scheme 9. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.... [Link]

  • Google Patents.US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • YouTube. Grignard Reagent and Aldehyde (or Ketone) (Mechanism). [Link]

  • Google Patents.CN102249891B - Method for recovering and purifying phenylacetic acid.
  • Google Patents.US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Vedantu. Phenyl magnesium bromide reacts with methanol to give class 12 chemistry CBSE. [Link]

  • Organic Syntheses. phenylacetic acid. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Production of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid (CAS No. 1460-47-5).[1][2] This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot and production scales. Our focus is on providing practical, causality-driven solutions to ensure a robust, safe, and efficient manufacturing process.

The synthesis of α-hydroxy acids like this molecule, often a key intermediate for active pharmaceutical ingredients, frequently involves organometallic reactions that are sensitive to scale-dependent variables.[3] This document provides troubleshooting FAQs and validated protocols to navigate these complexities.

Section 1: Synthesis & Reaction Control - The Grignard Pathway

The predominant synthetic route involves the nucleophilic addition of a cyclobutyl magnesium halide to an ester of benzoylformic acid (phenylglyoxylic acid). While effective at the lab scale, this Grignard reaction presents significant control challenges during scale-up.

Frequently Asked Questions (FAQs)

Question 1.1: My Grignard reaction fails to initiate. What are the common causes and solutions?

Answer: Failure to initiate is a frequent issue, almost always stemming from the inhibition of the magnesium metal surface. The primary culprits are moisture and passivation of the magnesium.

  • Causality: Grignard reagents are potent nucleophiles and strong bases that react readily with protic sources, especially water.[4] A microscopic layer of water or atmospheric moisture on the glassware or in the solvent will consume the initial, most reactive sites on the magnesium, preventing the reaction from starting. Similarly, the magnesium turnings can have a passivating oxide layer (MgO) that must be breached.

  • Troubleshooting Protocol:

Problem Root Cause Solution & Rationale
No Initiation Moisture in glassware/solventAction: Flame-dry all glassware under a high vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous-grade solvents (e.g., THF, diethyl ether). Rationale: This removes adsorbed water, ensuring a truly inert environment.
Delayed/Sluggish Start Magnesium passivation (MgO layer)Action 1: Add a small crystal of iodine. The flask will show a transient brown color that disappears upon initiation. Rationale: Iodine chemically activates the surface.
Action 2: Add a few drops of a pre-formed Grignard solution or an initiator like 1,2-dibromoethane. Rationale: This cleans the magnesium surface and creates fresh reactive sites.
Inconsistent Initiation Quality of MagnesiumAction: Use fresh, high-quality magnesium turnings. Avoid old, dull-looking metal. Rationale: Older magnesium has a thicker, more resilient oxide layer that is harder to activate.

Question 1.2: I'm observing low yields and significant byproduct formation. How can I minimize this?

Answer: This is a classic challenge in Grignard additions to ketoesters. The two main side reactions are reduction of the ketone and addition to the ester moiety. A patent for the analogous cyclohexyl derivative highlights that byproducts can account for over 40% of the material if the reaction is not properly controlled.[3]

  • Causality:

    • Reduction: The Grignard reagent can act as a reducing agent (via β-hydride transfer), converting the benzoylformate to the corresponding mandelate ester. This is favored at higher temperatures.

    • Double Addition: The Grignard reagent can add to the desired tertiary alcohol product's ester group, leading to a di-cyclobutyl impurity after work-up. This is less common but possible with excess Grignard or high temperatures.

  • Mitigation Strategies:

    • Strict Temperature Control: Maintain the reaction temperature below 10°C, preferably between 0-5°C, during the addition. The reaction is exothermic, and poor heat removal at scale is a major cause of byproduct formation.[5]

    • Slow, Subsurface Addition: Add the benzoylformate ester solution slowly and below the surface of the Grignard reagent solution. This prevents localized concentration spikes and overheating.

    • Grignard Titration: Do not assume 100% yield of the Grignard reagent. Before the main reaction, titrate a sample of your Grignard solution to determine its exact molarity. Use a slight excess (e.g., 1.1-1.2 equivalents) for the reaction to ensure the starting material is fully consumed without having a large excess that promotes side reactions.

dot

Grignard Synthesis Workflow cluster_prep Reagent Preparation cluster_reaction Controlled Reaction Mg Mg Turnings Grignard Formation of Cyclobutylmagnesium Bromide Mg->Grignard I2 Iodine (activator) I2->Grignard Solvent1 Anhydrous THF Solvent1->Grignard CycloBr Cyclobutyl Bromide CycloBr->Grignard Titration IPC 1: Titration (Determine Molarity) Grignard->Titration Sample Addition Slow Subsurface Addition (0-5 °C) Grignard->Addition Titration->Addition Verified Concentration Benzoylformate Ethyl Benzoylformate in Anhydrous THF Benzoylformate->Addition Crude Crude Magnesium Alkoxide Addition->Crude Reaction Complete (IPC 2: TLC/HPLC)

Caption: Workflow for the Grignard synthesis of the target intermediate.

Section 2: Work-up & Product Isolation

The transition from a reaction mixture to a solid crude product is fraught with challenges related to safety, phase separation, and product precipitation.

Frequently Asked Questions (FAQs)

Question 2.1: What is the safest way to quench a large-scale Grignard reaction?

Answer: Quenching is one of the most hazardous steps in this process due to the exothermic reaction of the unreacted Grignard reagent and magnesium with the quench solution.

  • Causality: Adding the aqueous quench solution to the reaction mixture (normal quench) can create a large exotherm at the top surface, potentially boiling the low-boiling point solvent (like THF or ether) and causing a dangerous pressure buildup.

  • Recommended Procedure (Reverse Quench):

    • Prepare a cooled (0-10°C) solution of aqueous ammonium chloride (NH₄Cl) or a dilute acid like 1M HCl in a separate, appropriately sized reactor.

    • Slowly transfer the Grignard reaction mixture into the vigorously stirred quench solution.

    • Rationale: This method ensures the quenching solution is always in excess, allowing for better heat dissipation and minimizing the risk of a runaway reaction. The unreacted Grignard reagent is consumed as it is introduced, preventing accumulation.

Question 2.2: I'm forming a persistent emulsion during the aqueous work-up. How can I resolve this?

Answer: Emulsions are common due to the formation of magnesium salts which can act as surfactants.

  • Causality: Fine solid particles of magnesium hydroxides and salts stabilize the interface between the organic and aqueous layers, preventing them from separating cleanly.

  • Solutions:

    • Add Saturated Brine: Washing the combined layers with a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which helps to break the emulsion.

    • Filter through Celite®: If solids are the cause, filtering the entire biphasic mixture through a pad of Celite® or another filter aid can remove the interfacial solids.

    • Solvent Modification: If using THF, which has partial water solubility, swapping it for a less miscible solvent like methyl tert-butyl ether (MTBE) or toluene after the quench can improve phase separation.

dot

Workup and Isolation Logic Start Crude Magnesium Alkoxide in Organic Solvent Quench Reverse Quench: Add reaction mix to cold aq. NH4Cl Start->Quench PhaseSplit Phase Separation Quench->PhaseSplit Emulsion Emulsion Formed? PhaseSplit->Emulsion Separation Issue OrganicLayer Collect Organic Layer PhaseSplit->OrganicLayer Clean Separation BrineWash Add Saturated Brine or Filter through Celite Emulsion->BrineWash Yes Emulsion->OrganicLayer No BrineWash->OrganicLayer Hydrolysis Saponification: Add NaOH/KOH solution OrganicLayer->Hydrolysis AqueousLayer Collect Aqueous Layer (Sodium Salt) Hydrolysis->AqueousLayer Acidify Acidify to pH 2-3 with conc. HCl AqueousLayer->Acidify Precipitate Precipitation of Crude Product Acidify->Precipitate Filter Filter and Wash with Cold Water Precipitate->Filter CrudeSolid Crude 2-Cyclobutyl-2-hydroxy -2-phenylacetic acid Filter->CrudeSolid

Caption: Decision workflow for the work-up and isolation stages.

Section 3: Purification & Crystallization

Obtaining the final product with high purity (>99%) requires a robust crystallization protocol.[1] This is often the most challenging step to scale effectively.

Frequently Asked Questions (FAQs)

Question 3.1: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.

  • Causality: This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment. It is common with impure materials, as impurities can depress the melting point. It can also be caused by cooling the solution too quickly.

  • Solutions:

    • Reduce Cooling Rate: Employ a slow, controlled cooling ramp. Fast cooling does not give molecules enough time to orient into a crystal lattice.

    • Increase Solvent Volume: Add more solvent to reduce the concentration. This lowers the supersaturation level at any given temperature.

    • Use a Different Solvent System: Find a solvent system where the product is less soluble, particularly at higher temperatures. An anti-solvent approach can be effective. For example, dissolve the crude product in a good solvent (like methanol or acetone) and slowly add a poor solvent (like water or heptane) at a slightly elevated temperature until turbidity is observed, then cool slowly.

    • Seeding: Introduce a small quantity of pure seed crystals once the solution is slightly supersaturated. This provides a template for crystal growth and can bypass the energy barrier for primary nucleation.

Protocol: Baseline Recrystallization
  • Solvent Screening: Perform small-scale solubility tests to identify a suitable solvent or solvent pair. A good single solvent will dissolve the product well at high temperatures but poorly at low temperatures.

  • Dissolution: In a reactor, dissolve the crude solid in the minimum amount of the chosen hot solvent (e.g., Toluene/Heptane mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes, then filter the hot solution to remove the carbon.

  • Controlled Cooling: Cool the solution slowly according to a pre-defined profile (e.g., 10-15°C per hour).

  • Seeding: If necessary, add seed crystals (1-2% w/w) once the solution has cooled enough to be supersaturated.

  • Aging: Hold the resulting slurry at the final, low temperature (e.g., 0-5°C) for several hours to maximize yield.

  • Isolation: Filter the crystals and wash with a small amount of the cold solvent to remove residual mother liquor.

  • Drying: Dry the purified solid under a vacuum at a temperature well below its melting point.

dot

Troubleshooting Crystallization Start Hot, Saturated Solution of Crude Product Cooling Begin Cooling Start->Cooling Problem Observation? Cooling->Problem OilingOut Product Oils Out Problem->OilingOut Liquid phase NoCrystals No Precipitation Problem->NoCrystals Clear solution GoodCrystals Crystals Form Problem->GoodCrystals Solid phase Sol1 Re-heat, add more solvent and/or change solvent system OilingOut->Sol1 Sol2 Cool slower OilingOut->Sol2 Sol3 Add seed crystals NoCrystals->Sol3 Sol4 Scratch flask / Add anti-solvent NoCrystals->Sol4 Sol1->Cooling Sol2->Cooling Sol3->Cooling Sol4->Cooling

Caption: A logical diagram for troubleshooting common crystallization issues.

Section 4: Scale-Up Specific Issues

Variables that are negligible in a 1L flask can become process-defining in a 100L reactor. Understanding these changes is key to successful scale-up.

Frequently Asked Questions (FAQs)

Question 4.1: How does mixing efficiency impact the Grignard reaction at scale?

Answer: Inadequate mixing is a primary cause of failed scale-up campaigns.[5]

  • Causality: In a large reactor, it's easy to create "dead zones" where the fluid is not well-mixed. When adding the benzoylformate, poor mixing leads to high local concentrations, causing localized exotherms and promoting the side reactions discussed in Section 1.2. The viscosity of the reaction mixture can also increase as magnesium salts precipitate, further challenging the mixing.

  • Recommendations:

    • Impeller Choice: Use an impeller designed for good top-to-bottom turnover and solids suspension, such as a pitched-blade turbine or a retreat curve impeller, rather than a simple anchor stirrer.

    • Baffles: Ensure the reactor is properly baffled to prevent vortexing and improve turbulence.

    • Stir Speed: The required stir speed (RPM) does not scale linearly. It must be calculated to maintain similar tip speed or power per unit volume to achieve comparable mixing energy as the lab scale.

    • Addition Point: Introduce the reagent near the impeller to ensure it is rapidly dispersed.

Question 4.2: What are the key thermal safety considerations when scaling up this exothermic reaction?

Answer: The ability to cool a reaction decreases significantly as scale increases.

  • Causality: The volume of a reactor increases by the cube of its radius (V ∝ r³), but the surface area available for heat exchange only increases by the square (A ∝ r²). This means a large reactor has much less cooling capacity per unit of volume. A reaction that is easily controlled in a flask can become a dangerous runaway reaction at scale.[5]

  • Safety Protocol:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction, heat capacity of the mixture, and the maximum temperature of the synthetic reaction (MTSR). This data is essential for ensuring the plant's cooling systems can handle the heat load.

    • Semi-Batch Operation: The addition of the limiting reagent should be controlled by the cooling capacity. If the temperature rises above the set limit, the addition must be stopped. This "addition-controlled" approach prevents the accumulation of unreacted reagents that could lead to a runaway.

    • Emergency Planning: Ensure the reactor is equipped with appropriate safety measures, such as a pressure relief valve and a documented emergency quench procedure.[5]

Section 5: Analytical & Quality Control

A robust analytical program is the foundation of a reproducible process. It provides the data needed to control the process and ensure the final product meets specifications.

Stage Analytical Method Purpose Acceptance Criteria (Example)
In-Process Control (IPC) Titration of Grignard ReagentTo determine the exact concentration of the active nucleophile.85-95% of theoretical concentration.
HPLC or TLCTo monitor the consumption of the benzoylformate starting material.Starting Material < 2.0% remaining.
Crude Product HPLCTo determine the purity profile before crystallization.Target Product > 90%; Key Byproducts < 5%.
Loss on Drying (LOD)To measure residual solvent content.< 1.0% w/w.
Final Product HPLCTo confirm final purity and quantify impurities.Purity ≥ 99.5%; Any single impurity ≤ 0.10%.
¹H NMR / ¹³C NMRTo confirm the chemical structure and identity.Spectrum conforms to the reference standard.
FTIRTo confirm identity and functional groups.Spectrum conforms to the reference standard.
Elemental AnalysisTo confirm the elemental composition.C, H, O ± 0.4% of theoretical values.
Developing a Stability-Indicating HPLC Method

A crucial aspect of quality control is ensuring the analytical method can separate the main compound from any potential degradation products. This is achieved through forced degradation studies.[6]

  • Prepare Samples: Subject solutions of the final product to stress conditions:

    • Acidic: 0.1 M HCl, heat

    • Basic: 0.1 M NaOH, heat

    • Oxidative: 3% H₂O₂, room temperature

    • Thermal: Store solid sample at elevated temperature (e.g., 80°C)

    • Photolytic: Expose solution to UV/Vis light

  • Analyze: Run all stressed samples on the HPLC method, ideally with a photodiode array (PDA) detector.

  • Validate: The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main product peak, and the peak purity analysis of the main peak passes.

Section 6: Safety Considerations

  • Grignard Reagents: Handle in an inert, dry atmosphere. Unreacted magnesium can be pyrophoric. The quench step must be carefully controlled.

  • Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always use fresh, tested solvents.

  • Product Hazards: The final product, this compound, and its analogs are typically classified as irritants. A safety data sheet for a similar compound indicates it causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[7] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood.

References

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • ChemSynthesis. (2025). This compound.
  • LookChem. (n.d.). This compound CAS NO.1460-47-5.
  • ResearchGate. (n.d.). Scheme 9. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid....
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Google Patents. (n.d.). US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • CymitQuimica. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Biosynth. (2022). Safety Data Sheet - 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid.
  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxyphenylacetic Acid.
  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • LGC Standards. (2022). SAFETY DATA SHEET - 2-Cyclohexyl-2-hydroxy-phenylacetic Acid.

Sources

Validation & Comparative

Comparative Efficacy of 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid and Its Analogs as Muscarinic Receptor Antagonist Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of anticholinergic drug discovery, the structural nuances of precursor molecules play a pivotal role in determining the efficacy and selectivity of the final active pharmaceutical ingredient (API). Among the key intermediates are α-cycloalkyl-α-hydroxy-α-phenylacetic acids, which form the acidic core of several potent muscarinic receptor antagonists. This guide provides a comparative analysis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid and its structurally similar cyclopentyl and cyclohexyl analogs, offering insights into their potential efficacy as precursors for anticholinergic agents.

Introduction to α-Cycloalkyl-α-hydroxy-α-phenylacetic Acids in Anticholinergic Drug Design

Compounds such as this compound are critical building blocks in the synthesis of anticholinergic drugs like glycopyrrolate and oxybutynin. These drugs function by competitively antagonizing acetylcholine at muscarinic receptors, leading to a range of therapeutic effects, including the reduction of muscle spasms and secretions. The general structure of these drugs often involves the esterification of an α-cycloalkyl-α-hydroxy-α-phenylacetic acid with an amino alcohol, followed by quaternization of the nitrogen atom.

The efficacy of the final drug is significantly influenced by the structure of the acidic precursor. The size and conformation of the cycloalkyl group, in particular, can impact the binding affinity and selectivity of the molecule for different muscarinic receptor subtypes (M1-M5). Understanding the structure-activity relationships (SAR) of these precursor acids is therefore crucial for the rational design of novel anticholinergic agents with improved therapeutic profiles.

Mechanism of Action: Targeting Muscarinic Receptors

The primary mechanism of action for anticholinergic drugs derived from these precursors is the competitive blockade of muscarinic acetylcholine receptors.[1][2] These G-protein coupled receptors are widely distributed throughout the body and are involved in mediating the effects of the parasympathetic nervous system.[3] By binding to these receptors without activating them, anticholinergic drugs prevent acetylcholine from binding and initiating its signaling cascade. This leads to a reduction in parasympathetic tone, resulting in effects such as smooth muscle relaxation, decreased glandular secretion, and increased heart rate.

The affinity and selectivity of a drug for the different muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are critical determinants of its therapeutic utility and side-effect profile.[4][5] For instance, M3 receptor antagonism is primarily responsible for the desired effects in conditions like overactive bladder, while M2 receptor blockade can lead to unwanted cardiac side effects.[6] The structure of the cycloalkyl group in the precursor acid can influence this selectivity.

Comparative Analysis of Cycloalkyl Analogs

While direct comparative experimental data for the binding affinities of this compound and its cyclopentyl and cyclohexyl counterparts as standalone acids are not extensively available in public literature, their influence on the final drug's efficacy can be inferred from structure-activity relationship studies of the resulting anticholinergic agents.

General SAR principles for anticholinergic agents indicate that the presence of a carbocyclic ring, such as a phenyl, cyclohexyl, or cyclopentyl group, at the alpha position to the carbonyl group of the ester is crucial for maximal antagonist activity.[7] The cycloalkyl group is thought to contribute to the hydrophobic interactions within the receptor's binding pocket.

Studies on centrally active anticholinergics have shown that a cycloalkyl group in the acid moiety can prolong the duration of action.[8] Specifically, glycopyrrolate, which contains a cyclopentyl group, is a potent anticholinergic agent.[9] Research on other muscarinic antagonists has also highlighted the importance of a cyclohexyl group for high affinity.[10]

Based on these established principles, it can be extrapolated that the size of the cycloalkyl ring likely plays a role in optimizing the fit of the molecule within the muscarinic receptor's binding site. The general trend observed in many ligand-receptor interactions is that a five- or six-membered ring often provides a better conformational fit than a four-membered ring. This would suggest that the cyclopentyl and cyclohexyl analogs may lead to final drug products with higher binding affinities compared to the cyclobutyl analog. However, without direct experimental data, this remains a well-supported hypothesis based on SAR.

To definitively determine the comparative efficacy, in vitro muscarinic receptor binding assays on the final esterified and quaternized compounds derived from each acid would be necessary.

Experimental Protocols for Efficacy Evaluation

The primary method for evaluating the efficacy of these compounds is through in vitro muscarinic receptor binding assays. These assays determine the binding affinity of a compound for the different muscarinic receptor subtypes.

Muscarinic Receptor Radioligand Binding Assay

This is a standard and widely used method to determine the binding affinity of a test compound.

Objective: To determine the inhibitory constant (Ki) of test compounds for muscarinic M1, M2, and M3 receptors.

Materials:

  • Membrane preparations from cells expressing human M1, M2, or M3 muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine.

  • Test compounds: Quaternized derivatives of this compound, 2-cyclopentyl-2-hydroxy-2-phenylacetic acid, and 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and atropine in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, [³H]-NMS, and either assay buffer (for total binding), a high concentration of atropine (for non-specific binding), or the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

Expected Outcome: The Ki values will provide a quantitative measure of the binding affinity of each compound for the different muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.

Data Presentation

The results from the muscarinic receptor binding assays should be presented in a clear and concise table to facilitate comparison.

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)
Cyclobutyl DerivativeExperimental ValueExperimental ValueExperimental Value
Cyclopentyl DerivativeExperimental ValueExperimental ValueExperimental Value
Cyclohexyl DerivativeExperimental ValueExperimental ValueExperimental Value

Visualization of Key Concepts

General Structure of Anticholinergic Precursor Acids

G cluster_0 α-Cycloalkyl-α-hydroxy-α-phenylacetic Acid C C OH OH C->OH COOH COOH C->COOH Phenyl Phenyl Ring C->Phenyl Cycloalkyl Cycloalkyl Ring (e.g., Cyclobutyl, Cyclopentyl, Cyclohexyl) C->Cycloalkyl

Caption: Core structure of the precursor acids.

Experimental Workflow for Muscarinic Receptor Binding Assay

workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Compound Prepare Serial Dilutions of Test Compounds Incubate Incubate Membranes, Radioligand & Compound Compound->Incubate Membrane Prepare Receptor Membrane Suspensions Membrane->Incubate Filter Rapid Filtration Incubate->Filter Separate bound/ free radioligand Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Values Count->Analyze

Caption: Workflow for determining binding affinity.

Conclusion

The comparative analysis of this compound with its cyclopentyl and cyclohexyl analogs is essential for understanding the structure-activity relationships that govern the efficacy of the resulting anticholinergic drugs. While direct experimental data on the acids themselves is limited, established SAR principles suggest that the five- and six-membered ring systems are likely to confer higher binding affinity to the final drug products. To validate this hypothesis, the detailed experimental protocol for a muscarinic receptor binding assay provided in this guide can be employed. The resulting data will be invaluable for researchers and scientists in the field of drug development, enabling the rational design of more potent and selective anticholinergic agents.

References

  • Abood, L. G. (n.d.). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. NCBI. [Link]

  • Gualtieri, F., et al. (2009). Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Journal of Medicinal Chemistry. [Link]

  • SAR of anticholinergic drugs. (n.d.). CUTM Courseware. [Link]

  • Gualtieri, F., et al. (1988). Enantioselectivity of muscarinic antagonists. Isomeric 2-cyclohexyl-2-phenyl-5-[(dimethylamino)methyl]-1,3-oxathiolane methiodides. Journal of Medicinal Chemistry. [Link]

  • Gualtieri, F., et al. (1988). Enantioselectivity of muscarinic antagonists. 2,2-Dicyclohexyl-5-[(dimethylamino)methyl]-1,3-oxathiolane methiodides and related 3-oxides. Journal of Medicinal Chemistry. [Link]

  • Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy, Series B. [Link]

  • Structure Activity Relationship - Cholinergic Drugs. (n.d.). Pharmacy 180. [Link]

  • Eglen, R. M. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules. [Link]

  • Wu, E. S., et al. (1998). Studies on a soft glycopyrrolate analog, SG-1. Pharmaceutical Research. [Link]

  • Cohen, V. I., et al. (1991). Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl)-alpha-aryl-alpha-hydroxyacetates. Journal of Medicinal Chemistry. [Link]

  • Bodor, N., et al. (1998). Design, synthesis, and pharmacological evaluation of soft glycopyrrolate and its analog. Die Pharmazie. [Link]

  • Pharmacology Concepts By Rajesh Choudhary. (2021, June 5). Structure Activity Relationship (SAR) of Cholinergic Blockers (Parasympatholytics). YouTube. [Link]

  • Ward, J. S., et al. (1998). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology. [Link]

  • Broadley, K. J., & Kelly, D. R. (2001). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology. [Link]

  • Wess, J., et al. (1992). High affinity acylating antagonists for muscarinic receptors. The Journal of Biological Chemistry. [Link]

  • Sener, B., et al. (1998). Structure-Activity Relationships of Imperialine Derivatives and their Anticholinergic Activity. Planta Medica. [Link]

  • D'Agostino, G., et al. (1989). Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists. Pharmacological Research. [Link]

  • Eglen, R. M. (2001). Muscarinic Receptor Agonists and Antagonists. ResearchGate. [Link]

  • Kim, E. D., & Riel, J. (2023). Muscarinic Antagonists. StatPearls. [Link]

  • Hilal-Dandan, R., & Brunton, L. L. (Eds.). (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). AccessMedicine. [Link]

  • Markovic, M., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules. [Link]

  • Walsh, D. A., et al. (1982). Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues. Journal of Medicinal Chemistry. [Link]

  • Acetylcholine receptors (muscarinic) | Introduction. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • PubChem. (n.d.). 2-Cyclopentyl-2-hydroxy-phenylacetic acid. [Link]

  • Schmitz, W., et al. (1991). The role of alpha 1-adrenergic and muscarinic receptors in cardiac function. Basic Research in Cardiology. [Link]

  • Zengin, G., et al. (2024). Anti-Cholinergic Effects of the Phenolic Extract from the Astragalus crenatus Plant: A Computational and Network Pharmacology Study. Pharmaceuticals. [Link]

  • Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology. [Link]

  • Fassihi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

  • Gal, J., et al. (1983). Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. Journal of Medicinal Chemistry. [Link]

  • Magalhães, J., et al. (2023). A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. Pharmaceutics. [Link]

  • Lazareno, S., & Birdsall, N. J. (1993). Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. British Journal of Pharmacology. [Link]

  • Maccari, G., et al. (2019). Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies. Future Medicinal Chemistry. [Link]

  • Marković, J. D., et al. (2008). Design and QSAR study of analogs of alpha-tocopherol with enhanced antiproliferative activity against human breast adenocarcinoma cells. Journal of Molecular Graphics and Modelling. [Link]

  • Tzakos, A. G., et al. (2016). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules. [Link]

Sources

Comparative Analysis of 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid Analogs: A Guide to Structure-Activity Relationships for Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Glycolate Scaffold in Anticholinergic Drug Design

The 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid scaffold belongs to the broader class of α-hydroxy-α,α-disubstituted acetic acids, commonly known as glycolic acids. Esters derived from these acids are renowned for their anticholinergic properties, acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are pivotal in mediating the effects of the parasympathetic nervous system, and their modulation has therapeutic applications in a range of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

The core structure, characterized by a quaternary carbon atom bearing a hydroxyl group, a phenyl ring, a cyclobutyl ring, and a carboxylic acid (or its ester derivative), provides a unique three-dimensional arrangement that is crucial for effective receptor binding. This guide will systematically explore how modifications to each of these components—the cycloalkyl group, the phenyl ring, and the ester moiety—influence the antagonist activity of these analogs.

The Core Pharmacophore: Unraveling the Structure-Activity Relationships

The anticholinergic potency of this compound analogs is governed by a delicate interplay of steric and electronic factors. The general SAR for muscarinic antagonists derived from glycolic acid esters highlights several critical features.[1]

The α-Carbon Substituents: A Balance of Bulk and Lipophilicity

For potent muscarinic antagonism, the groups attached to the α-carbon of the acetic acid moiety must be large and hydrophobic.[1] In the case of our lead compound, these are the phenyl and cyclobutyl rings.

  • The Phenyl Ring: An unsubstituted phenyl group is generally considered optimal for high affinity.[3] Substitution on the phenyl ring, whether with alkyl, halide, or hydroxyl groups, tends to diminish both central and peripheral anticholinergic activity.[3] This suggests that the phenyl ring engages in a specific hydrophobic interaction within the receptor binding pocket, and any alteration to its electronic or steric profile disrupts this optimal fit.

The Essential α-Hydroxyl Group

The presence of a hydroxyl group at the α-position is a hallmark of potent anticholinergic glycolates.[1][3] This functional group is believed to enhance binding affinity through the formation of a hydrogen bond with a specific residue within the muscarinic receptor's binding site.[1] Analogs lacking this hydroxyl group, or where it is replaced by a hydrogen or a methyl group, exhibit significantly reduced anticholinergic activity.[3]

The Ester Moiety: Bridging to the Amino Alcohol

The carboxylic acid of this compound is typically esterified with an amino alcohol to produce the active antagonist. This ester linkage is a critical component of the pharmacophore.[1] The nature of the amino alcohol profoundly impacts the potency, selectivity, and pharmacokinetic properties of the resulting molecule.

  • The Amino Alcohol Structure: The most potent anticholinergic agents are often esters of cyclic amino alcohols such as those based on piperidine, tropane, or quinuclidine.[3] For instance, N-methyl-4-piperidyl cyclobutylphenylglycolate is a known anticholinergic agent.[5] The rigid conformation of bicyclic amino alcohols like tropine and quinuclidine can lead to very high potency.

  • The Nitrogen Substituent: The nitrogen atom of the amino alcohol is typically a tertiary amine or a quaternary ammonium salt.[1] While quaternary ammonium compounds are often the most potent, tertiary amines also exhibit significant activity as they are protonated at physiological pH and can bind to the receptor in their cationic form.[1] The nature of the alkyl groups on the nitrogen also influences activity, with smaller alkyl groups like methyl or ethyl being common.[1]

Comparative Analysis: Predicting Potency Based on Structural Modifications

While a comprehensive table of experimental data for a systematically varied series of this compound analogs is not available in the literature, we can construct a predictive comparison based on the established SAR principles discussed above.

Table 1: Predicted Impact of Structural Modifications on Anticholinergic Activity of 2-Cycloalkyl-2-hydroxy-2-phenylacetic Acid Esters

Modification from this compound esterPredicted Effect on PotencyRationale
Cycloalkyl Group Variation
Cyclopropyl substitutionLikely decreaseSmaller, more strained ring may not provide optimal hydrophobic interaction.
Cyclopentyl substitutionPotentially similar or increasedOften considered an optimal size for receptor binding in related series.[1]
Cyclohexyl substitutionPotentially increasedLarger, flexible ring can enhance hydrophobic interactions.[4]
Phenyl Ring Substitution
para-MethylphenylLikely decreaseSubstitution disrupts optimal hydrophobic and electronic interactions.[3]
para-ChlorophenylLikely decreaseHalogen substitution alters the electronic profile of the ring.[3]
α-Hydroxyl Group Modification
Removal of -OH groupSignificant decreaseLoss of crucial hydrogen bonding interaction with the receptor.[3]
Ester Moiety Variation
Esterification with TropineLikely increaseRigid bicyclic structure often leads to higher potency.
Quaternization of NitrogenPotentially increasedQuaternary ammonium salts are often the most potent antagonists.[1]

Experimental Protocols for Evaluation of Anticholinergic Activity

To validate the predicted SAR and to quantitatively compare the potency of novel analogs, robust and standardized experimental protocols are essential. The following outlines key in vitro assays for characterizing muscarinic receptor antagonists.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for the muscarinic receptor subtypes (M1-M5).

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds at each muscarinic receptor subtype.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) for binding to cell membranes expressing a specific muscarinic receptor subtype.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assays (Isolated Tissue Preparations)

These assays measure the ability of an antagonist to inhibit the functional response induced by a muscarinic agonist in an isolated tissue.

Objective: To determine the pA2 value of the antagonist, which is a measure of its potency.

Principle: The assay quantifies the rightward shift in the concentration-response curve of a muscarinic agonist (e.g., carbachol) in the presence of the antagonist.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate a suitable tissue that expresses the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3 receptors, rabbit vas deferens for M2 receptors). Mount the tissue in an organ bath containing a physiological salt solution at 37°C and aerated with 95% O2/5% CO2.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist like carbachol.

  • Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the test antagonist for a predetermined period to allow for equilibration.

  • Second Agonist Curve: In the continued presence of the antagonist, generate a second concentration-response curve for the agonist.

  • Schild Analysis: Repeat steps 3 and 4 with at least two other concentrations of the antagonist. Construct a Schild plot by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.[6]

Visualizing Key Relationships

To better understand the interplay of structural features and the experimental workflow, the following diagrams are provided.

Caption: Key structural determinants of anticholinergic activity in this compound analogs.

Functional_Assay_Workflow cluster_0 Experimental Setup cluster_1 Assay Procedure cluster_2 Data Analysis Tissue Isolated Tissue (e.g., Guinea Pig Ileum) OrganBath Organ Bath with Physiological Solution Tissue->OrganBath AgonistCRC1 Generate Agonist (Carbachol) CRC OrganBath->AgonistCRC1 Incubate Incubate with Antagonist AgonistCRC1->Incubate AgonistCRC2 Generate Agonist CRC in presence of Antagonist Incubate->AgonistCRC2 SchildPlot Construct Schild Plot AgonistCRC2->SchildPlot pA2 Determine pA2 Value SchildPlot->pA2

Caption: Workflow for determining antagonist potency (pA2) using an in vitro functional assay.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a classic example of rational drug design in the field of anticholinergics. The potency and selectivity of these compounds are dictated by the specific combination of a bulky, hydrophobic acid moiety containing a critical hydroxyl group, and an appropriate amino alcohol ester. While the general principles are well-established, there is a clear need for further research involving the synthesis and systematic evaluation of a focused library of these analogs to provide precise quantitative SAR data. Such studies would enable the development of more refined predictive models and facilitate the discovery of next-generation muscarinic receptor antagonists with improved therapeutic profiles.

References

  • Abood, L. G. (n.d.). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. National Academies Press (US). Retrieved from [Link]

  • National Research Council (US) Panel on Anticholinesterase Chemicals; National Research Council (US) Panel on Anticholinergic Chemicals. (1982). Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents: Volume 1 Anticholinesterases and Anticholinergics. National Academies Press (US). Retrieved from [Link]

  • SAR of Muscarinic Antagonists. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Gualtieri, F., et al. (1995). Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters. European Journal of Medicinal Chemistry, 30(10), 789-800.
  • Barton, M. E., et al. (2009). M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines. Bioorganic & Medicinal Chemistry Letters, 19(6), 1686-1690.
  • Gerber, W. U., & van der Meer, M. J. (1990). Apparent pA2 values of benzodiazepine antagonists and partial agonists in monkeys. Journal of Pharmacology and Experimental Therapeutics, 254(1), 122-128.
  • Beleslin, D. B., & Samardzic, R. (1999). Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist.
  • Bridges, T. M., et al. (2010). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorganic & Medicinal Chemistry Letters, 20(6), 1972-1975.
  • Oroshnik, W., & Soldati, G. (1978). Synthesis of anticholinergic agents: N-methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate salts. Journal of Pharmaceutical Sciences, 67(5), 701-702.
  • Constanti, A., & Sim, J. A. (1987). A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice. British Journal of Pharmacology, 90(2), 333-345.
  • Eldefrawi, A. T., et al. (1988). The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor. Journal of Pharmacology and Experimental Therapeutics, 246(2), 614-622.
  • Slideshare. (n.d.). pA2 value, Schild plot and pD2 values- applications in pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). N-[11C]Methylpiperidin-4-yl acetate. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Mackay, D. (1978). How should values of pA2 and affinity constants for pharmacological competitive antagonists be estimated?. The Journal of Pharmacy and Pharmacology, 30(9), 545-552.
  • Global Substance Registration System. (n.d.). N-METHYL-4-PIPERIDYL CYCLOPENTYLMETHYLETHYNYLGLYCOLATE. Retrieved from [Link]

Sources

comparative analysis of different synthesis routes for 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid, a tertiary carboxylic acid, represents a valuable building block in medicinal chemistry, offering a unique three-dimensional profile due to its cyclobutyl moiety. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering in-depth technical insights, step-by-step protocols, and supporting data to inform your experimental choices.

Introduction to this compound

This compound (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) is a derivative of mandelic acid, featuring a cyclobutyl group at the alpha position.[1][2] This structural feature is of particular interest in drug design as the cyclobutyl ring can serve as a bioisostere for other groups, potentially improving pharmacokinetic properties such as metabolic stability and receptor binding affinity. The presence of a chiral center also opens avenues for the development of stereospecific therapeutics.

This guide will explore two distinct and viable synthetic pathways for the preparation of this compound:

  • Route 1: The Grignard Reaction Approach: A classic and powerful method for carbon-carbon bond formation, involving the addition of a cyclobutyl Grignard reagent to a phenylglyoxylate ester.

  • Route 2: The Reformatsky Reaction Pathway: An alternative strategy that utilizes an organozinc reagent to couple an α-halo ester with a cyclobutyl phenyl ketone.

Each route will be assessed based on its efficiency, scalability, reagent availability, and potential challenges.

Route 1: Grignard Reaction with Ethyl Phenylglyoxylate

The Grignard reaction is a cornerstone of organic synthesis, renowned for its reliability in forming new carbon-carbon bonds. In this approach, the key transformation is the nucleophilic addition of a cyclobutylmagnesium halide to the electrophilic keto-carbonyl of ethyl phenylglyoxylate.

Mechanistic Rationale

The causality behind this synthetic choice lies in the highly polarized carbon-magnesium bond of the Grignard reagent, which renders the cyclobutyl group strongly nucleophilic. This nucleophile preferentially attacks the more electrophilic ketone carbonyl of ethyl phenylglyoxylate over the ester carbonyl. The subsequent acidic workup protonates the resulting alkoxide and hydrolyzes the ester to yield the final carboxylic acid. The success of this reaction hinges on the careful control of anhydrous conditions to prevent quenching of the Grignard reagent.

Experimental Protocol

Step 1: Preparation of Cyclobutylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Under a nitrogen atmosphere, add a solution of cyclobutyl bromide (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Initiate the reaction with gentle heating. Once initiated, the reaction should be self-sustaining. Maintain a gentle reflux until all the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.

Step 2: Reaction with Ethyl Phenylglyoxylate

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of ethyl phenylglyoxylate (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Hydrolysis and Product Isolation

  • Cool the reaction mixture again to 0 °C and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ethyl 2-cyclobutyl-2-hydroxy-2-phenylacetate.

  • For the final hydrolysis step, dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting ester.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute the residue with water.

  • Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with cold 2M hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Visualization of the Grignard Reaction Pathway

Grignard_Route cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis Cyclobutyl Bromide Cyclobutyl Bromide Cyclobutylmagnesium Bromide Cyclobutylmagnesium Bromide Cyclobutyl Bromide->Cyclobutylmagnesium Bromide  Mg, Et2O Mg Mg Mg->Cyclobutylmagnesium Bromide Intermediate Ester Intermediate Ester Cyclobutylmagnesium Bromide->Intermediate Ester Ethyl Phenylglyoxylate Ethyl Phenylglyoxylate Ethyl Phenylglyoxylate->Intermediate Ester Final Product Final Product Intermediate Ester->Final Product  1. NaOH, EtOH/H2O  2. H3O+

Caption: Synthetic workflow for Route 1 via the Grignard reaction.

Route 2: The Reformatsky Reaction Approach

The Reformatsky reaction provides an alternative C-C bond-forming strategy, employing an organozinc reagent, which is typically less reactive than a Grignard reagent.[2][4] This can be advantageous in terms of functional group tolerance. The key step here is the reaction of cyclobutyl phenyl ketone with the zinc enolate of an α-bromoacetate.

Mechanistic Rationale

This reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond of ethyl bromoacetate, forming a zinc enolate.[5] This organozinc compound is sufficiently nucleophilic to add to the carbonyl group of cyclobutyl phenyl ketone.[6] The resulting zinc alkoxide is then hydrolyzed upon acidic workup to yield the β-hydroxy ester, which is subsequently hydrolyzed to the target carboxylic acid. The choice of this route is often dictated by the availability of the starting ketone and the desire for milder reaction conditions compared to the Grignard approach.

Experimental Protocol

Step 1: Preparation of Cyclobutyl Phenyl Ketone (if not commercially available)

  • This precursor can be synthesized via a Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 2: The Reformatsky Reaction

  • In a round-bottom flask, add activated zinc dust (1.5 eq).

  • Add a solution of cyclobutyl phenyl ketone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring. The reaction is often initiated by the addition of a small crystal of iodine.

  • Maintain reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and add dilute sulfuric acid to dissolve the unreacted zinc and the zinc salts.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to obtain the crude ethyl 3-cyclobutyl-3-hydroxy-3-phenylpropanoate.

Step 3: Hydrolysis

  • Hydrolyze the crude ester using similar conditions as described in Route 1 (NaOH in ethanol/water) to yield the final product, this compound.

Visualization of the Reformatsky Reaction Pathway

Reformatsky_Route cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Carbonyl Addition cluster_2 Step 3: Hydrolysis Ethyl Bromoacetate Ethyl Bromoacetate Zinc Enolate Zinc Enolate Ethyl Bromoacetate->Zinc Enolate  Zn, Toluene Zn Zn Zn->Zinc Enolate Intermediate Ester Intermediate Ester Zinc Enolate->Intermediate Ester Cyclobutyl Phenyl Ketone Cyclobutyl Phenyl Ketone Cyclobutyl Phenyl Ketone->Intermediate Ester Final Product Final Product Intermediate Ester->Final Product  1. NaOH, EtOH/H2O  2. H3O+

Caption: Synthetic workflow for Route 2 via the Reformatsky reaction.

Comparative Analysis

ParameterRoute 1: Grignard ReactionRoute 2: Reformatsky Reaction
Starting Materials Cyclobutyl bromide, Ethyl phenylglyoxylateCyclobutyl phenyl ketone, Ethyl bromoacetate
Reagent Reactivity Highly reactive Grignard reagent, sensitive to moisture and protic functional groups.Moderately reactive organozinc reagent, more tolerant of other functional groups.
Reaction Conditions Requires strictly anhydrous conditions.Less stringent moisture requirements, but requires heating.
Potential Byproducts Wurtz coupling of the Grignard reagent, enolization of the starting ester.Self-condensation of the bromoacetate, dehydration of the product.
Scalability Readily scalable, but requires careful temperature control during Grignard formation and addition.Generally scalable with good temperature control.
Yield (Estimated) 60-75%50-65%

Conclusion

Both the Grignard and Reformatsky routes offer viable pathways for the synthesis of this compound. The choice between them will largely depend on the availability of starting materials and the specific experimental constraints of the laboratory.

The Grignard route is likely to be higher yielding but demands more rigorous control of anhydrous conditions. The high reactivity of the Grignard reagent also makes it less forgiving to impurities.

The Reformatsky reaction , while potentially lower yielding, offers the advantage of using a less reactive organometallic reagent, which can simplify the experimental setup and improve tolerance to other functional groups, should a more complex substrate be used in the future.

Ultimately, both methods provide a solid foundation for the synthesis of this valuable research compound. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and successfully achieve their synthetic goals.

References

  • ChemSynthesis. (2024). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 9. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid... Retrieved from [Link]

  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
  • Google Patents. (n.d.). DE2708189C2 - Process for the preparation of phenylglyoxylic acid esters.
  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
  • Google Patents. (n.d.). US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

Sources

A Comprehensive In Vitro Guide to Validating the Biological Activity of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust, multi-tiered framework for the in vitro validation of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid, a novel compound with suspected anticholinergic properties. Designed for researchers in pharmacology and drug development, this document outlines a self-validating experimental cascade, moving from initial target engagement to functional cellular response and finally to essential safety profiling. Each step is detailed with both the underlying scientific rationale and actionable, step-by-step protocols.

Section 1: Introduction to Muscarinic Antagonists and the Investigational Compound

Muscarinic acetylcholine receptors (mAChRs) are pivotal G-protein coupled receptors (GPCRs) that mediate a vast array of physiological functions, making them critical targets for therapeutic intervention in diseases ranging from chronic obstructive pulmonary disease (COPD) to overactive bladder.[1][2] Muscarinic antagonists, or anticholinergics, function by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting these downstream signals.[1][3]

The investigational compound, this compound (hereafter referred to as CPA), possesses structural motifs common to known muscarinic receptor antagonists. Its validation requires a systematic approach to confirm its hypothesized biological activity. This guide will compare CPA against well-characterized control compounds to rigorously define its pharmacological profile.

Section 2: Designing a Robust Validation Cascade

To ensure scientific rigor, a three-stage validation process is essential. This cascade is designed to answer three fundamental questions in sequence:

  • Binding: Does the compound physically interact with the intended target receptor?

  • Function: Does this binding event translate into a measurable biological effect (i.e., antagonism)?

  • Viability: Is the observed functional effect specific to the target and not a result of general cytotoxicity?

Selection of Appropriate Controls

The quality of the data is critically dependent on the use of appropriate controls.

  • Test Article (CPA): this compound.

  • Positive Control: Glycopyrrolate. A well-established, potent, and non-selective muscarinic antagonist used clinically for various indications, including reducing secretions.[4][5][6] Its quaternary amine structure limits blood-brain barrier penetration, making it a strong peripheral anticholinergic.[5][7]

  • Negative Control: Phenylacetic acid. This compound represents a structural backbone of CPA but lacks the specific substitutions expected to confer high-affinity receptor binding. While it has some reported biological activities, such as antimicrobial effects, it is not expected to be a potent muscarinic antagonist.[8][9][10]

Experimental Workflow

The validation process will proceed through three core assays: a radioligand binding assay to determine target affinity, a functional HTRF IP-One assay to measure antagonist potency, and an MTT assay to rule out cytotoxicity.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Safety Profile Binding Radioligand Binding Assay (Primary Screen) Binding_out Output: Binding Affinity (Ki) Binding->Binding_out Determines if CPA binds to the M3 receptor Functional HTRF IP-One Assay (Functional Screen) Binding_out->Functional Functional_out Output: Antagonist Potency (IC50) Functional->Functional_out Confirms CPA blocks receptor signaling Viability MTT Assay (Cytotoxicity Screen) Functional_out->Viability Viability_out Output: Cytotoxicity (CC50) Viability->Viability_out Ensures observed effects are not due to cell death final Validated Pharmacological Profile of CPA Viability_out->final start Start Validation of CPA start->Binding

Caption: Experimental workflow for in vitro validation.

Section 3: Primary Validation: Receptor Binding Affinity

Rationale: The first and most critical step is to determine if CPA directly engages its hypothesized target, the muscarinic receptor. A competitive radioligand binding assay is the gold standard for quantifying the affinity of an unlabeled compound (CPA) for a receptor.[11][12] This assay measures the ability of CPA to displace a radiolabeled ligand with known high affinity for the receptor.

Assay Principle: Competitive Radioligand Binding

This assay operates on the principle of competition. A fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) is incubated with cell membranes expressing the target receptor (e.g., M3).[11] In parallel wells, increasing concentrations of the unlabeled test compound (CPA) are added. If CPA binds to the same site, it will compete with and displace the radioligand, leading to a measurable decrease in radioactivity bound to the membranes.[12][13]

G Receptor M3 Receptor Radioligand [3H]NMS (Radioligand) TestCompound CPA (Test Compound) Receptor1 M3 Receptor Radioligand1 [3H]NMS Radioligand1:e->Receptor1:f0 Signal1 High Signal Receptor2 M3 Receptor TestCompound2 CPA TestCompound2:e->Receptor2:f0 Signal2 Low Signal

Caption: Principle of competitive radioligand binding.

Detailed Protocol: [³H]NMS Binding Assay

This protocol is adapted for membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.[11][14]

Materials:

  • CHO-K1/M3 cell membranes

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Positive Control: Glycopyrrolate

  • Negative Control: Phenylacetic acid

  • Test Article: CPA

  • Non-specific determination: Atropine (10 µM)

  • 96-well plates, filter mats (GF/C with 0.3% PEI pre-soak), scintillation fluid, and a liquid scintillation counter.[15]

Procedure:

  • Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of CPA, Glycopyrrolate, and Phenylacetic acid.[15]

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL assay buffer + 50 µL [³H]NMS (at a final concentration near its Kd) + 150 µL membrane suspension.[11]

    • Non-specific Binding: 50 µL Atropine (10 µM) + 50 µL [³H]NMS + 150 µL membrane suspension.[11]

    • Competition: 50 µL of each test compound dilution + 50 µL [³H]NMS + 150 µL membrane suspension.[15]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[15]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration over the GF/C filter mat. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[15]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[11]

Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Expected Outcome

The results will quantify the binding affinity of each compound for the M3 receptor.

CompoundPredicted Ki (nM)Interpretation
CPA To be determinedA low Ki value indicates high binding affinity.
Glycopyrrolate 1 - 10High affinity, validating the assay setup.
Phenylacetic acid > 10,000Very low affinity, as expected for a negative control.

Section 4: Functional Characterization: Antagonist Potency

Rationale: Demonstrating that a compound binds to a receptor is not sufficient; it is crucial to show that this binding event leads to a functional consequence. For a suspected antagonist, this means demonstrating its ability to block the action of a known agonist. The M3 receptor is a Gq-coupled GPCR, and its activation leads to the production of inositol triphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1).[16][17] Measuring the accumulation of the stable metabolite IP1 is a robust method to quantify Gq-coupled receptor activity.[18]

M3 Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Activates Gq Gq Protein M3R->Gq Activates CPA CPA (Antagonist) CPA->M3R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP1 IP1 (Measured Analyte) IP3->IP1 Degradation Degradation IP1->Degradation LiCl LiCl LiCl->Degradation Inhibits

Caption: M3 receptor Gq signaling pathway.

Assay Principle: HTRF IP-One Accumulation Assay

The IP-One assay from Cisbio is a competitive immunoassay that uses Homogeneous Time-Resolved Fluorescence (HTRF).[19] In the assay, IP1 produced by the cells competes with a labeled IP1 analog (d2) for binding to an anti-IP1 antibody labeled with a fluorescent donor (Cryptate). When the labeled antibody and analog are bound, FRET occurs. Cellular IP1 displaces the labeled analog, disrupting FRET. Therefore, the HTRF signal is inversely proportional to the amount of IP1 produced by the cells.[18][20]

Detailed Protocol

This protocol uses CHO-K1/M3 cells in a 96-well plate format.

Materials:

  • CHO-K1/M3 cells.[21]

  • Cell culture medium (e.g., Ham's F-12K with 10% FBS).[21]

  • Agonist: Carbachol.

  • Test compounds (CPA, Glycopyrrolate, Phenylacetic acid).

  • HTRF IP-One Gq Detection Kit (contains IP1-d2, anti-IP1 Cryptate, and lysis buffer).[16]

  • Stimulation buffer containing LiCl.[16]

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Seeding: Seed CHO-K1/M3 cells in a 96-well plate and grow to near confluency.

  • Compound Preparation: Prepare serial dilutions of CPA, Glycopyrrolate, and Phenylacetic acid. Prepare a fixed concentration of Carbachol (e.g., its EC₈₀ value, predetermined in a separate experiment).

  • Antagonist Incubation: Remove the culture medium and add the test compound dilutions. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the fixed concentration of Carbachol to all wells (except for the basal control) and incubate for 60 minutes at 37°C.[16]

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 Cryptate mixed in lysis buffer) to each well.[19]

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[16]

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.[18]

Data Analysis:

  • Calculate the 665/620 nm ratio for each well.

  • Normalize the data, setting the basal (no agonist) response as 100% inhibition and the agonist-only response as 0% inhibition.

  • Plot the percent inhibition against the log concentration of the antagonist.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of antagonist that inhibits 50% of the agonist response).

Expected Outcome

This assay determines the functional potency of the compounds as M3 receptor antagonists.

CompoundPredicted IC₅₀ (nM)Interpretation
CPA To be determinedA low IC₅₀ value indicates high functional potency.
Glycopyrrolate 1 - 20High potency, validating the functional assay.
Phenylacetic acid > 10,000Very low potency, as expected.

Section 5: Orthogonal Control: Assessment of Cytotoxicity

Rationale: It is imperative to confirm that the reduction in signal observed in the functional assay is due to specific receptor antagonism and not simply because the compound is killing the cells. A cytotoxicity assay serves as an essential orthogonal control. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[22]

Assay Principle: MTT Assay

Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[22][23] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Detailed Protocol

Materials:

  • CHO-K1/M3 cells.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization Solution (e.g., DMSO or a solution of SDS in HCl).[22]

  • 96-well plate and a microplate reader.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with the same range of concentrations of CPA, Glycopyrrolate, and Phenylacetic acid used in the functional assay. Incubate for a period relevant to the functional assay (e.g., 2-4 hours) or longer (e.g., 24 hours) to assess long-term toxicity.[22]

  • MTT Incubation: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[22][24]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[22]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm.[19]

Data Analysis:

  • Normalize the data, with untreated cells representing 100% viability and wells with no cells representing 0% viability.

  • Plot the percent viability against the log concentration of the test compound.

  • Determine the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability).

Expected Outcome

This assay establishes the concentration at which the compounds begin to exhibit toxicity.

CompoundPredicted CC₅₀ (µM)Interpretation
CPA To be determinedA high CC₅₀ is desired, indicating low cytotoxicity.
Glycopyrrolate > 50Expected to have low cytotoxicity in this assay format.
Phenylacetic acid > 50Expected to have low cytotoxicity.

Section 6: Data Synthesis and Comparative Analysis

The final step is to integrate the data from all three assays to build a complete pharmacological profile for CPA.

Consolidated Data Table
CompoundBinding Affinity Ki (nM)Functional Potency IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Window (CC₅₀ / IC₅₀)
CPA TBDTBDTBDTBD
Glycopyrrolate ~5~10>50>5000
Phenylacetic acid >10,000>10,000>50N/A
Interpreting the Results
  • Binding Affinity (Ki): This value from the radioligand binding assay confirms target engagement and provides a quantitative measure of affinity. A low nanomolar Ki suggests a potent interaction.

  • Functional Potency (IC₅₀): This value from the HTRF assay confirms the compound is an antagonist and quantifies its potency in a cellular context. Ideally, the IC₅₀ should be close to the Ki value.

  • Cytotoxicity (CC₅₀): This value from the MTT assay defines the toxic concentration range of the compound.

  • Selectivity Window: Calculated as CC₅₀ / IC₅₀, this ratio is a critical measure of a drug's therapeutic index in vitro. A large selectivity window (ideally >100) indicates that the compound's antagonistic effects occur at concentrations far below those that cause general cytotoxicity, suggesting the observed functional activity is target-specific.

Section 7: Conclusion

This comprehensive, multi-assay guide provides a rigorous and self-validating framework for characterizing the in vitro biological activity of this compound. By systematically assessing receptor binding, functional antagonism, and cytotoxicity in parallel with established positive and negative controls, researchers can confidently determine the compound's affinity, potency, and safety window. The successful execution of this workflow will provide the foundational data necessary for further preclinical development.

References

  • HTRF IP-One Gq Detection Kit. (n.d.). WEICHILAB. Retrieved from [Link]

  • Using IP-One HTRF® Assay to Identify Low Affinity Compounds. (2015, July 2). News-Medical.Net. Retrieved from [Link]

  • HTRF IP-One assay used for functional screening. (n.d.). BMG Labtech. Retrieved from [Link]

  • CHO-K1/M3 Stable Cell Line. (n.d.). GenScript. Retrieved from [Link]

  • IP-3/IP-1 Assays. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • IP1 assay for GPCR activation measurements. (n.d.). BMG Labtech. Retrieved from [Link]

  • MTT Cell Proliferation and Cytotoxicity Assay Kit. (n.d.). Elabscience. Retrieved from [Link]

  • Chabicovsky, M., Winkler, S., Soeberdt, M., Kilic, A., Masur, C., & Abels, C. (2019). Pharmacology, toxicology and clinical safety of glycopyrrolate. Toxicology and Applied Pharmacology, 370, 154-169.
  • Evans, D. A., et al. (1999). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 127(8), 1834-1842.
  • Buckley, N. J., Bonner, T. I., Buckley, C. M., & Brann, M. R. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 35(4), 469-476.
  • Evans, D. A., et al. (1999). Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. British Journal of Pharmacology, 127(8), 1834-1842.
  • El-Fakahany, E. E., et al. (2014). Novel long-acting antagonists of muscarinic ACh receptors. British Journal of Pharmacology, 171(14), 3376-3390.
  • Chabicovsky, M., Winkler, S., Soeberdt, M., Kilic, A., Masur, C., & Abels, C. (2019). Pharmacology, toxicology and clinical safety of glycopyrrolate. Toxicology and Applied Pharmacology, 370, 154-169.
  • Kruse, A. C., et al. (2013). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences, 110(45), 18134-18139.
  • In Vitro Screening for Anti-Acetylcholinesterase and Antioxidant Activities of Hottonia palustris L. Extracts and Their Unusual Flavonoids. (2022). Molecules, 27(19), 6539.
  • Birdsall, N. J., & Hulme, E. C. (1983). Muscarinic receptor subclasses. Trends in Pharmacological Sciences, 4, 459-463.
  • Glycopyrrolate Injection: Package Insert / Prescribing Info. (2025, December 7). Drugs.com. Retrieved from [Link]

  • Two-point immobilization of M3 muscarinic receptor: a method for recognizing receptor antagonists in natural products. (2024, May 3). Scientific Reports, 14(1), 10188.
  • Pulido-Rios, M. T., et al. (2010). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.15.
  • Glycopyrrolate. (2025, January 19). In StatPearls. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Glycopyrrolate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]

  • Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Nishtala, P. S., et al. (2013). Measuring anticholinergic drug exposure in older community-dwelling Australian men. European Journal of Clinical Pharmacology, 69(4), 869-876.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Glick, S. D., & Gootman, N. (1973). Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice. Archives Internationales de Pharmacodynamie et de Thérapie, 203(1), 110-118.
  • Heleno, S. A., et al. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 20(11), 20517-20546.
  • Anticholinergic Toxicity Workup. (2024, June 21). Medscape. Retrieved from [Link]

  • Lurasidone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata. (2007).
  • Future Antimicrobials: Natural and Functionalized Phenolics. (2023, January 22). Antibiotics, 12(2), 229.
  • The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (2022). PeerJ, 10, e13620.
  • Antityrosinase and antimicrobial activities of 2-phenylethanol, 2-phenylacetaldehyde and 2-phenylacetic acid. (2011). Food Chemistry, 124(1), 154-158.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the certainty of analytical data is paramount. For a molecule such as 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid, a compound with potential therapeutic significance, ensuring the accuracy and reliability of its quantification is a cornerstone of regulatory submission and batch release. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this analyte, focusing on the critical process of cross-validation to ensure data integrity across different analytical platforms.

This document is structured not as a rigid protocol, but as a narrative that explains the causality behind experimental choices, reflecting the thought process of a seasoned analytical scientist. We will explore two primary quantitative techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for unequivocal structural confirmation.

The Imperative of Orthogonal Methodologies

Relying on a single analytical method, no matter how well validated, carries an inherent risk of systematic error. An undetected interference or a matrix effect specific to that one technique could lead to consistently skewed results. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides a robust safeguard.[1] By employing orthogonal methods—techniques that rely on different chemical or physical principles for separation and detection—we can be confident that the obtained results are a true reflection of the sample's composition.

Here, we leverage the distinct selectivities of HPLC-UV and GC-MS. HPLC separates based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, while GC separates based on volatility and interaction with a stationary phase in a gaseous state. This fundamental difference in separation mechanisms makes them excellent candidates for a comprehensive cross-validation study.

High-Performance Liquid Chromatography (HPLC-UV): A Workhorse for Purity and Assay

HPLC is often the initial choice for the analysis of non-volatile, polar compounds like this compound. Its versatility and robustness make it a staple in most analytical laboratories.

Rationale for Method Design

Our goal is to develop a reversed-phase HPLC method, which is ideal for separating moderately polar compounds. The acidic nature of the carboxylic acid group necessitates the use of an acidified mobile phase to suppress its ionization and ensure a sharp, symmetrical peak shape. A C18 column is a logical starting point due to its wide applicability and hydrophobicity. UV detection is suitable as the phenyl group in the analyte provides a strong chromophore.[2][3]

Experimental Protocol: HPLC-UV Analysis

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV/Vis detector
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in Water; B: Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 215 nm
Injection Vol. 10 µL

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of the analyte in the samples by comparing the peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): Specificity and Sensitivity

For GC-MS analysis, the challenge lies in the low volatility and high polarity of the target molecule, due to its carboxylic acid and hydroxyl groups. Derivatization is therefore a necessary step to convert the analyte into a more volatile and thermally stable form.[4][5]

The "Why" of Derivatization

Derivatization serves a dual purpose: it makes the analyte amenable to GC analysis and can also improve its chromatographic behavior and mass spectrometric fragmentation, leading to enhanced sensitivity and specificity.[6] Silylation is a common and effective derivatization technique for active hydrogens in hydroxyl and carboxylic acid groups.[5] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Experimental Protocol: GC-MS Analysis

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Gas chromatograph with a mass selective detector
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injector Temp. 270 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Procedure:

  • Derivatization:

    • Accurately weigh the sample or standard into a vial and dissolve in a suitable solvent (e.g., pyridine).

    • Add an excess of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Quantification: Monitor characteristic ions of the derivatized analyte for quantification, using a calibration curve prepared from derivatized standards.

Nuclear Magnetic Resonance (¹H-NMR): The Unimpeachable Identification

While HPLC and GC-MS provide quantitative data, ¹H-NMR offers detailed structural information, acting as a definitive identity test. It can confirm the presence of the cyclobutyl and phenyl moieties and the overall structure of the molecule, providing a qualitative cross-check on the other methods.[7][8]

Experimental Protocol: ¹H-NMR

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Standard Tetramethylsilane (TMS) at 0 ppm

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire the ¹H-NMR spectrum.

  • Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound. Key expected signals would include those for the phenyl protons, the cyclobutyl protons, and the exchangeable proton of the hydroxyl group.

The Cross-Validation Workflow: A Self-Validating System

The core of this guide is the cross-validation process itself. This is not merely about running samples on different instruments; it's a systematic comparison designed to instill confidence in the analytical results.[1] The workflow is designed to be a self-validating system, where concordance between the methods provides a high degree of assurance in the data's accuracy.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_eval Data Evaluation & Comparison Sample Homogenized Bulk Sample Prep_HPLC Prepare for HPLC (Dilution) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (Derivatization) Sample->Prep_GCMS Prep_NMR Prepare for NMR (Dissolution) Sample->Prep_NMR HPLC HPLC-UV Analysis (Quantitative) Prep_HPLC->HPLC GCMS GC-MS Analysis (Quantitative) Prep_GCMS->GCMS NMR ¹H-NMR Analysis (Qualitative) Prep_NMR->NMR Stat_Compare Statistical Comparison (t-test, Regression) HPLC->Stat_Compare GCMS->Stat_Compare Struct_Confirm Structural Confirmation NMR->Struct_Confirm Final_Report Final Report: Validated & Cross-Verified Results Stat_Compare->Final_Report Struct_Confirm->Final_Report ChromatographicSeparation Principle of Chromatographic Separation cluster_system Chromatographic System cluster_process Separation Process cluster_output Output Mobile_Phase Mobile Phase (Liquid or Gas) Separation Differential Partitioning Mobile_Phase->Separation Stationary_Phase Stationary Phase (Solid Support) Stationary_Phase->Separation Analyte_A Analyte A (Low Affinity for Stationary Phase) Analyte_A->Separation Analyte_B Analyte B (High Affinity for Stationary Phase) Analyte_B->Separation Chromatogram Chromatogram (Separated Peaks) Separation->Chromatogram

Sources

literature review comparing studies on 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A a Senior Application Scientist, this guide provides a comparative literature review on 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid, focusing on its synthesis, properties, and pharmacological context, particularly in comparison to its cyclopentyl and cyclohexyl analogs. This molecule is a significant intermediate in the synthesis of anticholinergic agents.

Introduction to α-Cycloalkyl-α-hydroxy-phenylacetic Acids

This compound belongs to a class of compounds known as α-hydroxy acids. These molecules are characterized by a carboxylic acid and a hydroxyl group attached to the same carbon atom. The specific inclusion of a cycloalkyl group (in this case, a cyclobutyl ring) and a phenyl group at this α-position is a key structural feature for certain pharmacological activities.

The primary interest in this class of compounds stems from their role as crucial precursors in the synthesis of anticholinergic drugs.[1] Anticholinergics are substances that block the action of the neurotransmitter acetylcholine at muscarinic receptors in the parasympathetic nervous system.[2] The cyclobutyl derivative, along with its cyclopentyl and cyclohexyl analogs, serves as the acidic core for esterification with an alcohol moiety, leading to the final active pharmaceutical ingredient (API). A prominent example is Glycopyrrolate, a potent anticholinergic agent, which utilizes the cyclopentyl analog, cyclopentyl mandelic acid (CPMA), in its structure.[3]

This guide will compare the available scientific literature on the synthesis and properties of this compound, drawing parallels with its more extensively studied cyclopentyl and cyclohexyl counterparts to provide a comprehensive overview for researchers in drug development.

Comparative Synthesis Strategies

While specific literature detailing the synthesis of this compound is sparse, the synthetic routes for its cyclopentyl and cyclohexyl analogs are well-documented and provide a reliable blueprint. The most prevalent and industrially relevant method involves a Grignard reaction.

The Grignard Reaction Pathway

The core of the synthesis involves the nucleophilic addition of a cycloalkyl magnesium halide (a Grignard reagent) to an electrophilic carbonyl carbon of a benzoylformic acid derivative.[4][5] This reaction creates the carbon-carbon bond between the cycloalkyl ring and the α-carbon, simultaneously forming the tertiary alcohol.

The general workflow can be visualized as follows:

Grignard_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Cycloalkyl_Halide Cycloalkyl Halide (e.g., Bromocyclobutane) Grignard_Reagent Cycloalkyl Magnesium Halide (Grignard Reagent) Cycloalkyl_Halide->Grignard_Reagent + Mg in Ether Benzoylformate Ethyl Benzoylformate Ester_Intermediate Ethyl 2-Cycloalkyl-2-hydroxy -2-phenylacetate Mg Magnesium (Mg) Grignard_Reagent->Ester_Intermediate + Ethyl Benzoylformate Final_Acid 2-Cycloalkyl-2-hydroxy -2-phenylacetic acid Ester_Intermediate->Final_Acid Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: General synthetic workflow for α-cycloalkyl-α-hydroxy-phenylacetic acids via Grignard reaction.

This pathway can be broken down into three key steps:

  • Formation of the Grignard Reagent: The cycloalkyl halide (e.g., bromocyclobutane, bromocyclopentane) reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the cycloalkyl magnesium halide.[6] This is a critical step where the polarity of the carbon attached to the halogen is reversed, making it a potent nucleophile.

  • Nucleophilic Addition: The prepared Grignard reagent is then added to an ester of benzoylformic acid, typically ethyl benzoylformate. The nucleophilic cycloalkyl group attacks the electrophilic carbonyl carbon of the keto-ester.[7][8]

  • Hydrolysis: The resulting intermediate, an ester of the desired acid, is then hydrolyzed, usually under basic conditions (e.g., sodium hydroxide) followed by an acidic workup, to yield the final 2-cycloalkyl-2-hydroxy-2-phenylacetic acid.[5]

Comparison of Cycloalkyl Analogs in Synthesis

While the reaction scheme is consistent across the different cycloalkyl analogs, the choice of the starting cycloalkyl halide can influence reaction conditions and yields.

ParameterCyclobutyl DerivativeCyclopentyl Derivative (CPMA)Cyclohexyl Derivative
Starting Material BromocyclobutaneBromocyclopentaneBromocyclohexane/Iodide[5]
Reactivity Generally, cyclobutyl systems can be slightly more strained, potentially influencing reactivity. However, literature on this specific Grignard reaction is not readily available for direct comparison.Well-established reactivity. Yields for the formation of the acid intermediate are reported in the range of 28-56% across various patented routes.[3]The use of cyclohexylmagnesium bromide for this synthesis is documented, with one patent reporting a 53.3% yield for the condensation step.[5]
Key Challenges The primary challenge is the lack of specific documented procedures and optimization data in publicly accessible literature.The synthesis is described as "synthetically challenging," suggesting that optimization of reaction conditions is crucial to achieve good yields and purity.[3]A key consideration is the potential for side reactions. Grignard reagents are strong bases and can cause enolization or reduction of the ketone.[7]

Physicochemical Properties

The available data on the physical and chemical properties of this compound is limited, especially when compared to its analogs.

PropertyThis compound2-Cyclopentyl-2-hydroxy-2-phenylacetic acid2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
CAS Number 1460-47-5427-49-6427-49-6 (Note: This CAS is often misattributed; the correct CAS for the cyclohexyl analog is less consistently cited)
Molecular Formula C₁₂H₁₄O₃[9]C₁₃H₁₆O₃C₁₄H₁₈O₃
Molecular Weight 206.24 g/mol [9]220.27 g/mol 234.29 g/mol
Melting Point Not available[9]~154-156 °C~145-147 °C
Boiling Point Not available[9]Not availableNot available
Spectroscopic Data No publicly available experimental NMR, IR, or Mass Spec data found.Data available through commercial suppliers and in patent literature.Data available through commercial suppliers and in patent literature.

The lack of published melting and boiling points for the cyclobutyl derivative suggests it is less commonly synthesized and characterized than its five- and six-membered ring counterparts.[9]

Pharmacological Context: Anticholinergic Activity

These α-hydroxy acid derivatives are not typically used as active drugs themselves but are indispensable intermediates. Their structure is a key determinant for the anticholinergic activity of the final API.

The mechanism of action for anticholinergic drugs like glycopyrrolate involves competitive antagonism of acetylcholine at muscarinic receptors (M1-M5).[1][2] By blocking these receptors, these drugs inhibit the effects of the parasympathetic nervous system, leading to effects such as reduced salivary and bronchial secretions, decreased gastrointestinal motility, and relaxation of smooth muscle.[10]

Anticholinergic_MOA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Cellular_Response Cellular Response (e.g., Salivation, Muscle Contraction) Muscarinic_Receptor->Cellular_Response Activates Anticholinergic Anticholinergic Drug (e.g., Glycopyrrolate) Anticholinergic->Muscarinic_Receptor Blocks

Caption: Mechanism of action of anticholinergic drugs at the muscarinic receptor.

Detailed Experimental Protocol (Generalized)

The following is a representative, generalized protocol for the synthesis of 2-cycloalkyl-2-hydroxy-2-phenylacetic acid via the Grignard pathway, based on methods described for the cyclopentyl and cyclohexyl analogs.[4][5]

Objective: To synthesize this compound.

Materials:

  • Bromocyclobutane

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Ethyl benzoylformate

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Cyclobutylmagnesium Bromide (Grignard Reagent): a. Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen inlet. b. Add magnesium turnings to the flask. c. Add a small volume of anhydrous diethyl ether to cover the magnesium. d. Dissolve bromocyclobutane in anhydrous diethyl ether in the dropping funnel. e. Add a small amount of the bromocyclobutane solution to the magnesium to initiate the reaction (initiation may require gentle warming or a crystal of iodine). f. Once the reaction starts (indicated by bubbling and heat), add the remaining bromocyclobutane solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed.

  • Reaction with Ethyl Benzoylformate: a. Cool the prepared Grignard reagent in an ice bath. b. Dissolve ethyl benzoylformate in anhydrous diethyl ether and add it to the dropping funnel. c. Add the ethyl benzoylformate solution dropwise to the cold, stirring Grignard reagent. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC indicates consumption of the starting material.

  • Hydrolysis and Workup: a. Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated ammonium chloride solution. b. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. c. Extract the aqueous layer with diethyl ether. d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Evaporate the solvent under reduced pressure to obtain the crude ester intermediate (ethyl 2-cyclobutyl-2-hydroxy-2-phenylacetate).

  • Saponification to the Carboxylic Acid: a. Dissolve the crude ester in a 10% solution of sodium hydroxide in ethanol/water. b. Heat the mixture to reflux and monitor the reaction by TLC until the ester is consumed. c. Cool the mixture and remove the ethanol by rotary evaporation. d. Wash the aqueous solution with ether to remove any non-acidic impurities. e. Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~1-2, which will precipitate the carboxylic acid product. f. Collect the solid product by vacuum filtration, wash with cold water, and dry. g. Recrystallize the crude product from a suitable solvent (e.g., toluene or an ethanol/water mixture) to obtain the pure this compound.

Conclusion and Future Directions

This compound is a structurally significant analog of key intermediates used in the synthesis of anticholinergic pharmaceuticals. While the literature provides a clear synthetic framework based on the well-documented Grignard pathways for its cyclopentyl and cyclohexyl counterparts, there is a notable lack of specific experimental data and characterization for the cyclobutyl derivative itself.

This review highlights a knowledge gap in the comparative pharmacology of APIs derived from these different cycloalkyl precursors. Future research should focus on:

  • Documented Synthesis: Performing and publishing a detailed synthesis of this compound with full characterization (NMR, IR, MS, melting point) to provide a benchmark for future studies.

  • Comparative Pharmacology: Synthesizing the corresponding final anticholinergic agents from the cyclobutyl, cyclopentyl, and cyclohexyl acids and comparing their binding affinities for different muscarinic receptor subtypes.

  • Structure-Activity Relationship (SAR) Studies: A systematic study of how the cycloalkyl ring size in this class of compounds influences anticholinergic potency, selectivity, and pharmacokinetic profiles would be highly valuable for the rational design of new therapeutic agents.

References

  • WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google P
  • Glycopyrrolate Tosylate - New Drug Approvals. [Link]

  • WO/2020/148777 PROCESS FOR PREPARATION OF GLYCOPYRROLATE INTERMEDIATE - WIPO Patentscope. [Link]

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property - Organization - Googleapis.com. [Link]

  • KR20140032828A - New synthetic method of glycopyrrolate and pharmaceutical formulations containing this active ingredient - Google P
  • This compound - C12H14O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • Anticholinesterase activity of phenolic acids and their derivatives - PubMed. [Link]

  • Scheme 9. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid... - ResearchGate. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Natural compounds endowed with cholinergic or anticholinergic activity. Enhancement of acetylcholine release by a quaternary derivative of L-hyoscyamine - PubMed. [Link]

  • This compound | C12H14O3 | CID 10889046 - PubChem. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry - NC State University Libraries. [Link]

  • US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google P
  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. [Link]

  • US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google P
  • A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC. [Link]

Sources

Assessing the Novelty of 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the exploration of novel chemical entities with unique biological activities is paramount. This guide provides a comprehensive framework for assessing the novelty of the biological effects of 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. By leveraging comparative analysis with its structural analogs and outlining robust experimental protocols, researchers can effectively delineate its unique pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of this compound.

Introduction: Unveiling the Potential of a Novel Glycolic Acid Derivative

This compound belongs to the class of α-hydroxy acids, a scaffold of significant interest in both pharmacology and dermatology. Its structural similarity to known bioactive molecules, particularly those with a glycolic acid backbone, suggests a range of potential biological activities. The presence of a cyclobutyl group introduces a unique lipophilic and conformational profile that may modulate its interaction with biological targets, potentially leading to novel therapeutic effects.

This guide will focus on two primary, plausible avenues of biological activity for this compound, based on the known effects of its structural analogs:

  • Anticholinergic Activity: Drawing parallels with its close structural analog, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of the anticholinergic drug Oxybutynin.

  • Dermatological Effects: Stemming from its classification as a glycolic acid derivative, a class of compounds widely utilized in dermatology for their exfoliative and skin-rejuvenating properties.[1][2][3][4][5]

By systematically investigating these potential effects and comparing them to established compounds, we can ascertain the novelty and potential therapeutic value of this compound.

Part 1: Comparative Analysis of Structural Analogs

To establish a baseline for novelty, it is crucial to understand the biological activities of compounds structurally related to this compound.

Compound Key Structural Difference Known Biological Activity Primary Mechanism of Action
2-Cyclohexyl-2-hydroxy-2-phenylacetic acid Cyclohexyl ring instead of cyclobutylPrecursor to Oxybutynin, an anticholinergic agent.[6][7][8][9]Oxybutynin acts as a competitive antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[7]
2-Cyclopentyl-2-hydroxy-2-phenylacetic acid Cyclopentyl ring instead of cyclobutylIntermediate in the synthesis of pharmaceuticals, including muscarinic M3 receptor antagonists.[10][11]Likely anticholinergic activity through muscarinic receptor antagonism.[10]
Glycolic Acid Lacks the cyclobutyl and phenyl groupsUsed in dermatological preparations for chemical peeling, treatment of acne, photoaging, and hyperpigmentation.[1][2][3][4][5]Exfoliation by breaking down intercellular bonds, stimulation of keratinocyte proliferation, and dermal remodeling.[3]

This comparative table highlights the strong rationale for investigating both anticholinergic and dermatological effects of this compound. The novelty will lie in the specific potency, selectivity, and potential for a unique combination of these activities.

Part 2: Experimental Workflows for Assessing Biological Novelty

To empirically determine the biological effects of this compound, a series of well-defined experimental protocols are necessary.

Workflow 1: A tiered approach to assessing anticholinergic activity.

Caption: Tiered workflow for anticholinergic activity assessment.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of this compound to muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5).

  • Methodology:

    • Prepare cell membrane homogenates expressing each human muscarinic receptor subtype.

    • Incubate the membranes with a known radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) in the presence of increasing concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) values from competition binding curves.

  • Rationale: This initial screen provides a quantitative measure of the compound's affinity for each receptor subtype, allowing for an early assessment of potency and selectivity compared to known antagonists like atropine and oxybutynin.

2. Isolated Tissue Functional Assays:

  • Objective: To assess the functional antagonist activity of the compound on smooth muscle contraction.

  • Methodology:

    • Isolate guinea pig ileum or bladder detrusor muscle strips and mount them in an organ bath containing a physiological salt solution.

    • Record isometric contractions using a force transducer.

    • Generate cumulative concentration-response curves to a muscarinic agonist (e.g., carbachol) in the absence and presence of increasing concentrations of this compound.

    • Calculate the pA2 value to quantify the antagonist potency.

  • Rationale: This assay provides a measure of the compound's ability to inhibit agonist-induced muscle contraction, a key functional hallmark of anticholinergic drugs.

3. In Vivo Models of Bladder Activity:

  • Objective: To evaluate the efficacy of the compound in a relevant animal model of overactive bladder.

  • Methodology:

    • Utilize a rat model of bladder hyperactivity induced by intravesical infusion of a mild irritant (e.g., acetic acid) or in a model of spontaneous hyperactivity.

    • Administer the test compound systemically (e.g., intravenously or orally).

    • Monitor urodynamic parameters such as bladder capacity, voiding pressure, and frequency of non-voiding contractions via a catheter implanted in the bladder.

  • Rationale: This in vivo model provides crucial information on the compound's efficacy, duration of action, and potential side effects in a physiological context.

Workflow 2: Investigating dermatological effects through a multi-level approach.

Caption: Multi-level workflow for dermatological effects assessment.

1. In Vitro Skin Cell Culture Assays:

  • Objective: To evaluate the effect of the compound on keratinocyte proliferation and collagen synthesis by dermal fibroblasts.

  • Methodology:

    • Culture human epidermal keratinocytes and dermal fibroblasts separately.

    • Treat keratinocyte cultures with varying concentrations of the test compound and assess proliferation using a BrdU incorporation assay or cell counting.

    • Treat fibroblast cultures with the test compound and measure collagen production using an enzyme-linked immunosorbent assay (ELISA) for pro-collagen type I.

  • Rationale: These assays provide initial insights into the cellular mechanisms by which the compound may exert its effects on the skin, specifically its potential for exfoliation and anti-aging.

2. Ex Vivo Human Skin Explant Model:

  • Objective: To assess the compound's effects on the structure and viability of human skin in a more physiologically relevant model.

  • Methodology:

    • Obtain human skin explants from cosmetic surgery.

    • Topically apply a formulation containing the test compound to the skin surface.

    • Culture the explants for a defined period.

    • Analyze the skin tissue using histology (H&E staining) to observe changes in the stratum corneum and epidermis, and immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and collagen deposition.

  • Rationale: This model bridges the gap between cell culture and in vivo studies, providing a more accurate representation of how the compound interacts with the complex architecture of the skin.

3. In Vivo Human Clinical Studies (Patch Testing):

  • Objective: To evaluate the skin irritation potential and preliminary efficacy of the compound in human volunteers.

  • Methodology:

    • Formulate the test compound into a suitable vehicle for topical application.

    • Apply patches containing the formulation to the skin of healthy volunteers for a specified duration (e.g., 24-48 hours).

    • Assess skin irritation using a standardized scoring system (e.g., visual scoring of erythema and edema).

    • For preliminary efficacy, in a separate study, apply the formulation daily to a small area of photo-aged skin for several weeks and evaluate changes in skin texture, fine lines, and pigmentation using clinical grading and non-invasive imaging techniques.

  • Rationale: Human studies are essential for determining the safety and potential clinical utility of the compound for dermatological applications. Patch testing is a standard initial step to assess irritation.

Part 3: Data Interpretation and Novelty Assessment

The novelty of this compound's biological effects will be determined by a multi-faceted analysis of the experimental data:

  • Potency and Selectivity: A significantly higher affinity for a particular muscarinic receptor subtype compared to existing anticholinergics would be a key point of novelty.

  • Dual Activity: The demonstration of both potent anticholinergic and beneficial dermatological effects in a single molecule would be highly novel and could lead to unique therapeutic applications.

  • Improved Side Effect Profile: If the compound exhibits potent anticholinergic activity with a reduced propensity to cause common side effects like dry mouth or cognitive impairment (which can be assessed in the in vivo models), this would represent a significant therapeutic advance.

  • Enhanced Dermatological Efficacy: Superior performance in promoting skin cell turnover, collagen synthesis, or reducing signs of aging with less irritation compared to standard glycolic acid treatments would be a notable discovery.

Conclusion

The systematic approach outlined in this guide, combining comparative analysis with a tiered experimental workflow, provides a robust framework for assessing the novelty of this compound's biological effects. By thoroughly characterizing its anticholinergic and dermatological properties, researchers can unlock the full therapeutic potential of this promising new chemical entity. The key to establishing its novelty will be in the quantitative comparison of its performance against its closest structural and functional analogs.

References

  • Oxybutynin - StatPearls - NCBI Bookshelf. (2023, August 17). Retrieved from [Link]

  • Pharmacology of Oxybutynin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 23). Retrieved from [Link]

  • What is the mechanism of Oxybutynin Chloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of action of oxybutynin? - Dr.Oracle. (2025, February 14). Retrieved from [Link]

  • Grover, C., & Reddu, B. S. (2003). The therapeutic value of glycolic acid peels in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 69(3), 148-150. Retrieved from [Link]

  • Tang, S. C., & Yang, J. H. (2018). Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives. Molecules, 23(6), 1355. Retrieved from [Link]

  • Preliminary screening of anticholinergic effect of some new derivatives of glycolic and aminoacetic acids. (1976). PubMed. Retrieved from [Link]

  • What is the function of glycolic acid in dermatological treatments? - Dr.Oracle. (2025, December 13). Retrieved from [Link]

  • Glycolic Acid: Dermatologists Agree, The Liquid Gold of Skincare. (n.d.). Retrieved from [Link]

  • Glycolic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved from [Link]

  • MASTER FILE—ANTICHOLINERGIC CHEMICALS. (1982). In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents: Volume 1 Anticholinesterases and Anticholinergics. National Academies Press (US). Retrieved from [Link]

  • WO/2014/144075 ANTICHOLINERGIC GLYCOPYRROLATE ESTERS FOR THE TREATMENT OF HYPERHIDROSIS. (2014, September 18). WIPO. Retrieved from [Link]

  • WO/2014/144075 ANTICHOLINERGIC GLYCOPYRROLATE ESTERS FOR THE TREATMENT OF HYPERHIDROSIS. (2014, September 18). WIPO. Retrieved from [Link]

  • 2-Cyclopentyl-2-hydroxyacetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Khadem, S., & Marles, R. J. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8005. Retrieved from [Link]

  • Cas 427-49-6,alpha-Cyclopentylmandelic acid - LookChem. (n.d.). Retrieved from [Link]

  • Glycolic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Jebakumar, S. R., & Gnanadoss, J. J. (2013). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. International Journal of Molecular and Cellular Medicine, 2(1), 21–28. Retrieved from [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (2010). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with scientific rigor and an unwavering commitment to safety. The proper handling and disposal of specialized reagents like 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid are not merely operational tasks; they are critical components of responsible research and development that safeguard both laboratory personnel and the environment.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. It is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information grounded in established regulatory standards and field-proven best practices.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is a solid organic compound that, while not classified as acutely toxic, presents tangible hazards that demand respect and proper handling.

Based on available safety data, this compound is classified as an irritant.[1][2] The primary risks are associated with direct contact and inhalation of its dust particles. The toxicological properties of this specific molecule have not been exhaustively investigated, which necessitates a cautious approach, treating it as a potentially hazardous substance.[1]

Causality of Hazards:

  • Skin and Eye Irritation (H315, H319): Like many carboxylic acids, this compound can cause irritation upon contact with skin and serious irritation to the eyes.[1][2] This is due to its acidic nature and potential to disrupt biological tissues.

  • Respiratory Irritation (H335): As a fine powder, the compound can become airborne during handling.[1] Inhalation of these particles may irritate the respiratory tract.[1][2]

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[3][4]

The following table summarizes the essential safety and handling information.

Parameter Guidance Sources
GHS Hazard Pictogram GHS07 (Exclamation Mark)[1][3]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion[1]
Required PPE Nitrile gloves, safety goggles with side shields, lab coat[1][2][5]
Engineering Controls Handle in a certified chemical fume hood to minimize inhalation of dust.[1][5]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed, compatible container.[2][5]

Step-by-Step Waste Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. This protocol adheres to the cradle-to-grave waste management principles established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8]

Under no circumstances should this chemical be disposed of in standard trash or washed down the sanitary sewer. [1][9]

Step 1: Waste Characterization

This compound is not a specifically "listed" hazardous waste by the EPA.[10] However, it qualifies as a "characteristic" hazardous waste due to its irritant properties. Therefore, it must be managed through your institution's hazardous waste program.[11] Your institution's Environmental Health & Safety (EHS) department is responsible for making the final waste determination before it is packaged for shipment.[11][12]

Step 2: Container Selection and Labeling
  • Container Selection: Use a dedicated, leak-proof waste container with a secure, screw-top lid.[13][14] High-density polyethylene (HDPE) containers are preferred for their chemical compatibility with acidic compounds.[6] Ensure the container was not previously used for incompatible materials, such as strong bases or oxidizing agents.[13][15]

  • Labeling: The moment the first quantity of waste is added, the container must be labeled.[9][11] Affix a "Hazardous Waste" tag provided by your institution's EHS office. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific hazard(s): "Irritant".

    • The date accumulation started.

    • The name and location (building/room) of the generating laboratory.[9][13]

Step 3: Waste Segregation and Accumulation
  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[11][13] This area must be under the direct control of laboratory personnel.[6] Crucially, segregate this acidic waste from incompatible materials, especially bases, cyanides, and strong oxidizing agents, to prevent violent reactions.[13]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[11][13] Do not overfill the container; leave at least 10% headspace (about one inch) to allow for expansion.[6][13] Laboratories are typically allowed to accumulate up to 55 gallons of hazardous waste in an SAA.[9][11]

Step 4: Arranging for Final Disposal

Once the container is full or you are discontinuing the research, complete the hazardous waste tag by filling in the "full" date.[9] Submit a chemical waste collection request to your institution's EHS office.[9][11] EHS personnel are the only individuals authorized to transport the waste from your lab. They will consolidate it for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][7][9] The most common disposal method for this type of organic solid is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

G Diagram 1: Disposal Workflow for this compound cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Final Disposal start Waste Generated (Unused reagent, contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe char Characterize as Hazardous Waste (Irritant) container Select Compatible Container (HDPE, Screw-Top Lid) char->container ppe->char label_waste Attach & Fill Out Hazardous Waste Label container->label_waste accumulate Store in Designated SAA (Segregated from Incompatibles) label_waste->accumulate is_full Container Full? accumulate->is_full is_full->accumulate No request Submit Waste Pickup Request to EHS is_full->request Yes ehs_pickup EHS Collects Waste from Laboratory request->ehs_pickup transport Transport to Licensed Disposal Facility (TSDF) ehs_pickup->transport dispose Final Disposal via Chemical Incineration transport->dispose

Caption: Disposal Workflow for this compound.

Emergency Procedures: Spill and Decontamination Plan

Accidents can happen. A prepared response is essential to mitigate risks. The following procedure is for small, manageable spills (typically less than 100 grams) of solid this compound.

  • Isolate the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[16][17]

  • Don PPE: Before beginning cleanup, ensure you are wearing appropriate PPE: two pairs of nitrile gloves, chemical splash goggles, and a lab coat.[16]

  • Control Dust: Do NOT dry sweep the powder, as this will create airborne dust. If necessary, gently cover the spill with a plastic-backed absorbent pad to prevent dust from becoming airborne.[18]

  • Neutralize (Optional but Recommended): For acidic compounds, neutralization is a key step.[17] Gently cover the spill with a mild base such as sodium bicarbonate or soda ash.[18][19] Work from the outside of the spill inward. Avoid vigorous application that could create dust. Mist very lightly with water to aid the reaction, but be cautious as this can generate heat.[17] Use pH paper on the moistened mixture to confirm the pH is between 6.0 and 8.0.

  • Collect Residue: Carefully scoop the neutralized mixture or the raw powder into a designated hazardous waste container.[18][19] Use tools that will not generate sparks or excessive dust.[16]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.[16] Perform a final wipe with a clean, wet cloth. All cleanup materials (gloves, pads, cloths) are considered hazardous waste and must be placed in the waste container.[19]

  • Dispose of Cleanup Waste: Seal and label the container with all cleanup materials as hazardous waste and manage it according to the protocol in Section 2.

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety, protect the integrity of our environment, and ensure that the pursuit of scientific advancement is conducted with the utmost responsibility.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • This compound Product Detail. 2a biotech. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Guide for Chemical Spill Response. University of Illinois Urbana-Champaign. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]

  • Safety data sheet - Phenylacetic acid. CPAChem. [Link]

  • SAFETY DATA SHEET - 2-Hydroxyphenylacetic acid. Thermo Fisher Scientific. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Oakland University. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Proposed Hazardous Waste Identification and Listing; and Request for Comments. U.S. Environmental Protection Agency. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Cyclobutyl-2-hydroxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth safety and logistical information for handling 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

This compound is a solid organic acid that presents moderate hazards upon exposure. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. While comprehensive toxicological data for this specific compound is not extensively available, the primary hazards identified necessitate stringent adherence to safety protocols to mitigate risk.

Key Hazard Information:

Hazard StatementGHS ClassificationImplication for Handling
Causes skin irritationSkin IrritantProlonged or repeated contact can lead to dermatitis.
Causes serious eye irritationEye IrritantDirect contact can cause significant eye damage.
May cause respiratory irritationRespiratory Tract IrritantInhalation of dust can irritate the nose, throat, and lungs.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to preventing exposure to this compound. The following recommendations are based on established safety standards for handling solid organic acids.

Eye and Face Protection

Given the risk of serious eye irritation, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.

  • Chemical Safety Goggles: Essential when there is a risk of dust generation or splashing.

  • Face Shield: Should be worn in conjunction with safety goggles when handling larger quantities or during procedures with a higher risk of dust dispersal.

Hand Protection

Nitrile or butyl rubber gloves are recommended for handling organic acids.[1][2] However, the breakthrough time and degradation characteristics can vary based on the glove material, thickness, and the specific chemical. It is crucial to consult the glove manufacturer's chemical resistance guide for specific information.

Glove MaterialGeneral RecommendationConsiderations
Nitrile Good resistance to weak acids.[1]Prone to degradation with prolonged exposure to some organic solvents.
Butyl Rubber Excellent resistance to a wide range of acids.[2]May offer less dexterity than nitrile gloves.

Best Practice: Always inspect gloves for any signs of degradation or punctures before use. For extended handling, consider double-gloving.

Respiratory Protection

To prevent respiratory irritation from airborne dust, a NIOSH-approved respirator is required, particularly when handling the powder outside of a certified chemical fume hood.

  • N95 Dust Mask: Suitable for low levels of dust exposure.

  • Half-Mask or Full-Facepiece Air-Purifying Respirator: Recommended for operations with a higher potential for dust generation. These should be fitted with organic vapor/acid gas cartridges.[3][4][5][6] A P100 particulate filter may also be necessary.[3]

Skin and Body Protection
  • Laboratory Coat: A standard lab coat is required to protect against skin contact.

  • Chemical-Resistant Apron: Recommended when handling larger quantities.

  • Closed-Toe Shoes: Mandatory in all laboratory settings.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is fundamental to a safe laboratory environment.

Handling
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Dust Generation: Use techniques that minimize the creation of dust, such as gentle scooping and avoiding rapid pouring.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong bases, oxidizing agents, and reactive metals.

Emergency Procedures: A Step-by-Step Response Plan

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
Exposure RouteImmediate ActionFollow-Up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][7][8]Seek immediate medical attention.
Skin Contact Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes.Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.Seek immediate medical attention.
Spill Response Workflow

A structured approach to spill cleanup is essential to prevent further contamination and exposure.

Spill_Cleanup_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Disposal_Decontamination Disposal & Decontamination Evacuate 1. Evacuate & Secure Area Alert 2. Alert Colleagues & Supervisor Assess 3. Assess Spill Size & Hazard Alert->Assess PPE 4. Don Appropriate PPE Assess->PPE Neutralize 5. Neutralize with Sodium Bicarbonate PPE->Neutralize Absorb 6. Absorb with Inert Material Neutralize->Absorb Collect 7. Collect Residue Absorb->Collect Dispose 8. Dispose as Hazardous Waste Collect->Dispose Decontaminate 9. Decontaminate Area Dispose->Decontaminate

Caption: A stepwise workflow for safely managing a spill of solid this compound.

Spill Cleanup Steps:

  • Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical safety goggles, and appropriate gloves. A respirator may be necessary depending on the extent of the spill.

  • Neutralize the Spill: For acidic spills, gently cover the solid with sodium bicarbonate or another suitable acid neutralizer.[9]

  • Absorb the Material: Use an inert absorbent material, such as vermiculite or sand, to cover the neutralized spill.[9]

  • Collect the Residue: Carefully scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[10]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental stewardship.

  • Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or pour it down the drain.

  • Contaminated Materials: All materials that have come into contact with the chemical, including gloves, absorbent materials from spills, and contaminated labware, must be collected in a clearly labeled, sealed container for hazardous waste disposal.[10]

  • Consult Local Regulations: Always adhere to your institution's specific hazardous waste disposal protocols and local environmental regulations.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following rules but of fostering a deep-seated culture of safety. By understanding the "why" behind each precaution and procedure, researchers can not only protect themselves and their colleagues but also ensure the integrity and success of their scientific endeavors. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, informed, and proactive in maintaining a safe laboratory environment.

References

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]

  • City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • A.M. Leonard. (n.d.). 3M Organic Vapor/Acid Gas With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And. Retrieved from [Link]

  • Walmart. (n.d.). 3M 6003 Organic Vapor/Acid Gas Cartridges - NIOSH Approved, 2-Pack For Respirators. Retrieved from [Link]

  • Smith College. (n.d.). SPILLS - Research and Instruction Safety. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. Retrieved from [Link]

  • 3M. (n.d.). 3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas, Large 12 EA/Case. Retrieved from [Link]

  • Moldex. (n.d.). Organic Vapor/Acid Gas Cartridges For 8000 Series Respirators. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

  • Cederroth. (n.d.). First Aid for your eyes. Retrieved from [Link]

  • CPAChem. (2023, May 17). Safety data sheet. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety, University of Wisconsin-Madison. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.